Collagenase I
Description
The exact mass of the compound (5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H100N2/c1-13-15-17-19-21-23-25-43-27-33-55(7)49-29-31-51(3)39-45-47(41-59(51,11)57(49,9)37-35-53(43,55)5)61-46-40-52(4)32-30-50-56(8)34-28-44(26-24-22-20-18-16-14-2)54(56,6)36-38-58(50,10)60(52,12)42-48(46)62-45/h43-44,49-50H,13-42H2,1-12H3/t43-,44-,49?,50?,51-,52-,53+,54+,55-,56-,57-,58-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNKMKHABXEJZ-UVQQGXFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC2(C1(CCC3(C2CCC4(C3(CC5=C(C4)N=C6CC7(C(CCC8C7(CCC9(C8(CCC9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC[C@@]4([C@@]3(CC5=C(C4)N=C6C[C@]7([C@@](CCC8[C@@]7(CC[C@]9([C@]8(CC[C@@H]9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H100N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Collagenase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13073 | |
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CAS No. |
9001-12-1 | |
| Record name | Collagenase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Collagenase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Core Mechanism of Collagenase I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Collagenase I, a key enzyme in tissue dissociation and various biomedical applications. Sourced from the bacterium Clostridium histolyticum, this compound is a metalloproteinase that plays a crucial role in breaking down the structural integrity of collagen, the most abundant protein in the extracellular matrix (ECM).[1] This document details its enzymatic function, substrate specificity, optimal operating conditions, and inhibition, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research and development purposes.
The "Unwind and Cleave" Mechanism of Action
Bacterial collagenases, including this compound, employ a sophisticated two-step mechanism to degrade the highly stable, triple-helical structure of collagen. This process is carried out by a multi-domain enzymatic structure, primarily composed of an activator domain and a peptidase domain .[1]
-
Binding and Unwinding: The initial step involves the binding of the collagenase enzyme to the collagen fibril. The activator domain then functions to locally unwind the triple helix of the collagen molecule. This unwinding is a critical prerequisite for cleavage, as it exposes the individual polypeptide chains to the catalytic site of the enzyme.
-
Peptide Bond Cleavage: Once the collagen helix is unwound, the peptidase domain, which contains a catalytic zinc ion (Zn²⁺), cleaves the peptide bonds within the collagen chains.[1] This proteolytic action results in the fragmentation of the collagen molecule, leading to the breakdown of the ECM.
This "unwind and cleave" strategy is distinct from the mechanism used by mammalian collagenases (matrix metalloproteinases or MMPs) and allows bacterial collagenases to efficiently degrade collagen at multiple sites.
Signaling Pathway of this compound Action
The following diagram illustrates the sequential steps of collagen degradation by this compound.
References
The Discovery and Characterization of Collagenase from Clostridium histolyticum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagenase derived from the anaerobic bacterium Clostridium histolyticum stands as a pivotal enzyme in both biomedical research and clinical therapeutics. Its unique ability to digest native collagen has rendered it an indispensable tool for tissue dissociation and cell isolation, paving the way for advancements in primary cell culture, regenerative medicine, and islet transplantation. Furthermore, purified forms of this enzyme have been successfully translated into therapies for fibroproliferative disorders. This technical guide provides an in-depth exploration of the history, discovery, biochemical properties, and methodological foundations of C. histolyticum collagenase.
A Historical Perspective: From Pathogenesis to Purification
The journey of C. histolyticum collagenase from a mysterious virulence factor to a well-characterized therapeutic agent is a testament to decades of scientific inquiry. The initial clues to its existence emerged from the devastating effects of gas gangrene, where the rapid liquefaction of connective tissue pointed towards a potent collagen-degrading enzyme.
The seminal work in the formal discovery and characterization of this enzyme was conducted in the 1950s by Ines Mandl, J.D. MacLennan, and their colleagues.[1][2][3][4] Their 1953 publications in the Journal of Clinical Investigation marked a turning point, providing the first definitive evidence of a bacterial enzyme capable of degrading native collagen.[1][3][5] By 1959, the first commercial preparation of collagenase from C. histolyticum became available, opening the door for its widespread use in research.
Subsequent decades saw significant progress in purifying and understanding the complexities of this enzyme system. Researchers discovered that the crude bacterial filtrate contained not one, but a mixture of collagenases and other proteases.[6][7][8] The work of Bond and Van Wart in the 1980s was particularly notable for developing sophisticated chromatographic techniques to separate and characterize individual collagenase isoenzymes.[9][10] This led to the fundamental classification of C. histolyticum collagenases into two main classes, Class I and Class II, based on their distinct substrate specificities and biochemical properties.[9][11]
Biochemical Characterization and Classification
C. histolyticum secretes a cocktail of enzymes, with the collagenolytic activity attributed to two main classes of collagenases, encoded by the colG (Class I) and colH (Class II) genes.[6] These enzymes are zinc-dependent metalloproteinases that work synergistically to break down the triple helical structure of collagen.
Class I Collagenase (ColG): This class exhibits high activity towards native, triple-helical collagen. It is primarily responsible for the initial cleavage of the collagen molecule.
Class II Collagenase (ColH): In contrast, Class II collagenase has lower activity on native collagen but shows high activity against smaller collagen fragments and synthetic peptide substrates like 2-furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine (FALGPA).[9][11]
Crude collagenase preparations also contain other proteases, such as clostripain and a neutral protease, which contribute to the overall tissue dissociation efficacy by degrading other extracellular matrix components.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative properties of the different collagenase classes and their common forms.
Table 1: Molecular Weights of C. histolyticum Collagenases
| Enzyme/Form | Class | Molecular Weight (kDa) | Reference(s) |
| Intact C1 (ColG) | Class I | ~116 | [12] |
| Truncated C1 | Class I | ~100 | [12] |
| Intact C2 (ColH) | Class II | ~114 | [12] |
| Various Isoforms | Both | 68 - 130 | [8] |
Table 2: Activity Profile and Physicochemical Properties
| Parameter | Class I (ColG) | Class II (ColH) | General Crude Preparations |
| Primary Activity | High collagenolytic activity | High peptidase/gelatinase activity | Broad proteolytic activity |
| Synthetic Substrate (FALGPA) Activity | Low to moderate | High | Variable |
| Optimal pH | - | - | 6.0 - 8.5[7][13] |
| Optimal Temperature | - | - | 30 - 70°C |
| Specific Activity (Mandl Units/mg) | - | - | >125 (for Type I and II crude)[7] |
| Inhibitors | Piroxicam, ketone-substrate analogues | Piroxicam, ketone-substrate analogues | Piroxicam, ketone-substrate analogues[14][15][16] |
Experimental Protocols
Initial Isolation of Collagenase (Mandl et al., 1953 - Simplified)
This protocol outlines the foundational method used for the initial isolation of collagenase activity.
-
Culture: Grow Clostridium histolyticum in a suitable broth medium.
-
Filtration: Remove bacterial cells from the culture broth by filtration to obtain a cell-free supernatant.
-
Ammonium Sulfate Precipitation: Add ammonium sulfate to the supernatant to precipitate the proteins, including collagenase.
-
Dialysis: Redissolve the protein precipitate in a minimal amount of water and dialyze extensively against cold distilled water to remove salts.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain a crude powder of the enzyme.
Advanced Purification of Collagenase Isoforms (Adapted from Bond and Van Wart, 1984)
This protocol provides a more advanced workflow for separating the different collagenase isoenzymes.
-
Initial Chromatography: Subject the crude collagenase preparation to chromatography on a hydroxylapatite column to remove pigments and some contaminating proteins.
-
Size-Exclusion Chromatography: Further purify the collagenase-containing fractions using a Sephacryl S-200 gel filtration column to separate proteins based on size.
-
Affinity Chromatography: Remove clostripain and other trypsin-like enzymes by passing the sample through an L-arginine-Affi-Gel 202 column.
-
Dye Ligand Chromatography: Separate the collagenase isoforms into distinct fractions using a Reactive Red 120 dye ligand chromatography column. This step is crucial for subdividing the different classes of collagenase.[9]
-
Ion-Exchange Chromatography: Achieve final purification to homogeneity by using DEAE-cellulose (anion exchange) and/or SP-Sephadex (cation exchange) chromatography.[9]
Collagenase Activity Assay
A common method to determine collagenase activity involves measuring the release of amino acids from a collagen substrate.
-
Substrate Preparation: Weigh a standardized amount of collagen (e.g., from bovine Achilles tendon) into test tubes.
-
Buffer Incubation: Add a suitable buffer (e.g., 0.05 M TES with 0.36 mM calcium chloride, pH 7.4) and incubate at 37°C to equilibrate.[17]
-
Enzyme Reaction: Add the collagenase solution to the substrate tubes and incubate at 37°C for a defined period (e.g., 5 hours).[18]
-
Reaction Termination: Stop the reaction by transferring an aliquot of the supernatant to a tube containing a ninhydrin-citric acid mixture.
-
Color Development: Heat the mixture in a boiling water bath to allow the ninhydrin to react with the liberated amino acids.
-
Spectrophotometry: After cooling and dilution, measure the absorbance at 600 nm and quantify the amount of liberated amino acids against a standard curve (e.g., using L-leucine).[18]
Mechanism of Action and Synergism
The efficient degradation of the highly structured collagen fibril is achieved through a synergistic mechanism involving both classes of collagenase.
Class I collagenase is thought to be responsible for the initial attack on the intact, native collagen fibril, creating cleavage sites.[12] This action unwinds the triple helix, making the collagen strands more accessible to further enzymatic degradation. Class II collagenase, with its higher peptidase activity, then efficiently digests these resulting large collagen fragments into smaller peptides.[11][12] This synergistic action is crucial for the complete and efficient breakdown of collagenous tissue, a feature that is leveraged in both research and clinical applications.
Conclusion
The discovery and subsequent characterization of collagenase from Clostridium histolyticum represent a significant achievement in enzymology with far-reaching implications for medicine and biology. From its origins in the study of bacterial pathogenesis, our understanding has evolved to the point where we can harness the specific activities of different collagenase isoforms for targeted applications. The continued study of its structure, function, and mechanism of action will undoubtedly lead to the development of even more refined and effective enzymatic tools and therapies.
References
- 1. Isolation and characterization of proteinase and collagenase from Cl. histolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BACTERIAL DIGESTION OF COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MacLennan, J.D., Mandl, I. and Howes, E.L. (1953) Bacterial Digestion of Collagen. Journal of Clinical Investigation, 32, 1317-1322. - References - Scientific Research Publishing [scirp.org]
- 4. Mandl, I., MacLennan, J.D., Howes, E.L., DeBellis, R.H. and Sohler, A. (1953). Isolation and characterization of proteinase and collagenase from C. histolyticum. Journal of Clinical Investigation, 32, 1323-1329. doi10.1172/JCI102861 - References - Scientific Research Publishing [scirp.org]
- 5. Bacterial digestion of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellsystems.eu [cellsystems.eu]
- 7. genaxxon.com [genaxxon.com]
- 8. Collagenase enzymes from Clostridium: characterization of individual enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and separation of individual collagenases of Clostridium histolyticum using red dye ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Different roles of class I and class II Clostridium histolyticum collagenase in rat pancreatic islet isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of different molecular forms of C. histolyticum class I collagenase to recover islets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH in the bacteria-contaminated wound and its impact on clostridium histolyticum collagenase activity: implications for the use of collagenase wound debridement agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Ketone-substrate analogues of Clostridium histolyticum collagenases: tight-binding transition-state analogue inhibitors. | Semantic Scholar [semanticscholar.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Collagenase, Type I, Clostridium histolyticum - FAQs [thermofisher.com]
A Deep Dive into Collagenase Type I: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biochemical properties of Collagenase Type I, an enzyme pivotal to a range of research and clinical applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the enzyme's core characteristics, mechanism of action, and practical applications, with a strong emphasis on quantitative data and detailed experimental protocols.
Introduction to Collagenase Type I
Collagenase Type I is a crude preparation of enzymes derived from the fermentation of Clostridium histolyticum.[1][2] It is a heterogeneous mixture containing not only multiple isoforms of collagenase but also a variety of other proteases, including clostripain, trypsin-like proteases, and neutral proteases.[1][3] This enzymatic cocktail makes it particularly effective for the dissociation of a wide array of tissues by breaking down the principal structural protein of the extracellular matrix (ECM), collagen.[4][5] The broad specificity of bacterial collagenases allows them to degrade both water-insoluble native collagens and water-soluble denatured collagens.[6]
The different "types" of crude collagenase (e.g., Type I, II, III, IV) are characterized by varying ratios of these proteolytic activities, making each type suitable for specific tissue types.[1][6] Collagenase Type I is often recommended for the isolation of epithelial, liver, lung, and adrenal cells.[1]
Biochemical and Physical Properties
A summary of the key biochemical and physical properties of Collagenase Type I is presented in the table below.
| Property | Value | References |
| Source | Clostridium histolyticum | [1][2] |
| EC Number | 3.4.24.3 | [2][6] |
| Molecular Weight | 68 - 130 kDa | [2][6] |
| Optimal pH | 6.0 - 8.0 | [3] |
| Optimal Temperature | 37 °C | [3] |
| Activators | Ca²⁺ | [1] |
| Inhibitors | EDTA, EGTA, Cysteine, Histidine, DTT, 2-mercaptoethanol | [3] |
Structure and Mechanism of Action
The collagenases from Clostridium histolyticum, such as ColG and ColH, are complex, multi-domain proteins.[7][8] The catalytic activity resides in the peptidase domain, which contains a highly conserved HEXXH zinc-binding motif characteristic of metalloproteases.[8] In addition to the catalytic unit, these enzymes possess C-terminal collagen-binding domains (CBDs) that are crucial for their activity on insoluble collagen fibrils.[7][9] The CBD facilitates the binding of the enzyme to the collagen substrate, allowing the catalytic domain to efficiently cleave the polypeptide chains.[7][9]
The primary mechanism of action involves the hydrolysis of peptide bonds within the triple-helical region of collagen.[6] Bacterial collagenases exhibit a broad substrate specificity, but they preferentially cleave the X-Gly bond in the sequence Pro-X-Gly-Pro, where X is most often a neutral amino acid.[3] This repeated sequence is abundant in all types of collagen.[3]
Quantitative Enzymatic Data
Due to the crude nature of Collagenase Type I, which contains a mixture of enzymes, providing precise Michaelis-Menten constants (Km and Vmax) is challenging. However, the catalytic efficiency (kcat/KM) has been determined for the hydrolysis of different collagen types by purified classes of C. histolyticum collagenases.
| Substrate (Collagen Type) | Enzyme Class | kcat/KM (s⁻¹M⁻¹) | Reference |
| Type I | Class I CHC | 1.1 x 10⁵ | [10] |
| Type I | Class II CHC | 1.3 x 10⁵ | [10] |
| Type II | Class I CHC | 1.4 x 10⁵ | [10] |
| Type II | Class II CHC | 1.2 x 10⁵ | [10] |
| Type III | Class I CHC | 0.9 x 10⁵ | [10] |
| Type III | Class II CHC | 1.5 x 10⁵ | [10] |
CHC: Clostridium histolyticum collagenase
Role in Cell Signaling: An Indirect Influence
Collagenase Type I, as an exogenous bacterial enzyme, does not directly participate in intracellular signaling pathways. Its primary role in a research context is the enzymatic dissociation of tissues to isolate primary cells. However, the degradation of the extracellular matrix by collagenase can have a profound indirect impact on cell signaling.
The breakdown of collagen can:
-
Expose Cryptic Binding Sites: The cleavage of collagen can reveal hidden binding sites that are not accessible in the intact fibril. These newly exposed sites can then interact with cell surface receptors, such as integrins, initiating downstream signaling events.[11]
-
Alter the Cellular Microenvironment: The physical and biochemical properties of the ECM influence cell behavior, including proliferation, differentiation, and migration. By remodeling the ECM, collagenase can significantly alter the signals a cell receives from its surroundings.
-
Release of Matrix-Bound Factors: Growth factors and other signaling molecules can be sequestered within the ECM. The degradation of the matrix by collagenase can lead to the release of these factors, making them available to bind to their respective receptors on the cell surface.
Experimental Protocols
Collagenase Activity Assay (Modified Mandl Method)
This protocol is a modification of the procedure originally described by Mandl et al. (1953) and is commonly used to determine the activity of collagenase preparations.[3][12][13] The assay measures the release of amino acids from the digestion of native collagen, which are then quantified using a colorimetric ninhydrin method.[12][13]
Materials:
-
Collagenase Type I enzyme
-
Native collagen (e.g., from bovine Achilles tendon)
-
0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.5
-
4% Ninhydrin in methyl cellosolve with 7.1 mM stannous chloride
-
0.2 M Sodium citrate, pH 5.0
-
Ninhydrin-citric acid mixture (equal volumes of the 4% ninhydrin solution and 0.2 M sodium citrate, mixed)
-
50% n-Propanol
-
L-leucine standard solution
-
Test tubes
-
Water bath (37°C and boiling)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of Collagenase Type I at 1 mg/mL in 0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.5. Prepare further dilutions (e.g., 1:10 and 1:20) in the same buffer.[13]
-
Substrate Preparation: Weigh 25 mg of native collagen into each test tube. Prepare tubes for enzyme samples and at least two blank tubes (no enzyme).[12]
-
Incubation: Add 5.0 mL of 0.05 M TES buffer to each tube and incubate at 37°C for 15 minutes to allow the collagen to swell.[12]
-
Enzymatic Reaction: Start the reaction by adding 0.1 mL of the enzyme dilution to the appropriate tubes. For the blank tubes, add 0.1 mL of the TES buffer. Incubate all tubes at 37°C for 5 hours.[12][13]
-
Reaction Termination and Sample Collection: After 5 hours, stop the reaction by transferring 0.2 mL of the supernatant (being careful not to transfer any undigested collagen) to a new set of test tubes.[12][13]
-
Ninhydrin Reaction: To each new tube containing the supernatant, add 1.0 mL of the ninhydrin-citric acid mixture.[12][13]
-
Color Development: Heat the tubes in a boiling water bath for 20 minutes.[13]
-
Measurement: After cooling, add 5 mL of 50% n-propanol to each tube. Let the tubes stand for 15 minutes and then measure the absorbance at 600 nm.[12][13]
-
Calculation: Prepare a standard curve using known concentrations of L-leucine. Use the standard curve to determine the micromoles of amino acid equivalents liberated in your samples. One unit of collagenase activity is defined as the amount of enzyme that liberates one micromole of L-leucine equivalents from collagen in 5 hours at 37°C and pH 7.5.[12][13]
Purification of Collagenase from Clostridium histolyticum Culture Filtrate
This protocol provides a general workflow for the purification of collagenases from the crude culture filtrate of C. histolyticum. The process typically involves several chromatographic steps to separate the different collagenase isoforms and remove other contaminating proteases.[14][15]
Materials:
-
C. histolyticum culture filtrate
-
Ammonium sulfate
-
Centrifuge
-
Chromatography system
-
Hydroxylapatite column
-
Gel filtration column (e.g., Sephacryl S-200)
-
Ion-exchange columns (e.g., DEAE-cellulose, SP-Sephadex)
-
Affinity chromatography resin (e.g., Reactive Red 120 dye ligand)
-
Appropriate buffers for each chromatography step
-
Protein concentration assay reagents
-
SDS-PAGE reagents
Procedure:
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the chilled culture filtrate to a final saturation of 60-80%. Stir for several hours at 4°C. Collect the precipitate by centrifugation.[15]
-
Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., Tris-HCl with CaCl₂) and dialyze extensively against the same buffer to remove the ammonium sulfate.
-
Hydroxylapatite Chromatography: Apply the dialyzed sample to a hydroxylapatite column equilibrated with a low concentration phosphate buffer. Elute the bound proteins with a linear gradient of increasing phosphate concentration. Collect fractions and assay for collagenase activity.[14]
-
Gel Filtration Chromatography: Pool the active fractions from the previous step, concentrate, and apply to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on their molecular weight.[14]
-
Affinity Chromatography: Further purify the collagenase-containing fractions using affinity chromatography. A Reactive Red 120 dye ligand column can be used to separate different collagenase isoforms.[14]
-
Ion-Exchange Chromatography: As a final polishing step, use ion-exchange chromatography (e.g., DEAE-cellulose followed by SP-Sephadex) to separate the individual collagenase isoenzymes, which have slightly different isoelectric points.[14]
-
Purity Analysis: Throughout the purification process, monitor the purity of the fractions using SDS-PAGE and assess the specific activity of the pooled fractions at each step.
References
- 1. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genaxxon.com [genaxxon.com]
- 4. tijer.org [tijer.org]
- 5. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. Structural Comparison of ColH and ColG Collagen-Binding Domains from Clostridium histolyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vitacyte.com [vitacyte.com]
- 10. Kinetics of hydrolysis of type I, II, and III collagens by the class I and II Clostridium histolyticum collagenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. ulab360.com [ulab360.com]
- 14. Purification and separation of individual collagenases of Clostridium histolyticum using red dye ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Collagenase I: Substrate Specificity and Cleavage Sites
This technical guide provides a comprehensive overview of this compound, focusing on its substrate specificity, cleavage site recognition, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who utilize or study collagenases.
Introduction to this compound
Collagenases are a class of enzymes, specifically matrix metalloproteinases (MMPs), that are unique in their ability to cleave the triple-helical structure of native collagen under physiological conditions.[1][2] this compound, often derived from the bacterium Clostridium histolyticum, is a particularly potent form used extensively in biomedical research for tissue dissociation and in clinical applications for treating fibroproliferative diseases.[3][4][5] Unlike vertebrate collagenases that typically cleave collagen at a single specific site, bacterial collagenases exhibit broader specificity and can cleave collagen at multiple sites.[6]
The catalytic activity of these enzymes is crucial for processes like tissue remodeling, wound healing, and unfortunately, in the pathology of diseases such as arthritis and cancer metastasis.[1][2][7] Understanding the precise mechanism, substrate requirements, and cleavage sites of this compound is paramount for its effective application in both research and therapeutic contexts.
Mechanism of Action and Domain Structure
Bacterial this compound is a multi-domain protein. The overall mechanism involves recognition of the collagen triple helix, local unwinding of the substrate, and subsequent proteolytic cleavage.
-
Collagen Binding Domain (CBD): This domain is responsible for recognizing and binding to the triple-helical conformation of collagen.[8] Studies have shown that the CBD specifically recognizes the unique triple-helical structure formed by three polypeptide chains in the collagenous region, rather than specific linear sequences or post-translational modifications.[8]
-
Catalytic Domain (CAT): This domain contains the active site with a zinc ion, characteristic of metalloproteinases, which is essential for catalysis.[9] The catalytic domain alone can cleave collagen, but its efficiency is dramatically lower without the binding and unwinding assistance of other domains.[10]
The prevailing model suggests a cooperative action where the enzyme first binds to the collagen fibril via its CBD. This interaction facilitates the positioning of the catalytic domain and induces a local unwinding of the triple helix, making the individual polypeptide chains accessible for cleavage within the active site.[1][10][11]
References
- 1. pnas.org [pnas.org]
- 2. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agscientific.com [agscientific.com]
- 5. Mechanism of action of collagenase clostridium histolyticum for clinical application - Dialnet [dialnet.unirioja.es]
- 6. Screening Collagenase Activity in Bacterial Lysate for Directed Enzyme Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Substrate recognition by the collagen-binding domain of Clostridium histolyticum class I collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagenase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
The Role of Collagenase I in Extracellular Matrix Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagenase I, a member of the matrix metalloproteinase (MMP) family, specifically MMP-1, is a critical enzyme responsible for initiating the degradation of the extracellular matrix (ECM), particularly fibrillar collagens, which are the most abundant structural proteins in mammals.[1][2][3] This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, substrate specificity, and the intricate signaling pathways that regulate its expression and activity. Furthermore, this guide details standardized experimental protocols for assessing this compound activity and presents key quantitative data to support research and development endeavors in fields ranging from tissue engineering to therapeutic drug design.[4][5][6]
Introduction to this compound and the Extracellular Matrix
The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells.[2][7] Collagen, particularly Type I collagen, is the primary fibrous component of the ECM in tissues such as skin, bone, tendons, and ligaments.[1][2] The structural integrity of these tissues is largely dependent on the triple-helical conformation of collagen, which renders it resistant to degradation by most proteases.[1]
This compound is a zinc-dependent endopeptidase that plays a pivotal role in both physiological and pathological tissue remodeling by being one of the few enzymes capable of cleaving the triple-helical region of fibrillar collagens.[1][7] Its activity is essential for processes such as wound healing, embryonic development, and tissue morphogenesis.[1][2] However, dysregulation of this compound activity is implicated in numerous pathological conditions, including rheumatoid arthritis, cancer metastasis, and fibrosis.[1][8]
Mechanism of Action and Substrate Specificity
Bacterial collagenases, such as those from Clostridium histolyticum, exhibit broad specificity, cleaving the X-Gly bond in the sequence Pro-X-Gly-Pro, where X is often a neutral amino acid.[9] Vertebrate collagenases, including human this compound (MMP-1), have a more restricted specificity. They cleave the collagen triple helix at a single specific site, generating characteristic 3/4 and 1/4 fragments. Following this initial cleavage, the resulting denatured collagen fragments, known as gelatin, are further degraded by other proteases called gelatinases (e.g., MMP-2 and MMP-9).[1]
The catalytic activity of this compound is dependent on a zinc ion at the active site and requires calcium ions for stability.[10][11] Its activity can be inhibited by metal-chelating agents like EDTA and by natural tissue inhibitors of metalloproteinases (TIMPs).[7][12]
Quantitative Data on this compound
The following tables summarize key quantitative parameters related to this compound activity and inhibition. This data is crucial for designing and interpreting experiments in drug discovery and mechanistic studies.
Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat) of Collagenases
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Clostridium histolyticum | FALGPA* | 940 - 960 | - | [13] |
| Human MMP-2 | Fluorogenic Peptide | 51.67 | 3.55 | [14] |
*FALGPA: N-(2-Furanacryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine
Table 2: Inhibition Constants (Ki) for Collagenase Inhibitors
| Inhibitor | Enzyme | Ki (µM) | Inhibition Type | Reference |
| Dialdehyde Cellulose | Clostridium histolyticum Collagenase | 34 | Non-competitive | [13] |
| Palythine | MMP-2 | 158.9 (IC50) | - | [14] |
| Shinorine | MMP-2 | 104.0 (IC50) | - | [14] |
| 1,10-Phenanthroline | MMP-2 | 238.1 (IC50) | - | [14] |
Table 3: Specific Activity of Different Collagenase Preparations
| Collagenase Type | Specific Activity | Recommended Application | Reference |
| Type I | 125 - 250 Mandl units/mg | Liver, lung, fat, adrenal cortex tissue | [9] |
| Type II | 125 - 250 Mandl units/mg | Liver, bone, thyroid gland, heart cells | [9] |
| Type IV | >900 Mandl units/mg | Langerhans islet cells | [9] |
Regulation of this compound Expression and Activity
The expression and activity of this compound are tightly regulated at multiple levels, including gene transcription, post-transcriptional modifications, and enzymatic activation of the pro-enzyme. Several key signaling pathways are involved in this regulation.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways, including ERK, p38, and JNK, are crucial regulators of this compound expression in response to various stimuli like cytokines and growth factors.
-
ERK Pathway: Activation of the ERK pathway is often linked to increased this compound expression. For instance, in human keratinocytes, ERK inhibition significantly reduces collagen-stimulated MMP-1 production.[15]
-
p38 MAPK Pathway: The p38 MAPK pathway can enhance this compound expression, in some cases by stabilizing its mRNA.[16]
-
JNK Pathway: The JNK pathway is also implicated in the regulation of collagenase gene expression, particularly in response to inflammatory cytokines like IL-1.[17]
Figure 1: MAPK signaling pathways regulating this compound expression.
Transforming Growth Factor-beta (TGF-β) Signaling
TGF-β is a pleiotropic cytokine with complex effects on ECM remodeling. While it is a potent stimulator of collagen synthesis, it can also modulate the expression of collagenases.[18][19] The effect of TGF-β on this compound expression can be context-dependent, sometimes leading to inhibition of its induction by other growth factors.[20] This dual role highlights the complexity of ECM homeostasis.
Figure 2: TGF-β signaling pathway and its impact on ECM components.
NF-κB Signaling
The transcription factor NF-κB plays a significant role in inflammatory responses and can regulate the expression of various MMPs, including this compound.[21][22] Pro-inflammatory cytokines often activate NF-κB, leading to increased transcription of the this compound gene, thereby contributing to tissue degradation in inflammatory diseases.[21][23]
Figure 3: NF-κB signaling pathway in the regulation of this compound.
Experimental Protocols
Accurate and reproducible methods are essential for studying the role of this compound in ECM degradation. The following sections provide detailed protocols for key experiments.
Collagen Zymography
Collagen zymography is a technique used to detect the activity of collagenases in a sample.[24][25] It involves electrophoresis of protein samples in a polyacrylamide gel containing collagen as a substrate. After electrophoresis, the gel is incubated in a buffer that allows the renatured enzymes to digest the collagen. The gel is then stained, and areas of collagen degradation appear as clear bands against a stained background.
Protocol:
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel copolymerized with 0.3 mg/mL of type I collagen.[25]
-
Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Run the gel at a constant voltage of 110 V for 2 hours at 4°C.[26]
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) to remove SDS.
-
Incubation: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100).
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of 40% methanol and 10% acetic acid until clear bands appear.
Figure 4: Experimental workflow for Collagen Zymography.
In Vitro Collagen Degradation Assay
This assay measures the ability of cells or purified enzymes to degrade a collagen matrix.[27][28][29]
Protocol:
-
Collagen Matrix Preparation: Coat the wells of a multi-well plate with a thin layer of type I collagen and allow it to form a gel at 37°C.
-
Cell Seeding or Enzyme Addition:
-
For cell-based assays, seed cells on top of the collagen gel.[27]
-
For enzyme assays, add the purified collagenase or a sample containing collagenase activity to the wells.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 24-72 hours).
-
Degradation Assessment:
-
Microscopy: Visualize the degradation of the collagen matrix by microscopy. Fluorescently labeled collagen can be used for easier visualization and quantification.[30]
-
Quantification: Collect the supernatant and measure the amount of degraded collagen fragments using a collagen assay, such as the hydroxyproline assay or a commercially available kit.[31]
-
Role in Drug Development
Given its central role in various pathologies, this compound is a significant target for drug development.[4][6]
-
Inhibitors of this compound: The development of specific inhibitors for this compound is a key strategy for treating diseases characterized by excessive ECM degradation, such as arthritis and cancer.[6] These inhibitors can be small molecules, antibodies, or natural products.
-
Therapeutic Applications of Collagenase: Conversely, purified bacterial collagenase is used therapeutically to break down excessive collagen in conditions like Dupuytren's contracture and for wound debridement.[5][6][8]
-
Improving Drug Delivery: In fibrotic diseases, the dense collagenous matrix can impede drug delivery to target cells. Co-administration of collagenase with therapeutic agents is being explored as a strategy to enhance drug penetration and efficacy.[4]
Conclusion
This compound is a master regulator of extracellular matrix dynamics, with its activity being crucial for both maintaining tissue homeostasis and driving disease progression. A thorough understanding of its biochemical properties, regulation, and methods for its assessment is paramount for researchers and professionals in the life sciences and drug development. The data and protocols presented in this guide offer a solid foundation for further investigation into the multifaceted roles of this critical enzyme.
References
- 1. Frontiers | Collagen Type I as a Ligand for Receptor-Mediated Signaling [frontiersin.org]
- 2. tijer.org [tijer.org]
- 3. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagenase-I decorated co-delivery micelles potentiate extracellular matrix degradation and hepatic stellate cell targeting for liver fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. mdpi.com [mdpi.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Collagenase Type I | Proteolytic Enzymes | TargetMol [targetmol.com]
- 9. genaxxon.com [genaxxon.com]
- 10. THE SUBSTRATE SPECIFICITY OF CLOSTRIDIUM HISTOLYTICUM COLLAGENASES (PEPTIDES, ASSAYS, KINETICS) - ProQuest [proquest.com]
- 11. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TIMP1 - Wikipedia [en.wikipedia.org]
- 13. journals.uc.edu [journals.uc.edu]
- 14. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cdc42 Inhibits ERK-mediated Collagenase-1 (MMP-1) Expression in Collagen-Activated Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of p38 alpha MAPK enhances collagenase-1 (matrix metalloproteinase (MMP)-1) and stromelysin-1 (MMP-3) expression by mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of crosstalk between MAPK and Wnt signals and its impact on cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transforming Growth Factor β1 Induces the Expression of Collagen Type I by DNA Methylation in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TGF-β Regulates Collagen Type I Expression in Myoblasts and Myotubes via Transient Ctgf and Fgf-2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transforming growth factor beta modulates the expression of collagenase and metalloproteinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling Regulates Physiological and Pathological Chondrogenesis [mdpi.com]
- 23. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Collagen zymography as a sensitive and specific technique for the determination of subpicogram levels of interstitial collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An improved collagen zymography approach for evaluating the collagenases MMP-1, MMP-8, and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Assessment of local proteolytic milieu as a factor in tumor invasiveness and metastasis formation: in vitro collagen degradation and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Researcher's Technical Guide to Collagenase: Differentiating Type I from Other Variants
For researchers, scientists, and professionals in drug development, the enzymatic dissociation of tissues is a foundational step for applications ranging from primary cell culture and stem cell isolation to single-cell genomics. The success of these downstream applications hinges on the efficient and gentle liberation of viable, functional cells from the complex extracellular matrix (ECM). Collagenase, particularly from the bacterium Clostridium histolyticum, stands as the most pivotal enzyme in this process.[1]
However, the term "collagenase" is not monolithic. Commercial preparations are available in numerous "types" (e.g., Type I, Type II, Type IV), which are not pure enzymes but complex blends with distinct enzymatic profiles.[1][2] Understanding the nuanced differences between these types is critical for optimizing tissue-specific dissociation protocols, ensuring high cell yield and viability while preserving crucial cellular structures like surface receptors.
This technical guide provides an in-depth exploration of Collagenase I and contrasts its properties and applications with other common collagenase types, offering a clear framework for selection and use.
The Foundation: What Defines a Collagenase "Type"?
The collagenase preparations most frequently used for tissue dissociation are crude or partially purified extracts from C. histolyticum.[3][4] These extracts are powerful because they contain a synergistic mix of enzymes capable of breaking down the primary components of the ECM.[1][4] The "type" designation (I, II, III, IV, etc.) is a commercial classification that describes the relative ratio of different enzymatic activities within the blend.[1][3][5]
The core enzymatic activities present in these blends are:
-
True Collagenase Activity: Mediated by two distinct isoforms, Class I (ColG) and Class II (ColH) collagenases. They work together to cleave the triple-helical structure of native collagen.[6][7]
-
Caseinase Activity: A measure of general, non-specific neutral protease activity. This is crucial for digesting other ECM proteins that encase the cells.[1][8]
-
Clostripain Activity: A trypsin-like cysteine protease activity that contributes to the breakdown of various matrix proteins.[2][3]
-
Tryptic Activity: A low level of trypsin-like activity that can be detrimental to cell surface receptors if too high.[1][3]
Therefore, Collagenase Type I is not a single molecule but a specific formulation with a balanced profile of these activities, making it a versatile, general-purpose enzyme for many tissue types.[1][5]
Comparative Analysis of Collagenase Types
The primary distinction between Collagenase Type I and other types lies in the varying levels of secondary proteases, which makes them suitable for different kinds of tissues. Type I is characterized by an average, balanced ratio of collagenase, caseinase, clostripain, and tryptic activities.[1][5] In contrast, other types are formulated with higher or lower levels of specific proteases to target the unique ECM composition of tougher or more delicate tissues.
The following table summarizes the key quantitative and qualitative differences between the most common collagenase types.
| Feature | Collagenase Type I | Collagenase Type II | Collagenase Type III | Collagenase Type IV |
| Primary Characteristic | Balanced, average proteolytic activity profile[1][5] | High clostripain activity[1][5] | Low in secondary proteolytic activities[1][5] | Low tryptic activity[1][5] |
| Primary Applications | Adipose (fat), liver, lung, epithelial, adrenal tissues[5][9][10] | Heart, bone, muscle, thyroid, cartilage[1][2][5] | Mammary gland, fetal tissues[1][5] | Pancreatic islets, applications where receptor integrity is critical[1][5] |
| Collagenase Activity | ≥125 U/mg (Mandl)[5][10] | Typically ≥125 U/mg (Mandl)[3] | Typically higher, >3000 U/mg (Mandl)[3] | Typically higher, >900 U/mg (Mandl)[3] |
| Caseinase Activity | Average (e.g., ≥200 U/mg)[5] | Higher | Lower | Average |
| Clostripain Activity | Average (e.g., ≤4.0 U/mg)[5] | Higher[1] | Lower[3] | Average[3] |
| Tryptic Activity | Average (e.g., ≤0.5 U/mg)[5] | Higher[3] | Lower[3] | Lower[1][3] |
Note: Specific activities can vary by manufacturer and lot. The units (e.g., Mandl units) are a classical measure of collagenase activity.
The Core Catalytic Engines: Class I vs. Class II Collagenase
Underpinning the activity of all these crude types are the two primary collagenase enzymes: Class I and Class II. Understanding their distinct roles clarifies how the overall blend functions.
-
Class I Collagenase (ColG): This enzyme exhibits high activity on intact, native triple-helical collagen. It is responsible for the initial and most critical cuts in the collagen fibril. Its activity is often quantified using a Collagenase Digestion Unit (CDU) assay, which measures the breakdown of native collagen.[8]
-
Class II Collagenase (ColH): This enzyme has a lower affinity for native collagen but is highly effective at cleaving the smaller collagen fragments and synthetic peptides like FALGPA.[8] It is believed to act synergistically with Class I, further degrading the collagen fragments produced by the initial cleavage.[7]
Purified preparations containing only one class of collagenase are less effective at tissue digestion than the crude mixtures that contain both, highlighting their essential synergy.[8]
Visualizing the Selection Process
Choosing the correct collagenase is a critical decision point in any cell isolation workflow. The following diagram illustrates a simplified decision tree for selecting a collagenase type based on tissue characteristics.
Caption: A decision tree for selecting the appropriate collagenase type.
Experimental Protocol: General Tissue Dissociation
While every tissue requires optimization, the following protocol provides a general framework for enzymatic dissociation using Collagenase Type I.
Materials:
-
Collagenase Type I powder
-
Hanks' Balanced Salt Solution (HBSS), with Ca²⁺ and Mg²⁺
-
Fetal Bovine Serum (FBS)
-
DNase I (optional, to reduce clumping from released DNA)
-
Sterile 50 mL conical tubes
-
70 µm and 40 µm cell strainers
-
Centrifuge
Methodology:
-
Reconstitution of Collagenase:
-
Prepare a stock solution of Collagenase Type I by reconstituting the lyophilized powder in cold, sterile HBSS to a concentration of 10-20 mg/mL (1-2% w/v).
-
Gently swirl to dissolve; do not vortex.
-
Sterile filter the solution through a 0.22 µm syringe filter. Aliquots can be stored at -20°C.[11] Avoid repeated freeze-thaw cycles.[11]
-
-
Tissue Preparation:
-
Aseptically harvest the tissue and place it in a petri dish containing cold HBSS.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels or scissors.
-
Wash the tissue fragments 2-3 times with cold HBSS to remove excess blood and debris.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile 50 mL conical tube.
-
Prepare the digestion buffer. Dilute the Collagenase Type I stock solution in pre-warmed (37°C) HBSS to a final working concentration of 0.5-2.0 mg/mL (0.05-0.2% w/v).[3] The optimal concentration must be determined empirically for each tissue type.
-
Optional: Add DNase I to the digestion buffer (final concentration 10-20 U/mL) to prevent cell clumping.[2]
-
Add a sufficient volume of digestion buffer to fully immerse the tissue fragments.
-
Incubate at 37°C for 30-90 minutes on a rotator or orbital shaker for gentle agitation. Digestion time is a critical parameter requiring optimization.
-
-
Cell Isolation and Recovery:
-
Stop the digestion by adding an equal volume of cold HBSS or culture medium containing 10% FBS. The serum proteins will inhibit the enzymatic activity.
-
Disperse the tissue fragments into a single-cell suspension by gently pipetting up and down.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube to remove undigested tissue clumps.
-
Centrifuge the filtered cell suspension at 200-300 x g for 5-10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).
-
The following diagram illustrates this experimental workflow.
Caption: A standard workflow for enzymatic tissue dissociation.
Conclusion
Collagenase Type I serves as a robust, versatile enzyme blend for the dissociation of a wide array of soft tissues due to its balanced profile of collagenolytic and general proteolytic activities. However, for tissues that are particularly tough, fibrous, or for experiments where the preservation of delicate cell surface proteins is paramount, other collagenase types offer optimized formulations. Type II, with its higher clostripain content, is suited for muscle and bone, while Type IV, with its low tryptic activity, is the standard for isolating fragile pancreatic islets. A thorough understanding of these differences, combined with empirical optimization of digestion parameters, is the key to achieving reproducible and high-quality single-cell suspensions for any research or clinical application.
References
- 1. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]
- 2. cellsystems.eu [cellsystems.eu]
- 3. genaxxon.com [genaxxon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. usbio.net [usbio.net]
- 6. vitacyte.com [vitacyte.com]
- 7. amsbio.com [amsbio.com]
- 8. Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types [sigmaaldrich.com]
- 9. 胶原蛋白酶 [sigmaaldrich.com]
- 10. 胶原酶,I型,I类 | Sigma-Aldrich [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
Understanding the components of crude Collagenase I preparations.
An In-depth Technical Guide to the Components of Crude Collagenase I Preparations
For Researchers, Scientists, and Drug Development Professionals
Crude collagenase preparations, derived from the bacterium Clostridium histolyticum, are indispensable enzymatic tools for the dissociation of tissues to isolate primary cells for research, therapeutic, and drug development applications.[1][2][3][4] The efficacy of these preparations lies not in a single enzyme, but in a synergistic mixture of different proteases that collectively dismantle the complex extracellular matrix (ECM).[5][6][7] This guide provides a detailed examination of the core components of crude this compound, methods for their analysis, and their collaborative role in tissue dissociation.
Core Enzymatic Components of Crude this compound
Crude collagenase is a complex cocktail of enzymes, with its primary activity attributed to true collagenases, but its overall effectiveness is significantly enhanced by the presence of several contaminating proteases.[4][5][6][8] The precise ratio of these enzymatic activities can vary between different lots and types of crude collagenase, influencing their suitability for specific tissue types.[4][5][9]
1. True Collagenases (EC 3.4.24.3): The principal enzymes are the true collagenases, also known as clostridiopeptidase A.[6][8] These are metalloproteinases that require calcium ions (Ca²⁺) for activity and are unique in their ability to degrade the triple-helical structure of native collagen.[4][6][10] They specifically cleave the peptide bond in the sequence Pro-X-Gly-Pro, a sequence abundant in all types of collagen.[4][5][6]
There are two major classes of clostridial collagenase that act synergistically:
-
Class I Collagenase (ColG): This class shows a preference for degrading intact, native collagen fibrils.[10]
-
Class II Collagenase (ColH): This class has a higher activity on smaller, synthetic peptide substrates like FALGPA and is effective at further digesting the collagen fragments generated by Class I enzymes.[10]
The combined action of both classes is more effective for tissue digestion than either purified form alone.[3]
2. Neutral Protease (Caseinase activity): This is a general term for non-specific proteases that are active at a neutral pH.[5][11] Their primary role is to hydrolyze other ECM components such as elastin, proteoglycans, and fibronectin.[1][3] They also assist in digesting the denatured collagen fragments (gelatin) produced by the true collagenases.[12] The general proteolytic activity is often measured using casein as a substrate, hence the term "caseinase activity".[3][13][14]
3. Clostripain (EC 3.4.22.8): Clostripain is a potent sulfhydryl protease with a high specificity for the carboxyl side of arginine residues.[6][15] Its activity is often described as "trypsin-like" because trypsin also cleaves at arginine and lysine residues.[5][15] Clostripain contributes significantly to the overall proteolytic activity of the crude mixture and is considered a key enzyme for efficient tissue dissociation, particularly for human islet isolation.[15][16] Its activity must be carefully balanced, as excessive amounts can be detrimental to cell viability.[3][9]
4. Trypsin-like Activity: Crude preparations can also contain other proteases with trypsin-like activity, distinct from clostripain.[5][6] This activity contributes to the breakdown of non-collagenous proteins in the ECM. However, high levels of tryptic activity can be damaging to cell surface proteins and receptors, which is why some specialized collagenase preparations (like Type IV) are formulated to have very low tryptic activity.[6][14][17]
5. Other Enzymes: Crude preparations may also contain minor amounts of other enzymes like polysaccharidases and lipases, which can help break down other matrix components.[4][8][14] For applications where cell clumping due to DNA release from lysed cells is an issue, DNase I is often added to the dissociation cocktail.
Data Presentation: Enzymatic Profiles of Crude Collagenase Types
Different "types" of crude collagenase are available, which are characterized by varying ratios of their constituent enzymatic activities. This allows researchers to select a preparation best suited for their specific tissue of interest.[5][6][14][17]
| Enzyme Activity | Collagenase Type I | Collagenase Type II | Collagenase Type IV |
| Primary Use | Epithelial, liver, lung, fat, adrenal cells[6][8][17] | Heart, bone, muscle, cartilage, thyroid cells[8][17] | Pancreatic islets, applications where receptor integrity is crucial[5][14][17] |
| Collagenase Activity | Normal / Balanced[5][7] | Normal to High[5] | High[5] |
| Neutral Protease (Caseinase) | Balanced[6] | Balanced | Normal |
| Clostripain Activity | Balanced[6] | Higher than normal[5][6][8] | Normal[5] |
| Trypsin-like Activity | Balanced[6] | Higher than normal[5][18] | Low / Very Low[5][6][14] |
Note: The terms "Normal," "Balanced," "High," and "Low" are relative and serve as a general guide. Specific activities vary by manufacturer and lot. Lot-to-lot variability is a known characteristic of crude collagenase preparations.[4][19]
Experimental Protocols
Accurate characterization of the enzymatic activities in a given lot of crude collagenase is crucial for reproducible results. Standardized assays are used to quantify each major component.
Collagenase Activity Assay (Mandl Method)
This assay measures the ability of the enzyme to digest native collagen.
-
Principle: Collagenase is incubated with insoluble native collagen (e.g., from bovine Achilles tendon). The reaction is stopped, and the amount of amino acids released into the supernatant is quantified using a colorimetric reaction with ninhydrin. The activity is expressed in units equivalent to the release of L-leucine.[13][14][20]
-
Reagents:
-
0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.5
-
Substrate: Bovine Achilles tendon collagen
-
Enzyme solution (1 mg/mL in TES buffer)
-
Ninhydrin-citric acid mixture
-
50% n-Propanol
-
L-leucine standards
-
-
Procedure:
-
Weigh 25 mg of collagen into test tubes. Include blanks without enzyme.
-
Add 5.0 mL of TES buffer and pre-incubate at 37°C for 15 minutes.
-
Start the reaction by adding 0.1 mL of the enzyme dilution.
-
Incubate at 37°C for 5 hours.
-
Stop the reaction by transferring 0.2 mL of the supernatant to a new tube containing 1.0 mL of the ninhydrin-citric acid mixture.
-
Heat in a boiling water bath for 20 minutes.
-
After cooling, add 5.0 mL of 50% n-propanol.
-
Read absorbance at 600 nm after 15 minutes.
-
Calculate the micromoles of amino acids liberated by comparing to the L-leucine standard curve.[13]
-
-
Unit Definition: One unit releases one micromole of L-leucine equivalents from collagen in 5 hours at 37°C and pH 7.5.[13][14]
Neutral Protease (Caseinase) Activity Assay
This assay measures the general, non-specific proteolytic activity.
-
Principle: The protocol is similar to the collagenase assay, but uses casein as the substrate. The reaction is stopped by acid precipitation of the undigested protein.[13][14]
-
Reagents:
-
Same as collagenase assay, plus:
-
Substrate: Vitamin-free casein
-
50% Trichloroacetic acid (TCA)
-
-
Procedure:
-
Incubate the enzyme with 25 mg of casein in TES buffer at 37°C for 5 hours.
-
Stop the reaction by adding 0.5 mL of 50% TCA.
-
Centrifuge to pellet the undigested casein.
-
Transfer 0.2 mL of the supernatant to a new tube containing 1.0 mL of the ninhydrin-citric acid mixture.
-
Proceed with the ninhydrin reaction and absorbance reading as described for the collagenase assay.[13][14]
-
Clostripain and Trypsin-like Activity Assay
These activities are measured using specific synthetic peptide substrates.
-
Principle: The rate of hydrolysis of a synthetic substrate, such as Nα-benzoyl-L-arginine ethyl ester (BAEE), is measured spectrophotometrically. This substrate is cleaved by enzymes with trypsin-like specificity, including clostripain.[15][21]
-
Reagents:
-
Procedure:
-
Prepare the reaction mixture containing buffer and the BAEE substrate.
-
Add the enzyme solution to initiate the reaction.
-
Monitor the increase in absorbance at 253 nm over time at 25°C.
-
The rate of change in absorbance is proportional to the enzyme activity.
-
-
Unit Definition (for Clostripain): One unit hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6 after activation with DTT.[14]
Mandatory Visualizations
Caption: Logical relationship of core components in crude this compound.
Caption: Experimental workflow for characterizing crude collagenase.
Caption: Synergistic mechanism of tissue dissociation by crude collagenase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collagenase type I The collagenase type I (from Clostridium histolyticum) is a crude collagenase preparation that can be used for the isolation of primary cells or for tissue dissociation by enzymatic means. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. genaxxon.com [genaxxon.com]
- 6. Collagenase | Worthington Biochemical [worthington-biochem.com]
- 7. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]
- 8. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]
- 9. vitacyte.com [vitacyte.com]
- 10. Collagenase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 11. amsbio.com [amsbio.com]
- 12. vitacyte.com [vitacyte.com]
- 13. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. file.yizimg.com [file.yizimg.com]
- 15. Clostripain, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Clostripain and Neutral Protease as Supplementary Enzymes for Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of trypsinization and of a combined trypsin, collagenase, and DNase digestion on liberation and in vitro function of satellite cells isolated from juvenile porcine muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. vitacyte.com [vitacyte.com]
- 21. vitacyte.com [vitacyte.com]
The Role of Clostripain in Crude Collagenase I: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the function and significance of clostripain as a critical component of crude Collagenase Type I formulations. Addressed to researchers, scientists, and drug development professionals, this document elucidates the synergistic action of clostripain and collagenase in tissue dissociation, offering detailed experimental protocols, quantitative data, and visual workflows to optimize cell isolation procedures.
Executive Summary
Crude collagenase preparations are fundamental tools for the isolation of primary cells from a wide variety of tissues. The efficacy of these preparations is not solely dependent on the collagenase enzymes (Class I and Class II) but is significantly influenced by the presence of other proteases. Among these, clostripain, a cysteine protease with a high specificity for arginine residues, plays a pivotal role. This guide details the enzymatic properties of clostripain, its synergistic relationship with collagenase, and its impact on the yield and viability of isolated cells. By understanding and controlling the clostripain activity in crude collagenase, researchers can achieve more consistent and efficient tissue dissociation.
The Enzymatic Role of Clostripain
Clostripain, derived from Clostridium histolyticum, is a potent endopeptidase that is a natural component of crude collagenase preparations.[1][2] Unlike collagenase, which primarily targets collagen, clostripain cleaves proteins at the carboxyl side of arginine residues.[3] This activity is crucial for the breakdown of non-collagenous proteins in the extracellular matrix, thereby complementing the action of collagenase and facilitating the release of individual cells from the tissue architecture.[4]
Mechanism of Action and Synergy with Collagenase
The process of enzymatic tissue dissociation is a multi-step process involving the concerted action of different enzymes. Collagenase initiates the process by degrading the triple-helical collagen fibrils that provide structural integrity to the tissue. This initial degradation exposes other matrix proteins that are then susceptible to cleavage by proteases like clostripain. The synergistic action of collagenase and clostripain is essential for efficient tissue disaggregation.
Quantitative Analysis of Enzyme Activities in Crude Collagenase
The composition of crude collagenase varies significantly between different types and lots, which can lead to variability in tissue dissociation outcomes. A thorough understanding of the specific activities of the key enzymes is therefore critical for reproducible results.
Enzymatic Activity in Commercial Crude Collagenase Preparations
The following tables summarize the typical enzymatic activities found in various commercial crude collagenase preparations. It is important to note that specific activities can vary between lots, and these values should be considered as a general guide.
Table 1: Typical Protease Activities in Worthington Collagenase Types
| Collagenase Type | Collagenase Activity (CDU/mg) | Clostripain Activity (BAEE U/mg) | Neutral Protease Activity (Caseinase U/mg) | Trypsin Activity (TAME U/mg) | Primary Applications |
| Type 1 | ≥ 125 | Average | Average | Average | Adipocytes, epithelial cells, hepatocytes, lung, adrenal[1][3] |
| Type 2 | ≥ 125 | Higher | Higher | Higher | Cardiomyocytes, bone, cartilage, muscle, thyroid, endothelial cells[1][3] |
| Type 3 | ≥ 125 | Lower | Lower | Lower | Mammary and other soft tissues[1][3] |
| Type 4 | ≥ 125 | Average | Lower | Especially Low | Pancreatic islets and other applications requiring high membrane integrity[1][3] |
Table 2: Typical Protease Activities in Sigma-Aldrich Collagenase Types
| Collagenase Type | Collagenase Activity (CDU/mg) | Clostripain Activity (BAEE U/mg) | Neutral Protease Activity (Caseinase U/mg) | Trypsin Activity | Primary Applications |
| Type I / IA | ≥ 125 | Contains clostripain activity | Contains neutral protease activity | Contains tryptic activity | General use, human tumor, mouse kidney, brain, lung, epithelial tissues[5] |
| Type II | ≥ 125 | Higher clostripain activity | Contains neutral protease activity | Contains tryptic activity | Liver, bone, thyroid, heart, salivary glands[6] |
| Type IV | ≥ 125 | Contains clostripain activity | Contains neutral protease activity | Low tryptic activity | Pancreatic islets[6] |
| Type V | ≥ 125 | Contains clostripain activity | Contains neutral protease activity | Contains tryptic activity | Pancreatic islets, when used with neutral protease[7] |
| Type XI | ≥ 800 | Contains clostripain activity | Contains neutral protease activity | Contains tryptic activity | Pancreatic islets[7][8] |
Impact of Clostripain on Cell Yield and Viability
Supplementing collagenase with purified clostripain has been shown to significantly improve the yield and viability of isolated cells, particularly for delicate cell types like pancreatic islets.
Table 3: Effect of Clostripain Supplementation on Human Pancreatic Islet Isolation
| Parameter | Control Group (Collagenase + Thermolysin) | Clostripain Group (Collagenase + Thermolysin + Clostripain) | P-value |
| Islet Equivalents (IEQ) / g pancreas | 2498 | 3598 | 0.0362[9] |
| Purified Tissue Volume (µL) | 1333 | 2235 | 0.0090[9] |
| Post-culture Islet Viability (%) | 52.9 ± 5.1 | 74.5 ± 4.8 | < 0.05[10] |
Experimental Protocols
Accurate and reproducible measurement of enzyme activities and consistent application of tissue dissociation protocols are essential for successful cell isolation.
Clostripain Activity Assay (BAEE Method)
This assay measures the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE) by clostripain.
Materials:
-
0.05 M Tris buffer, pH 7.6, containing 0.005 M CaCl2
-
1.25 mM BAEE in 0.05 M Tris buffer, pH 7.6
-
25 mM Dithiothreitol (DTT)
-
Crude Collagenase I sample
-
Spectrophotometer (253 nm)
Procedure:
-
Prepare a 1 mg/mL solution of the crude collagenase in deionized water.
-
Activate the clostripain by incubating the enzyme solution with 25 mM DTT for 2.5 hours at 25°C.
-
In a cuvette, mix 2.9 mL of the BAEE solution with 0.1 mL of the activated enzyme solution.
-
Immediately measure the change in absorbance at 253 nm over 5 minutes.
-
Calculate the activity in BAEE units/mg, where one unit hydrolyzes one µmole of BAEE per minute at 25°C and pH 7.6.
Collagenase Activity Assay (Mandl Method)
This assay measures the release of amino acids from native collagen.
Materials:
-
0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.4
-
Bovine Achilles Tendon Collagen (insoluble)
-
Crude this compound sample
-
Ninhydrin reagent
-
L-leucine standard solutions
-
Spectrophotometer (570 nm)
Procedure:
-
Prepare a 1 mg/mL solution of the crude collagenase in TES buffer.
-
Add a known amount of insoluble collagen to test tubes.
-
Add the enzyme solution to the tubes and incubate at 37°C for 5 hours.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate undigested collagen.
-
Centrifuge and collect the supernatant.
-
React the supernatant with ninhydrin reagent.
-
Measure the absorbance at 570 nm and quantify the released amino groups against a leucine standard curve.
-
Express the activity in Collagen Digestion Units (CDU)/mg, where one unit liberates amino acids from collagen equivalent to 1 µmole of leucine in 5 hours.
General Tissue Dissociation Protocol
This protocol provides a general workflow for the isolation of primary cells. Optimization of enzyme concentration, digestion time, and temperature is crucial for each specific tissue type.
Conclusion
Clostripain is an indispensable component of crude this compound, acting in synergy with collagenase to efficiently dissociate the extracellular matrix. The level of clostripain activity directly impacts the yield and viability of isolated cells. By carefully selecting crude collagenase preparations with appropriate clostripain levels or by supplementing with purified clostripain, researchers can significantly improve the consistency and outcome of their cell isolation procedures. The protocols and data presented in this guide provide a framework for the rational design and optimization of tissue dissociation experiments.
References
- 1. Collagenase | Worthington Biochemical [worthington-biochem.com]
- 2. worthingtonweb.com [worthingtonweb.com]
- 3. labor.com.tr [labor.com.tr]
- 4. worthingtonweb.com [worthingtonweb.com]
- 5. Collagenase Type I, Cls I | Sigma-Aldrich [sigmaaldrich.com]
- 6. genaxxon.com [genaxxon.com]
- 7. Collagenase from Clostridium histolyticum CAS No.9001-12-1 Sigma [sigmaaldrich.com]
- 8. Sigma Aldrich Fine Chemicals Biosciences Collagenase from Clostridium histolyticum | Fisher Scientific [fishersci.com]
- 9. Clostripain, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Clostripain and Neutral Protease as Supplementary Enzymes for Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Source and Production of Research-Grade Collagenase I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sources, production, and quality control methodologies for research-grade Collagenase I. The information presented is intended to equip researchers with the necessary knowledge to select and utilize collagenase effectively for applications such as primary cell isolation and tissue dissociation.
Introduction to Collagenase
Collagenase is a metalloproteinase that uniquely degrades the triple-helical structure of native collagen, a primary component of the animal extracellular matrix (ECM).[1][2][3] This enzymatic activity is crucial for isolating viable and functional cells from tissues for in vitro cultures, tissue engineering, and therapeutic studies.[1][2] While several enzymes can degrade denatured collagen (gelatin), true collagenases are distinguished by their ability to cleave intact collagen fibrils under physiological conditions.[2][3][4]
The most potent and widely used collagenases for tissue dissociation are derived from the anaerobic bacterium Clostridium histolyticum.[4][5] Commercial preparations are often referred to as "crude" collagenase because they contain a mixture of enzymes, including two main classes of collagenase (Class I and Class II) and other proteases like clostripain, trypsin-like enzymes, and neutral proteases.[3][6][7] This enzymatic synergy is highly effective for breaking down the complex intercellular matrix.[3][6]
Sources of Research-Grade Collagenase
The predominant commercial source of collagenase for research is the fermentation of Clostridium histolyticum.[2][6][8] This bacterium secretes a potent mixture of enzymes capable of digesting connective tissues.[9] Two primary genes in C. histolyticum encode for the main collagenase isoforms:
Other microbial sources include species from the genera Vibrio, Bacillus, and Streptomyces, but these are less common for commercial tissue dissociation reagents.[2][9]
To overcome the inherent lot-to-lot variability of crude bacterial preparations, recombinant collagenases have been developed.[11] These enzymes are typically produced in E. coli or other expression systems.[11] Recombinant production offers several advantages:
-
High Purity: Absence of contaminating proteases unless specifically added.[11][12]
-
High Consistency: Defined composition and activity, leading to more reproducible results.[11]
-
Animal-Free: Eliminates risks associated with animal-derived components.
Highly purified recombinant collagenases (Class I and Class II) are often blended in precise ratios to achieve optimal dissociation for specific tissue types.[11][12]
Animals also produce endogenous collagenases, which are a type of matrix metalloproteinase (MMP).[2][9] For instance, high levels of animal collagenase activity have been extracted from human radicular cysts.[13] However, these are not typically used for routine tissue dissociation in research due to challenges in extraction and standardization.[2]
Production of Research-Grade Collagenase
The production of collagenase from C. histolyticum involves several key stages, from bacterial fermentation to final purification and quality control.
The process begins with the large-scale fermentation of a selected strain of Clostridium histolyticum. The bacteria secrete the collagenase enzyme mixture into the culture medium. After the fermentation cycle, the culture filtrate, which contains the crude collagenase, is harvested.[14][15]
The harvested culture filtrate undergoes a multi-step purification process to remove bacterial components, pigments, and unwanted proteases, and to concentrate the desired enzymatic activities.[15][16]
-
Initial Purification: Methods like ammonium sulfate precipitation are used to concentrate the proteins from the culture supernatant.[17] The solution is then often dialyzed to remove small molecules and exchange the buffer.[6][17] Treatment with activated charcoal can be used to remove pigmented impurities.[16]
-
Chromatographic Purification: Various chromatography techniques are employed to separate the different collagenase isoforms and remove contaminating proteases.[15][18] These include:
-
Ion-Exchange Chromatography: Separates proteins based on charge.
-
Gel-Filtration (Size-Exclusion) Chromatography: Separates proteins based on size.
-
Affinity Chromatography: Utilizes ligands, such as dye-based resins (e.g., Reactive Red 120), to specifically bind and separate the different collagenase classes.[15]
-
The final product can range from a crude mixture, ideal for general tissue dissociation, to a highly purified enzyme preparation.[14]
-
Caption: General workflow for the production of research-grade collagenase. */ end_dot
Quantitative Data and Specifications
The effectiveness of a collagenase preparation is determined by the specific activities of its components. Different "types" of collagenase are formulated with varying ratios of collagenolytic and other proteolytic activities to be suitable for specific tissues.[7]
Table 1: Common Types of Crude Collagenase and Tissue Applications
| Collagenase Type | Key Characteristics | Recommended Tissue Applications |
|---|---|---|
| Type I | Contains a balanced ratio of collagenase, caseinase, clostripain, and tryptic activities.[4][6][7] | Epithelial cells, lung, fat (adipocytes), and adrenal tissue.[4][6][7][10] |
| Type II | High clostripain activity.[4][7] | Liver, bone, thyroid, heart, and salivary gland tissue.[4][7] |
| Type III | Low in proteolytic activities.[7] | Mammary gland tissue.[7] |
| Type IV | Low tryptic activity; digests a wide range of tissues.[10] | Suitable for multiple tissue types.[10] |
| Type V | High collagenase and caseinase activities. | Used for the isolation of pancreatic islets from connective tissue.[10] |
Table 2: Typical Quality Control Specifications for Research-Grade this compound
| Parameter | Specification | Method | Purpose |
|---|---|---|---|
| Appearance | White to tan lyophilized powder | Visual Inspection | Product identity and form |
| Specific Activity (CDU) | ≥ 125 units/mg solid[6] | Collagen Digestion Assay | Measures ability to degrade native collagen |
| Specific Activity (Wünsch) | 0.10 – 0.60 U/mg protein[19] | Synthetic Peptide Assay | Measures specific proteolytic activity |
| Purity (HPLC) | ≥ 90% area[19] | HPLC | Determines the purity of the enzyme preparation |
| Contaminating Proteases | Clostripain: ≤0.5 U/mg; Trypsin: ≤0.5 U/mg[19] | Specific Substrate Assays | Quantifies secondary enzyme activities |
| Endotoxin Level | ≤ 50 EU/mg protein[19] | LAL Test | Ensures low levels of pyrogenic substances for cell culture |
Experimental Protocols: Quality Control Assays
Accurate measurement of enzymatic activity is critical for ensuring the quality and consistency of collagenase.
This assay measures the ability of collagenase to digest native collagen and is a primary indicator of Class I collagenase activity.
Principle: The enzyme is incubated with native collagen fibrils. The reaction is stopped, and undigested collagen is removed by centrifugation. The amount of digested collagen in the supernatant is quantified by reacting the liberated amino acids with ninhydrin, which produces a colored product that can be measured spectrophotometrically.[20][21] One unit is defined as liberating peptides from collagen equivalent to 1.0 µmol of L-leucine in 5 hours at 37°C and pH 7.5.[6]
Methodology:
-
Substrate Preparation: Prepare a suspension of native collagen (e.g., from bovine tendon) in a suitable buffer (e.g., 50 mM TES with 0.36 mM CaCl₂, pH 7.4).
-
Enzyme Preparation: Reconstitute the lyophilized collagenase in the assay buffer to a known concentration.
-
Reaction: Add a defined volume of the enzyme solution to the collagen suspension. Incubate the mixture at 37°C for 5 hours with gentle agitation. A blank is prepared without the enzyme.
-
Stopping the Reaction: Stop the reaction by adding a quenching agent like trichloroacetic acid (TCA) and placing the tubes on ice.
-
Separation: Centrifuge the tubes to pellet the undigested collagen.
-
Quantification: Take an aliquot of the supernatant and react it with ninhydrin reagent at 100°C.
-
Measurement: After cooling, measure the absorbance of the resulting colored solution at 570 nm.
-
Calculation: Calculate the amount of liberated amino acids by comparing the absorbance to a standard curve prepared with L-leucine. The activity (in CDU/mg) is then calculated based on the amount of enzyme used.
-
Caption: Experimental workflow for the Collagen Digestion Unit (CDU) assay. */ end_dot
This assay uses a synthetic peptide substrate, N-(2-furanacryloyl)-L-leucylglycyl-L-prolyl-L-alanine (FALGPA), to measure collagenase activity.[22] It is a rapid and continuous spectrophotometric assay.
Principle: Cleavage of the Leu-Gly bond in the FALGPA peptide by collagenase results in a decrease in absorbance at 345 nm. The rate of this decrease is proportional to the enzyme's activity.
Methodology:
-
Reagent Preparation: Prepare a solution of FALGPA in a buffer containing Tris-HCl, CaCl₂, and NaCl at pH 7.5.
-
Enzyme Preparation: Dissolve the collagenase sample in the same buffer.
-
Measurement:
-
Add the FALGPA solution to a cuvette and place it in a spectrophotometer set to 345 nm and equilibrated at 25°C.
-
Record the initial absorbance.
-
Add the enzyme solution to the cuvette, mix quickly, and immediately start recording the change in absorbance over time.
-
-
Calculation: The activity is calculated from the initial rate of the reaction (ΔA/min) using the molar extinction coefficient of the substrate. One unit of activity is typically defined as the hydrolysis of 1.0 µmol of FALGPA per minute.
Logical Relationships in Tissue Dissociation
The success of tissue dissociation often relies on the synergistic action of multiple enzymes present in crude collagenase preparations. Highly purified collagenase may be less effective than a crude mixture because the ECM is a complex structure of collagen, proteoglycans, and other proteins.[3]
-
Caption: Synergistic action of enzymes in crude collagenase for tissue dissociation. */ end_dot
Conclusion
The production of research-grade this compound is a well-defined process that begins with the fermentation of Clostridium histolyticum and proceeds through multiple stages of purification and rigorous quality control. For researchers, understanding the composition of different collagenase preparations—from crude mixtures to highly purified recombinant enzymes—is essential for selecting the appropriate reagent. The activity assays, particularly the CDU and FALGPA assays, provide the quantitative data necessary to ensure reproducible and effective tissue dissociation for successful downstream applications in cell culture and analysis.
References
- 1. Collagenase Blends for Gentle Tissue Dissociation [sigmaaldrich.com]
- 2. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. biostore.com.sg [biostore.com.sg]
- 6. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]
- 7. genaxxon.com [genaxxon.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Collagenase - Wikipedia [en.wikipedia.org]
- 10. Collagenase - Creative Enzymes [creative-enzymes.com]
- 11. aidic.it [aidic.it]
- 12. custombiotech.roche.com [custombiotech.roche.com]
- 13. scispace.com [scispace.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Purification and separation of individual collagenases of Clostridium histolyticum using red dye ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO1994004666A1 - Methods for the purification of collagenase - Google Patents [patents.google.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. custombiotech.roche.com [custombiotech.roche.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Collagenase Activity Assay Kit - Creative BioMart [creativebiomart.net]
The Clinical Researcher's Guide to Animal-Free Collagenase I: Purity, Performance, and Protocols
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the landscape of clinical research and therapeutic cell isolation, the transition away from animal-derived reagents is a critical step towards enhanced safety, reproducibility, and regulatory compliance. Animal-free Collagenase I, produced through recombinant DNA technology, stands at the forefront of this shift, offering a highly pure, consistent, and effective solution for tissue dissociation. This guide provides a comprehensive overview of animal-free this compound, its advantages over native counterparts, detailed protocols for key applications, and an exploration of the cellular impact of enzymatic dissociation.
The Imperative for Animal-Free Enzymes in Clinical Research
The use of traditional animal-derived collagenase, typically sourced from Clostridium histolyticum, presents several challenges for clinical applications. These include the risk of contamination with animal-derived pathogens such as viruses and prions, inherent lot-to-lot variability in enzymatic activity and purity, and potential for xenobiotic rejection or allergic reactions.[1][2] Animal-free recombinant proteins are manufactured in controlled environments without animal-derived components, mitigating these risks.[1][3] This results in a product with higher purity, defined enzymatic activity, and superior lot-to-lot consistency, which is crucial for the standardization and validation of protocols in clinical research and biomanufacturing.[3][4][5][6][7]
Performance and Purity: A Quantitative Comparison
The performance of animal-free this compound is characterized by its specific activity, purity, and its efficacy in yielding high numbers of viable and functional cells. Data from multicenter studies and comparative analyses demonstrate the robustness of animal-free collagenase formulations for demanding applications like human islet isolation.
Table 1: Performance of Animal-Free Collagenase AF-1 and Neutral Protease AF in Human Islet Isolation [5][8][9]
| Parameter | Mean Value (± SEM) or Range |
| Enzyme Activity | |
| Collagenase AF-1 Activity | 2,000–2,583 PZ-U/vial |
| Neutral Protease AF Activity | 50 to 160 DMC-U per pancreas |
| Islet Isolation Outcome (n=34 pancreases) | |
| Post-purification Islet Yield | 296,494 ± 33,620 IEQ |
| Islet Yield per Gram of Pancreas | 3,274 ± 450 IEQ/g |
| Purity | 55.9% ± 3.2% |
| Viability (post-culture) | 88.1% ± 1.5% |
| Glucose Stimulation Index | 3.7 ± 0.7 |
IEQ: Islet Equivalents; PZ-U: PZ units for collagenase activity; DMC-U: Dimethylcasein units for neutral protease activity; SEM: Standard Error of the Mean.
Table 2: Comparative Efficacy of Recombinant vs. Conventional Collagenase for Muscle Stem Cell Isolation [6][10][11]
| Parameter | Recombinant Collagenase (ColG + ColH) | Conventional Collagenase II |
| Cell Damage | Less damage to mononuclear cells | More damage observed |
| Surface Antigen Preservation | Enriched for cells with intact α7 and β1 integrins | Not specified |
| In Vitro Proliferation | Dramatically increased proliferation | Lower proliferation rate |
| Therapeutic Efficacy (in vivo) | Enhanced therapeutic efficacy | Standard efficacy |
Experimental Protocols: Methodologies for Key Applications
The following protocols are provided as a guide and may require optimization based on the specific tissue, donor age, and desired cell type.
Protocol 1: Human Pancreatic Islet Isolation using Animal-Free this compound
This protocol is adapted from a multicenter study assessing Animal-free SERVA Collagenase AF-1 and Neutral Protease AF.[5][8][9]
Materials:
-
Animal-Free Collagenase AF-1 (e.g., 2,000–2,583 PZ-U/vial)
-
Animal-Free Neutral Protease (NP) AF GMP Grade (50-160 DMC-U per pancreas)
-
Hank's Balanced Salt Solution (HBSS)
-
University of Wisconsin (UW) solution or similar preservation fluid
-
Density gradient medium
-
Culture medium for islets
Methodology:
-
Enzyme Reconstitution: Reconstitute one vial of Collagenase AF-1 and the appropriate amount of NP AF in cold HBSS.
-
Pancreas Perfusion: Cannulate the pancreatic duct and perfuse the pancreas with the cold enzyme solution. The volume is dependent on the pancreas size.
-
Digestion: Transfer the distended pancreas to a digestion chamber (e.g., Ricordi chamber) with stainless steel beads. Initiate recirculation of the enzyme solution at 37°C.
-
Monitoring Digestion: Monitor the digestion process by taking samples of the effluent and observing the release of free islets under a microscope. The recirculation time typically ranges from 13 to 41 minutes.[5][8]
-
Collection and Quenching: Once a sufficient number of islets are freed, stop the digestion by adding cold preservation solution or culture medium containing serum.
-
Purification: Collect the dissociated tissue and purify the islets from acinar and other cellular debris using a continuous density gradient on a cell separator.
-
Culture and Quality Assessment: Culture the purified islets in a controlled environment (37°C, 5% CO2). Assess islet yield (in IEQ), purity, viability (e.g., using FDA/PI staining), and function (e.g., glucose-stimulated insulin secretion assay).
Protocol 2: Isolation of Muscle Stem (Satellite) Cells using Recombinant Collagenase
This protocol is based on a study demonstrating the advantages of recombinant collagenases for isolating murine muscle satellite cells.[10][11]
Materials:
-
Recombinant Collagenase G (ColG)
-
Recombinant Collagenase H (ColH)
-
Dispase II
-
DMEM with 10% Horse Serum and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 0.2% BSA
-
70 µm and 40 µm cell strainers
Methodology:
-
Tissue Preparation: Excise limb muscles from mice and mince them into a fine slurry in cold PBS.
-
Enzymatic Digestion: Transfer the minced tissue to a digestion solution containing a mixture of recombinant ColG and ColH, and Dispase II in DMEM. The optimal ratio of ColG to ColH should be determined empirically, with a 2:1 ratio being a good starting point.[4] Incubate at 37°C for a specified time (e.g., 60-90 minutes) with gentle agitation.
-
Cell Dissociation and Filtration: Stop the digestion by adding an equal volume of DMEM with 10% horse serum. Further dissociate the tissue by gentle trituration with a pipette. Filter the cell suspension sequentially through 70 µm and 40 µm cell strainers to obtain a single-cell suspension.
-
Cell Staining and Sorting: Pellet the cells by centrifugation and resuspend in sorting buffer (e.g., HBSS with 0.2% BSA). Stain the cells with fluorescently-conjugated antibodies against satellite cell surface markers (e.g., α7-integrin, β1-integrin).
-
Flow Cytometry: Isolate the satellite cell population using fluorescence-activated cell sorting (FACS).
-
Culture: Culture the sorted satellite cells on coated plates in a suitable growth medium.
The Cellular Impact of Enzymatic Dissociation: A Look at Signaling Pathways
The process of liberating cells from their native extracellular matrix (ECM) is not a passive event. The combination of enzymatic digestion and physical detachment from the ECM triggers a cascade of intracellular signaling events that can influence cell viability, function, and gene expression.
Stress Response and Anoikis
Enzymatic digestion at 37°C can induce a cellular stress response, leading to the upregulation of immediate early genes such as FOS and JUN, and the activation of stress-related signaling pathways like NF-κB.[8]
Furthermore, the detachment of anchorage-dependent cells from the ECM initiates a specific form of programmed cell death known as anoikis .[6][10][11] This process is a critical mechanism for maintaining tissue homeostasis and preventing the survival of displaced cells. Anoikis is triggered by the loss of survival signals normally transduced through integrin-mediated adhesion to the ECM. This leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways, culminating in caspase activation and cell death.[6]
Mechanotransduction
Cells are intrinsically connected to their mechanical environment through focal adhesions, which are complex structures that link the ECM to the intracellular actin cytoskeleton. Proteins such as Focal Adhesion Kinase (FAK) are key players in mechanotransduction, converting mechanical cues into biochemical signals that regulate cell survival, proliferation, and differentiation.[12] The disruption of these connections during enzymatic dissociation leads to the inactivation of survival signaling pathways, such as the FAK and PI3K/Akt pathways, contributing to the induction of anoikis.[13]
Conclusion
Animal-free this compound represents a significant advancement for clinical research applications, providing a safer, more reliable, and highly effective tool for the isolation of primary cells. By understanding the quantitative performance of these recombinant enzymes and adhering to optimized protocols, researchers can achieve high yields of viable and functional cells for a wide range of downstream applications. Furthermore, a deeper appreciation of the cellular signaling pathways impacted by the dissociation process itself will enable a more nuanced interpretation of experimental results and the development of strategies to mitigate unwanted cellular stress responses. The adoption of animal-free reagents is not merely a technical upgrade but a crucial step towards the standardization and clinical translation of cell-based therapies.
References
- 1. akjournals.com [akjournals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of optimized collagenase digestion on isolated and cultured nucleus pulposus cells in degenerated intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of enzymatic tissue disintegration on the level of surface molecule expression and immune cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic molecular processes mediate cellular mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional dissociation of anoikis-like cell death and activity of stress activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stress Influences on Anoikis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cellular Mechanotransduction: From Tension to Function [frontiersin.org]
- 13. Anoikis in cell fate, physiopathology, and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Isolation of Primary Human Hepatocytes Using Collagenase I
Introduction
Primary human hepatocytes are considered the gold standard for a wide range of research applications, including drug metabolism, toxicology studies, and the investigation of liver diseases.[1] Unlike immortalized cell lines, they closely mimic the complex physiological and metabolic functions of the liver in vivo.[2] The most effective and widely accepted method for isolating primary human hepatocytes is the two-step collagenase perfusion technique.[3][4] This method involves an initial perfusion with a calcium-free buffer to disrupt cell-to-cell junctions (desmosomes), followed by perfusion with a buffer containing Collagenase I to digest the extracellular matrix, thereby releasing the hepatocytes.[5][6]
This protocol provides a detailed methodology for the isolation of high-yield and viable primary human hepatocytes from human liver tissue using this compound.
Factors Influencing Isolation Success
The success of hepatocyte isolation is dependent on several factors:
-
Tissue Quality: The viability of hepatocytes can be influenced by the condition of the liver tissue, such as the degree of steatosis (fatty liver) or fibrosis.[4][5] Warm ischemic time, the period before the tissue is cooled, should be minimized, ideally under one hour, to ensure high cell viability.[5]
-
Collagenase Activity: Different batches of collagenase can have varying enzymatic activities, which can significantly impact the digestion process and the viability of the isolated cells.[7] It is recommended to test different batches to find one that consistently produces high-quality hepatocytes.[7]
-
Perfusion Technique: Proper cannulation of the blood vessels and ensuring an even perfusion throughout the liver piece are critical for a successful isolation.[7][8] The number of cannulae and the perfusion flow rate should be adjusted based on the size of the liver tissue.[7][8]
Experimental Protocol: Two-Step this compound Perfusion
This protocol is a modified version of the Seglen method for isolating hepatocytes from human liver tissue.[7][9]
Materials and Reagents
Equipment:
-
Peristaltic pump
-
Water bath (37°C)
-
Laminar flow hood
-
Refrigerated centrifuge
-
Irrigation cannulae (various sizes)
-
Surgical instruments (scalpel, forceps)
-
Nylon mesh filters (e.g., 210 µm and 70 µm)[7]
-
Beakers, sterile bottles, and centrifuge tubes
-
Hemocytometer and microscope for cell counting
Solutions: All solutions should be prepared in advance, sterilized using a 0.22 µm filter, and stored at 4°C.[10] The digestion solution containing collagenase should be prepared freshly before use.[10]
| Solution Name | Composition | Purpose |
| Solution 1 (Perfusion Buffer) | Hank's Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺, supplemented with 10 mM HEPES, pH 7.4.[6][7] | Initial flushing of blood from the liver tissue. |
| Solution 2 (Chelation Buffer) | Solution 1 + 1 mM EGTA.[6][7] | Disruption of desmosomes (cell-cell junctions) by chelating Ca²⁺. |
| Solution 3 (Wash Buffer) | Solution 1 + 5 mM CaCl₂.[6][7] | Washing out the EGTA and preparing the tissue for collagenase activity. |
| Solution 4 (Digestion Buffer) | Solution 3 + this compound (see table below for concentration).[6][7] | Enzymatic digestion of the liver's extracellular matrix. |
| Solution 5 (Stop/Wash Medium) | Williams' Medium E or DMEM supplemented with 10% Fetal Bovine Serum (FBS), L-Glutamine, and Penicillin-Streptomycin.[11] | To stop the collagenase reaction and wash the isolated cells. |
Recommended this compound Concentration
The concentration and activity of this compound should be adjusted based on the weight of the liver tissue to ensure optimal digestion.[7]
| Liver Tissue Weight (g) | This compound Concentration (%) | Collagenase Activity (U/mL) |
| < 25 | 0.10 | 250 |
| 25 - 40 | 0.11 | 300 |
| 41 - 80 | 0.13 | 350 |
| > 80 | 0.15 | 400 |
| Data adapted from Lee et al., 2013.[7] |
Step-by-Step Isolation Procedure
A. Tissue Preparation and Cannulation:
-
Under sterile conditions, place the resected human liver tissue in a sterile container. The ideal tissue sample has an intact Glisson's capsule on most surfaces except for one cut surface.[5]
-
Identify and cannulate the exposed blood vessels on the cut surface using appropriately sized irrigation cannulae. Secure the cannulae to ensure a snug fit.[8] Generally, 4-8 cannulae are used for liver pieces ranging from under 20 g to over 80 g.[7]
-
Connect the cannulae to the peristaltic pump tubing.
B. Perfusion and Digestion:
-
Begin perfusion with 1 L of Solution 1 at a flow rate of 110-460 mL/min, depending on the tissue size, to flush out the blood.[8] A successful perfusion is indicated by the liver tissue turning a uniform lighter color.[8]
-
Switch the perfusion to Solution 2 (containing EGTA) and perfuse for 10 minutes.[7][8]
-
Change the perfusion fluid to Solution 3 (containing CaCl₂) and perfuse with 0.5 L to wash out the EGTA.[7][8]
-
Switch to Solution 4 (containing this compound) and perfuse in a recirculating manner for 9-12 minutes, or until the liver becomes soft and the tissue begins to break apart under the Glisson's capsule.[7][8]
C. Cell Isolation and Purification:
-
Transfer the digested liver tissue to a sterile petri dish containing ice-cold Solution 5 .[10]
-
Gently remove the Glisson's capsule and mechanically dissociate the cells by shaking the tissue in the medium.[10]
-
Filter the resulting cell suspension first through a 210 µm nylon mesh, followed by a 70 µm nylon mesh to remove undigested tissue clumps.[7]
-
Transfer the cell suspension into 200 mL centrifuge tubes and centrifuge at 72 g for 5 minutes at 4°C.[7]
-
Aspirate the supernatant and gently resuspend the cell pellet in 200 mL of cold Solution 5 .[7]
-
Repeat the washing step (centrifugation and resuspension) three times to purify the hepatocyte population.[7] Non-parenchymal cells will remain in the supernatant during this low-speed centrifugation.[5]
D. Yield and Viability Assessment:
-
After the final wash, resuspend the hepatocyte pellet in a known volume of culture medium.
-
Determine the cell yield and viability using the Trypan Blue exclusion assay with a hemocytometer.[7] Viable cells will exclude the blue dye, while non-viable cells will be stained blue.
-
A successful isolation is typically defined by a viability of over 70%.[4][9]
Quantitative Data Summary
The yield and viability of isolated primary human hepatocytes can vary depending on the source of the liver tissue and the isolation method used.
| Liver Tissue Source/Condition | Isolation Method | Average Cell Yield (x 10⁶ cells/g) | Average Viability (%) | Reference(s) |
| Normal/Non-diseased | Two-Step Perfusion | 9.56 | 74% | [4] |
| Normal/Non-diseased | Two-Step Perfusion | Large Yield (not quantified per gram) | 77 ± 10% | [7][9] |
| Benign Diseased (Liver Hemangioma) | Four-Step Perfusion | 5.4 ± 1.71 | 80.3 ± 9.7% | [12] |
| Benign Diseased (Intrahepatic Duct Calculi) | Four-Step Perfusion | 3.49 ± 2.31 | 76.4 ± 10.7% | [12] |
| Steatotic (Fatty) Livers | Collagenase Perfusion | Lower than normal (not quantified) | 45% (median) | [13] |
| Small, Non-perfusable Tissue | Two-Step Digestion (Non-perfusion) | 1.17 ± 0.2 | 80 ± 4% | [14] |
Quality Control and Troubleshooting
Quality Control:
-
Morphology: Freshly isolated hepatocytes should be round. Once plated on collagen-coated dishes, they should attach and exhibit a typical polygonal, epithelial-like morphology, often being binucleated.[5][15]
-
Purity: The purity of the hepatocyte preparation can be assessed by microscopy, as hepatocytes are significantly larger than non-parenchymal cells.
-
Functionality: Functional assessment can be performed by measuring albumin and urea synthesis in culture.[1]
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Recommendation(s) |
| Low Cell Viability | - Improper thawing technique (if using cryopreserved cells).- Incorrect centrifugation speed.- Over-digestion with collagenase.- Long warm ischemia time. | - Thaw cells for <2 min at 37°C.- Use recommended centrifugation speed (e.g., 100 x g for 10 min for human hepatocytes).[16]- Optimize collagenase concentration and digestion time.- Minimize time between tissue resection and perfusion.[5] |
| Low Cell Yield | - Incomplete digestion.- Poor perfusion of the tissue.- Loss of cells during washing steps. | - Ensure collagenase activity is optimal; test different lots.[7]- Check for leaks and ensure even tissue color change during perfusion.- Handle cell pellets gently during resuspension. |
| Cell Clumping | - Presence of DNA from lysed cells. | - Add DNase I (approx. 10 U/mL) to the digestion buffer to prevent clumping.[17] |
Diagrams
Caption: Workflow for primary human hepatocyte isolation.
Caption: Mechanism of two-step enzymatic liver digestion.
References
- 1. Isolation of Primary Human Hepatocytes from Normal and Diseased Liver Tissue: A One Hundred Liver Experience | PLOS One [journals.plos.org]
- 2. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. The isolation of primary hepatocytes from human tissue: optimising the use of small non-encapsulated liver resection surplus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Isolation of human hepatocytes by a two-step collagenase perfusion procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hepatocyte isolation from resected benign tissues: Results of a 5-year experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human hepatocyte isolation and relationship of cell viability to early graft function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Requirments for primary human hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Hepatocyte Isolation System - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
Optimal Concentration of Collagenase I for Fibroblast Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Collagenase I for the successful isolation and culture of primary fibroblasts. The protocols outlined below are compiled from established methodologies and aim to maximize cell yield, viability, and purity.
Introduction
This compound, a proteolytic enzyme derived from Clostridium histolyticum, is instrumental in the dissociation of tissues for the isolation of primary cells, including fibroblasts. It functions by cleaving the peptide bonds in native collagen, the primary structural protein in the extracellular matrix (ECM) of connective tissues. The efficacy of fibroblast isolation is highly dependent on the concentration of this compound, as well as other factors such as incubation time, temperature, and tissue type. An optimal concentration ensures efficient tissue digestion while minimizing cellular damage, leading to a high yield of viable and healthy fibroblasts for downstream applications in research and drug development.
Data Presentation: Impact of this compound Concentration on Fibroblast Isolation
The optimal concentration of this compound is a critical factor that can vary based on the tissue source, species, and the specific activity of the enzyme lot. It is recommended to perform a pilot experiment to determine the ideal concentration for your specific application. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Recommended this compound Concentrations for Fibroblast Isolation from Various Tissues
| Tissue Source | Species | Recommended Concentration (% w/v) | Recommended Concentration (U/mL) | Reference |
| Human Dermal Skin | Human | 0.3% | Not Specified | [1] |
| Human Neonatal Dermis | Human | Not Specified | 1500 U/mL | [2] |
| Mouse Ear and Tail | Mouse | Not Specified | 200 U/mL | [3] |
| Human Lung | Human | Not Specified | 100 U/mL | [4] |
| General Tissue | Various | 0.1% - 0.2% | ~160 Mandl U/mg | [5] |
| General Tissue | Various | 0.1% - 0.5% | 50 - 200 U/mL | [6] |
Table 2: Comparison of Cell Yield and Viability at Different this compound Concentrations (Illustrative Data)
| This compound Concentration | Cell Yield (cells/gram of tissue) | Cell Viability (%) | Notes |
| Low (e.g., <0.1%) | Lower | High | Incomplete tissue digestion may occur. |
| Optimal Range (e.g., 0.1% - 0.3%) | High | High | Efficient digestion with minimal cytotoxicity. |
| High (e.g., >0.5%) | Variable | Lower | Overtreatment can lead to cell damage and reduced viability.[6] |
Note: The specific activity of the this compound lot must be considered. Enzyme activity can be expressed in various units (e.g., Mandl units, PZ units). It is crucial to refer to the manufacturer's certificate of analysis for the specific activity and adjust the concentration accordingly.[5]
Experimental Protocols
Protocol 1: Isolation of Human Dermal Fibroblasts
This protocol is adapted from methodologies for isolating fibroblasts from human skin biopsies.
Materials:
-
Human skin biopsy
-
This compound (specific activity to be noted from the supplier)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Sterile scalpels, forceps, and scissors
-
50 mL conical tubes
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Wash the skin biopsy three times with sterile PBS containing 1x Penicillin-Streptomycin.
-
In a sterile petri dish, remove any adipose or unwanted tissue using sterile forceps and a scalpel.
-
Mince the tissue into small pieces (approximately 1-2 mm³).[6]
-
-
Enzymatic Digestion:
-
Prepare the digestion solution by dissolving this compound in DMEM to the desired concentration (e.g., 0.3%).[1] For neonatal tissue, a higher concentration of 1500 U/mL in supplemented medium can be used.[2]
-
Transfer the minced tissue to a 50 mL conical tube containing the this compound digestion solution.
-
Incubate at 37°C for 4-18 hours on a rocker or with intermittent swirling every 15-30 minutes to ensure even digestion.[2][6] The optimal incubation time should be determined empirically.
-
-
Cell Collection and Culture:
-
Following incubation, neutralize the collagenase by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube to remove any undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh DMEM with 10% FBS and 1x Penicillin-Streptomycin.
-
Plate the cells in a T-75 culture flask and incubate at 37°C with 5% CO₂.
-
Change the medium every 2-3 days. Fibroblasts will adhere and proliferate. Non-adherent cells can be removed during the first medium change.
-
Protocol 2: Isolation of Mouse Embryonic Fibroblasts (MEFs)
This protocol is a standard method for establishing primary MEF cultures.
Materials:
-
E12.5-E13.5 mouse embryos
-
This compound
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
PBS, Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Sterile dissection tools
-
50 mL conical tubes
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Embryo Dissection:
-
Euthanize a timed-pregnant mouse at E12.5-E13.5.
-
Dissect the uterine horns and remove the embryos.
-
Remove the fetal liver and head from each embryo.
-
-
Tissue Preparation and Digestion:
-
Wash the remaining embryonic tissue with sterile PBS.
-
Mince the tissue finely using sterile scissors or a scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing DMEM with this compound (e.g., 200 U/mL) and DNase I (optional, to reduce viscosity from released DNA).[3]
-
Incubate at 37°C for 20-30 minutes with gentle agitation.
-
-
Cell Culture:
-
Add an equal volume of DMEM with 10% FBS to inactivate the enzymes.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in MEF culture medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin) and plate onto culture flasks.
-
Incubate at 37°C with 5% CO₂.
-
Visualizations
Experimental Workflow for Fibroblast Isolation
Caption: Experimental workflow for primary fibroblast isolation.
Logical Relationship for Optimizing this compound Concentration
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Isolation of Viable Single Cells With High Yield and Purity Using a Small Amount of Human Kidney Tissue Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genaxxon.com [genaxxon.com]
- 4. Isolation of CD 90+ Fibroblast/Myofibroblasts from Human Frozen Gastrointestinal Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and feeder-free primary culture of four cell types from a single human skin sample - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Collagenase I Digestion in Mouse Mammary Gland Dissociation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic dissociation of mouse mammary glands using Collagenase Type I. The goal is to obtain a high yield of viable single cells suitable for various downstream applications, including primary cell culture, fluorescence-activated cell sorting (FACS), and single-cell RNA sequencing.[1][2][3] The protocols described are compiled from various established methodologies and offer options for both short and long digestion times to accommodate different experimental needs and sensitivities of cell surface markers.[4][5]
Introduction
The successful isolation of primary mammary epithelial cells is a critical first step for in vitro modeling and analysis of mammary gland biology and disease.[6] Enzymatic digestion using collagenase is a widely used method to break down the extracellular matrix of the mammary tissue and release individual cells.[7][8] The duration of collagenase treatment is a crucial parameter that can significantly impact cell yield, viability, and the integrity of cell surface proteins.[4] This guide outlines several protocols with varying digestion times and provides a comparative summary to aid in the selection of the most appropriate method for your research.
Key Considerations for Protocol Selection
The choice between a short or long digestion protocol depends on several factors:
-
Cell Population of Interest: Short digestion times are often preferred when isolating cell types with sensitive surface markers, such as immune cells, to minimize enzymatic damage.[4]
-
Experimental Throughput: Shorter protocols offer the convenience of same-day processing.[4]
-
Tissue Characteristics: The age and physiological state of the mouse (e.g., virgin, pregnant, lactating) can affect the density and composition of the mammary tissue, potentially requiring adjustments to the digestion time.[5]
-
Downstream Applications: For applications like single-cell sequencing, obtaining a high-quality single-cell suspension with good viability is paramount.[1][2]
Comparative Summary of Digestion Protocols
The following table summarizes the key parameters for different Collagenase I digestion times for mouse mammary gland dissociation. It is important to note that optimal conditions may require empirical determination for specific experimental setups.[9]
| Parameter | Short Digestion (Protocol 1) | Short Digestion (Protocol 2) | Intermediate Digestion | Long (Overnight) Digestion |
| Digestion Time | 15 - 25 minutes | 30 minutes - 1 hour | 3 hours | 6 - 8 hours or 15-16 hours |
| This compound Concentration | 0.34 PZ U/ml* | 200 U/mL or 0.05 mg/mL | Not explicitly stated, use general guidance | 300 U/mL (in combination with Hyaluronidase) |
| Other Enzymes | None specified | DNase I, FBS | Trypsin-EDTA (post-collagenase) | Hyaluronidase |
| Temperature | 37°C | 37°C | 37°C | 37°C |
| Agitation | Not specified | Shaking/rocking | Constant shaking (100 rpm) | Gentle shaking or no shaking |
| Key Features | Rapid isolation | Balances speed and cell integrity | Thorough digestion for tightly packed tissue | Gentle dissociation, can improve yield for certain applications |
| Reference | [10] | [4] | [11] | [5][12] |
*PZ units according to Wünsch.
Experimental Protocols
Materials and Reagents
-
Collagenase Type I (Source: Clostridium histolyticum)[8]
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca2+/Mg2+
-
Trypsin-EDTA (e.g., 0.25%)
-
DNase I
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Sterile scalpels or scissors
-
50 mL conical tubes
-
Cell strainers (e.g., 40 µm, 100 µm)
-
Orbital shaker or rocker in a 37°C incubator
-
Centrifuge
Protocol 1: Rapid Digestion (1-1.5 hours)
This protocol is adapted for a relatively quick isolation of mammary epithelial cells.
-
Tissue Harvest: Euthanize the mouse and sterilize the abdomen with 70% ethanol. Make a "Y" shaped incision to expose the inguinal mammary glands.[13] Carefully resect the glands, removing any attached lymph nodes and excess connective tissue.[11] Place the glands in a sterile petri dish containing cold HBSS.
-
Mincing: Transfer the glands to a new sterile dish and mince the tissue into fine pieces (approximately 1-2 mm) using sterile scalpels or scissors.[14]
-
Enzymatic Digestion:
-
Transfer the minced tissue into a 50 mL conical tube.
-
Add 5 mL of Digestion Buffer A per pair of mammary glands.
-
Digestion Buffer A Recipe: DMEM/F12 supplemented with this compound and other enzymes as per your optimization. A common starting point is a combination of collagenase and hyaluronidase.
-
-
Incubate at 37°C for approximately 1 hour on an orbital shaker at 120 rpm.[13]
-
Pipette the tissue suspension up and down every 15-20 minutes to aid in dissociation.[13]
-
-
Secondary Digestion & Cell Dissociation:
-
Once large tissue pieces are no longer visible, centrifuge the cell suspension at 300 x g for 3 minutes.[13]
-
Discard the supernatant and resuspend the pellet in 2 mL of a secondary digestion buffer (e.g., containing dispase or a lower concentration of collagenase) and incubate for 5 minutes with shaking.[13]
-
Centrifuge and wash the cells with 5 mL of HBSS.
-
Perform a brief digestion with 1 mL of 0.25% Trypsin-EDTA for 2 minutes with shaking to achieve a single-cell suspension.[13]
-
-
Cell Filtration and Collection:
-
Neutralize the trypsin with 9 mL of DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 40 µm cell strainer into a fresh 50 mL tube.[14]
-
Centrifuge the filtered cells at 200 x g for 5 minutes.[14]
-
If significant red blood cell contamination is present, resuspend the pellet in RBC lysis buffer for 2-3 minutes at room temperature.[14]
-
Wash the cells with PBS or appropriate buffer for your downstream application.
-
Determine cell viability and count using a hemocytometer and Trypan Blue.
-
Protocol 2: Overnight (Gentle) Digestion
This protocol is designed for a gentler dissociation, which may be beneficial for preserving certain cell populations and can be more convenient for workflow scheduling.[5]
-
Tissue Harvest and Mincing: Follow steps 1 and 2 from Protocol 1. For some overnight protocols, extensive mincing may not be necessary.[5]
-
Enzymatic Digestion:
-
Prepare the digestion medium by diluting a 10X stock of Collagenase/Hyaluronidase solution 1:10 in a complete medium such as EpiCult™-B supplemented with 5% FBS.[5][12]
-
Transfer the minced tissue to a 50 mL conical tube containing the digestion medium.
-
Incubate at 37°C for 15-16 hours (overnight) in a cell culture incubator.[12][15] Agitation is often not required for this long incubation.[5]
-
-
Cell Collection and Dissociation:
-
After overnight incubation, briefly vortex the tube for about 15 seconds.[5]
-
Add 10 mL of cold HBSS with 2% FBS and centrifuge at a low speed (e.g., 80 x g for 30 seconds) to pellet the organoids.[12][15]
-
Carefully remove the supernatant containing single cells and fat.
-
To obtain a single-cell suspension from the organoid pellet, further enzymatic digestion with trypsin and dispase is required, similar to steps 4 and 5 in Protocol 1.[5][15] This typically involves sequential incubation in pre-warmed trypsin-EDTA for 2-3 minutes, followed by dispase and DNase I for 1 minute, with pipetting to ensure dissociation.[5][15]
-
-
Cell Filtration and Washing: Follow step 5 from Protocol 1 for filtration, washing, and cell counting.
Visualizing the Workflow
The following diagrams illustrate the key steps in the mouse mammary gland dissociation process.
Caption: General workflow for mouse mammary gland dissociation.
Caption: Comparison of short versus long digestion strategies.
References
- 1. Preparation of Single Epithelial Cells Suspension from Mouse Mammary Glands [en.bio-protocol.org]
- 2. Preparation of Single Epithelial Cells Suspension from Mouse Mammary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic dissociation, flow cytometric analysis, and culture of normal mouse mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine mammary stem/progenitor cell isolation: Different method matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Mammary Epithelial Cells and Fibroblasts From Mouse Tumor [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
- 9. genaxxon.com [genaxxon.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Isolation of Primary Epithelial Cells: [www2.lbl.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Preparation of Single Epithelial Cells Suspension from Mouse Mammary Glands [bio-protocol.org]
- 14. Isolation of Cancer Epithelial Cells from Mouse Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
Application Notes: High-Yield Isolation of Primary Adipocytes with Collagenase Type I
Introduction
The isolation of viable and functional primary adipocytes is a critical first step for research in metabolic diseases, obesity, and diabetes, as well as for applications in drug development and regenerative medicine. Adipose tissue is a complex organ composed of mature adipocytes and the stromal vascular fraction (SVF), which includes preadipocytes, endothelial cells, immune cells, and mesenchymal stem cells[1][2]. To study the specific roles of mature adipocytes, they must be effectively separated from the other cell types.
Enzymatic digestion using collagenase is the most common and efficient method for disaggregating the extracellular matrix of adipose tissue to release single-cell suspensions[2][3]. Collagenase Type I is particularly effective as it efficiently digests the native collagen that holds the connective tissue together, while maintaining high cell viability and preserving crucial cell surface receptors, such as those for insulin[2][3]. The protocol's success, measured by cell yield and viability, is highly dependent on several key parameters, including collagenase concentration, digestion time, and temperature[4][5]. Optimization of these factors is essential to obtain a pure population of healthy, metabolically active adipocytes suitable for downstream applications such as cell culture, gene expression analysis, and metabolic assays[1][6][7].
This document provides a detailed protocol for the isolation of mature adipocytes from adipose tissue using Collagenase Type I, along with data on optimizing experimental conditions for maximal yield and viability.
Experimental Protocols
Materials and Reagents
-
Tissue: Human or murine white adipose tissue (e.g., subcutaneous lipoaspirate or epididymal fat pads).
-
Enzymes: Collagenase Type I (e.g., Sigma-Aldrich, Cat. No. C-0130)[3].
-
Buffers and Media:
-
Supplements:
-
Antibiotic-Antimycotic solution (100x)[3].
-
-
Labware:
-
Equipment:
Detailed Methodology for Adipocyte Isolation
This protocol is optimized for the isolation of mature adipocytes. All steps should be performed under sterile conditions in a laminar flow hood.
Step 1: Adipose Tissue Preparation and Washing
-
Place the collected adipose tissue (e.g., lipoaspirate) into a sterile container[9].
-
Wash the tissue extensively to remove contaminating red blood cells and surgical fluids. Add an equal volume of sterile PBS or HBSS to the tissue[3].
-
Allow the adipose tissue to float to the top. This may take 1-5 minutes[3].
-
Carefully aspirate and discard the lower aqueous phase containing contaminants[3].
-
Repeat the washing procedure (steps 2-4) three to four times, or until the lower phase is clear[3].
-
Transfer the washed tissue to a sterile petri dish and weigh it.
Step 2: Mechanical Dissociation (Mincing)
-
Using sterile scissors, mince the adipose tissue into small fragments (approximately 2-3 mm³)[8][11]. This step is critical as it increases the surface area for enzymatic digestion, but over-mincing can damage cells[7].
Step 3: Collagenase Digestion
-
Prepare the digestion buffer immediately before use. A common concentration is 0.1% (w/v) Collagenase Type I in sterile, serum-free DMEM or HBSS[4][10]. (See Table 1 for concentration optimization).
-
Transfer the minced tissue into a 50 mL conical tube. Add the collagenase solution at a 1:1 ratio (e.g., 10 mL of minced tissue to 10 mL of collagenase solution)[14].
-
Incubate the tube at 37°C in a shaking incubator (approx. 150-200 rpm) for 30-60 minutes[2][13][14]. The optimal digestion time should be determined empirically (see Table 2). The tissue suspension should achieve a "soup-like" consistency[3].
-
To stop the enzymatic reaction, add FBS to a final concentration of 10% of the total volume[3].
Step 4: Separation of Mature Adipocytes and SVF
-
Filter the cell suspension through a 100-250 µm cell strainer into a new 50 mL conical tube to remove any remaining undigested tissue[8][12].
-
Centrifuge the tube at 300-400 x g for 5-10 minutes at room temperature[3][8].
-
After centrifugation, three distinct layers will be visible[3][8][12]:
-
Top Layer: A packed, floating layer of mature adipocytes.
-
Middle Layer: The aqueous digestion medium.
-
Bottom Pellet: The Stromal Vascular Fraction (SVF) containing preadipocytes and other non-adipocyte cells.
-
Step 5: Purification of Mature Adipocytes
-
Carefully aspirate and discard the middle aqueous layer and the SVF pellet from the bottom of the tube, leaving the floating adipocyte layer intact[3].
-
Resuspend the adipocytes in 10-20 mL of warm (37°C) wash buffer (e.g., PBS or KRBHA).
-
Allow the adipocytes to float to the surface again or centrifuge gently at 100-200 x g for 2-5 minutes[6][8].
-
Repeat the washing process (steps 2-3) three times to ensure a pure adipocyte fraction[6].
-
After the final wash, carefully remove as much of the underlying buffer as possible. The resulting purified mature adipocytes are ready for downstream applications.
Data Presentation
The yield and viability of isolated adipocytes are highly dependent on the protocol parameters. The following tables summarize quantitative data from various studies to guide optimization.
Table 1: Effect of Collagenase Type I Concentration on Cell Yield and Viability
| Collagenase Conc. | Source Tissue | Key Findings | Reference |
| 0.02% | Human Buccal Fat Pad | Optimal for small adipocytes. Yielded 2.5x more total adipocytes and 3x more small (≤29 µm) adipocytes compared to 0.1%. | [15] |
| 0.1% | Human Adipose | At 60 min, cell viability was 90%. Treatment for 40 min resulted in the highest colony-formation ability for SVF. | [4] |
| 0.2% | Human Adipose | At 60 min, cell viability was <80%. | [4] |
| 0.1% - 0.2% | Adipose Tissue | Recommended as an effective concentration range for efficient digestion. | [10] |
| 0.2% | Human Adipose | Used in a standard protocol for isolating stromal stem cells. | [3] |
Table 2: Effect of Digestion Time on Cell Yield and Viability
| Digestion Time | Collagenase Conc. | Source Tissue | Key Findings | Reference |
| 20 min | Type II | Mouse Adipose | Sufficient time with negligible impact on yield compared to 60 min, reducing prolonged enzyme exposure. | [2] |
| 30-60 min | 0.1% | Human & Murine | Increased time within this range significantly decreased the number of viable adipocytes and interstitial cells. | [5] |
| 40 min | 0.1% | Human Adipose | Determined to be the optimal time for isolating SVF with the greatest colony-formation ability. | [4] |
| 30-45 min | Not specified | Human Adipose | Recommended time to avoid over-digestion, which negatively impacts cell viability. | [7] |
| 60-120 min | 0.2% | Human Adipose | Standard incubation time range provided in a protocol for stromal cell isolation. | [3] |
Visualizations
Experimental Workflow Diagram
References
- 1. Isolation of Mature Adipocytes from White Adipose Tissue and Gene Expression Studies by Real-Time Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation of Adipose Tissue Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.uio.no [med.uio.no]
- 4. Optimal Condition of Isolation from an Adipose Tissue-Derived Stromal Vascular Fraction for the Development of Automated Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of processing time and duration of collagenase digestion on human and murine fat grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for human bone marrow adipocyte isolation and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Culture of Human Mature Adipocytes Using Membrane Mature Adipocyte Aggregate Cultures (MAAC) [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]
- 12. researchgate.net [researchgate.net]
- 13. stemcelltherjournal.com [stemcelltherjournal.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. worthington-biochem.com [worthington-biochem.com]
Application Notes and Protocols: Generation of Organoid Cultures Using Collagenase I and Dispase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Collagenase I and Dispase in the generation of organoid cultures from various tissues. Organoids, three-dimensional self-organizing structures derived from stem cells, recapitulate key aspects of organ structure and function, offering a powerful platform for disease modeling, drug screening, and regenerative medicine research. The successful establishment of organoid cultures is critically dependent on the efficient and gentle dissociation of tissues to liberate viable single cells or cell clusters with regenerative potential. A combination of this compound and Dispase is a widely used and effective enzymatic solution for digesting the extracellular matrix (ECM) to achieve this.
Introduction to this compound and Dispase in Tissue Dissociation
The extracellular matrix is a complex network of proteins and proteoglycans that provides structural and biochemical support to surrounding cells. To isolate individual cells or small cell clusters for organoid culture, it is essential to enzymatically digest this matrix.
-
This compound , a metalloproteinase derived from Clostridium histolyticum, is highly effective at degrading native collagen, a major structural component of the ECM in most tissues.[1][2]
-
Dispase , a neutral protease, cleaves fibronectin and collagen IV, and is known for its gentle action, which helps to separate epithelial sheets from the underlying mesenchyme without significantly damaging cell membranes.[3][4]
The synergistic action of this compound and Dispase allows for the robust and reproducible isolation of viable cells from a variety of tissues, including the liver, pancreas, lung, and intestine, making this combination a cornerstone of many organoid generation protocols.[5][6][7]
Data Presentation: Enzyme Concentrations and Incubation Times
The optimal concentrations of this compound and Dispase, as well as the incubation time, are critical parameters that need to be empirically determined for each tissue type to maximize cell yield and viability. Below is a summary of reported conditions for various tissues.
| Tissue Type | Species | This compound Concentration | Dispase Concentration | Incubation Time & Temperature | Reference |
| Liver | Mouse/Human | 0.012% | 0.012% | 2 hours at 37°C | [7] |
| Pancreas | Mouse/Human | Not specified | Not specified | Not specified | [5] |
| Lung | Mouse | Not specified | Not specified | Not specified | [8] |
| Lung | Human | 1.5 mg/mL | Not specified | 1 hour at 37°C with shaking | |
| Skin | Human | 1000 U/mL (Collagenase IV) | 2.4 U/mL (Dispase II) | 60 minutes at 37°C (Dispase), 30 minutes at 37°C (Collagenase) | [4][9] |
Note: The specific activity of enzyme preparations can vary between suppliers and lots. It is crucial to refer to the manufacturer's instructions and to perform optimization experiments for each new batch of enzymes. The choice of crude versus purified collagenase can also impact the digestion process, with crude preparations containing additional proteases that can aid in tissue dissociation.
Comparative Analysis of Cell Yield and Viability
The efficiency of tissue dissociation protocols can be assessed by quantifying the total number of cells isolated (cell yield) and the percentage of live cells (viability). While direct comparative data for this compound and Dispase against other enzyme cocktails for all tissue types is limited, some studies provide valuable insights. For instance, a study on human umbilical cord tissue processing showed that enzymatic digestion with collagenase resulted in a 2.7-fold reduction in live native mesenchymal stem cell recovery compared to a non-enzymatic method.[3] Another study comparing different collagenases for skin and liver tissue dissociation highlighted significant differences in cell yield and viability, emphasizing the importance of enzyme selection.[10][11]
| Enzyme Cocktail | Tissue Type | Average Cell Yield (x 10^6 cells) | Average Cell Viability (%) | Reference |
| TDzyme® | Mouse Liver | 0.17 | 58.08 | [10] |
| LiberaseTM TM | Mouse Liver | 0.20 | 59.35 | [10] |
| Collagenase type IV-S | Mouse Liver | 0.13 | 25.76 | [10] |
| TDzyme® | Mouse Skin | 0.28 | 51.40 | [11] |
| LiberaseTM TM | Mouse Skin | 0.24 | 45.50 | [11] |
| Collagenase type IV-S | Mouse Skin | 0.1067 | 10.21 | [11] |
These data underscore the necessity of optimizing the dissociation protocol to achieve a balance between efficient tissue breakdown and the preservation of cell health, which is paramount for successful organoid formation.
Experimental Protocols
The following are generalized protocols for tissue dissociation using this compound and Dispase to generate organoids. These should be adapted and optimized for specific tissue types and experimental requirements.
General Reagents and Media
-
Wash Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Digestion Medium: Basal medium (e.g., DMEM/F-12) containing this compound and Dispase at the desired concentrations. The addition of DNase I (e.g., 100 U/mL) is recommended to prevent cell clumping from DNA released by lysed cells.[2]
-
Stop Medium: Wash Medium or basal medium containing a protease inhibitor to quench the enzymatic activity.
-
Organoid Culture Medium: Tissue-specific medium containing essential growth factors and supplements.
-
Extracellular Matrix: Growth factor-reduced Matrigel® or other suitable basement membrane extract.
Protocol 1: Isolation of Crypts for Intestinal Organoid Culture
-
Tissue Preparation: Obtain a fresh biopsy of intestinal tissue and wash it thoroughly with cold PBS to remove any luminal content.
-
Mincing: Mince the tissue into small pieces (approximately 1-2 mm) on a sterile petri dish on ice.
-
Enzymatic Digestion: Transfer the minced tissue to a conical tube containing pre-warmed Digestion Medium (e.g., DMEM with this compound at 1 mg/mL and Dispase at 1 U/mL).
-
Incubation: Incubate the tube at 37°C for 30-60 minutes on a rotator or shaker to facilitate digestion. The incubation time should be optimized to achieve dissociation into crypts without excessive cell death.
-
Mechanical Dissociation: After incubation, gently pipette the suspension up and down with a P1000 pipette to further dissociate the tissue into crypts.
-
Washing: Add cold Wash Medium to the tube to stop the digestion and centrifuge at 300 x g for 5 minutes at 4°C to pellet the crypts.
-
Crypt Isolation: Aspirate the supernatant and resuspend the pellet in fresh Wash Medium. Repeat the centrifugation and washing steps 2-3 times.
-
Plating: After the final wash, resuspend the crypt pellet in Matrigel® and plate droplets into a pre-warmed culture plate.
-
Culture: After the Matrigel® has solidified, add the appropriate organoid culture medium.
Protocol 2: Generation of Liver Organoids from Biliary Duct Fragments
-
Tissue Preparation: Obtain a piece of liver tissue and wash it extensively with cold PBS.
-
Mincing: Finely mince the tissue into a paste-like consistency using sterile scalpels in a petri dish on ice.
-
Enzymatic Digestion: Transfer the minced tissue to a conical tube with pre-warmed Digestion Medium containing this compound (e.g., 0.012%) and Dispase (e.g., 0.012%).[7]
-
Incubation: Incubate at 37°C for 1-2 hours with gentle agitation.
-
Isolation of Ducts: After digestion, allow the larger tissue fragments (containing the ducts) to settle by gravity for a few minutes. Carefully aspirate the supernatant containing single cells (mostly hepatocytes).
-
Washing: Wash the remaining duct-enriched pellet with cold Wash Medium. Centrifuge at a low speed (e.g., 200 rpm for 5 minutes) to pellet the ducts.[7]
-
Plating: Resuspend the duct pellet in Matrigel® and plate as domes in a culture dish.
-
Culture: Once the Matrigel® has polymerized, add liver organoid expansion medium.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Organoid Generation
The general workflow for generating organoids from primary tissue using enzymatic digestion is depicted below.
Caption: General experimental workflow for organoid generation using enzymatic digestion.
Key Signaling Pathways in Organoid Development
The successful formation and maintenance of organoids rely on the precise regulation of key developmental signaling pathways. The culture media for different organoid types are specifically formulated to activate or inhibit these pathways to promote stem cell self-renewal and differentiation.
Caption: Key signaling pathways involved in organoid development and maintenance.
Conclusion
The combination of this compound and Dispase provides a robust and versatile method for the dissociation of a wide range of tissues for the generation of organoid cultures. Careful optimization of enzyme concentrations, incubation times, and mechanical dissociation steps is crucial for maximizing the yield of viable cells and ensuring the successful establishment of these powerful in vitro models. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the potential of organoid technology.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Collagenase Blends for Gentle Tissue Dissociation [sigmaaldrich.com]
- 3. Collagenase Impacts the Quantity and Quality of Native Mesenchymal Stem/Stromal Cells Derived during Processing of Umbilical Cord Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies [frontiersin.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. stemcell.com [stemcell.com]
- 9. Help Center [kb.10xgenomics.com]
- 10. lubio.ch [lubio.ch]
- 11. lubio.ch [lubio.ch]
Step-by-step guide for tumor tissue dissociation with Collagenase I.
Application Note: Tumor Tissue Dissociation with Collagenase I
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive, step-by-step guide for the dissociation of solid tumor tissues into a viable single-cell suspension using this compound. The resulting cells are suitable for a wide range of downstream applications, including single-cell RNA sequencing (scRNA-seq), flow cytometry, and the establishment of primary cell cultures.
Introduction
The successful isolation of single cells from solid tumors is a critical first step for numerous research applications. The dense extracellular matrix (ECM) of tumor tissue, rich in collagen, presents a significant challenge to obtaining high-quality, viable single-cell suspensions[1][2]. Enzymatic dissociation, particularly using collagenase, is a widely adopted method to break down the ECM's structural components[3][4].
This compound is a metalloproteinase that specifically cleaves the triple-helical native collagen fibrils found abundantly in connective tissue[5]. It is often used in a crude preparation that contains other proteases and enzymes, making it highly effective for breaking down the complex ECM of tumors[5]. However, the dissociation process itself can introduce technical artifacts and cellular stress, potentially altering gene expression profiles[6][7]. Therefore, optimizing the protocol—including enzyme concentration, incubation time, and temperature—is crucial for maximizing cell yield and viability while preserving the native cellular state.
This guide provides a generalized protocol for tumor dissociation using this compound, summarizes key quantitative data from various studies, and illustrates the experimental workflow.
Materials and Reagents
-
Fresh tumor tissue
-
Collagenase Type I (e.g., from Clostridium histolyticum)
-
Culture medium (e.g., RPMI 1640 or DMEM)[10]
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺[5][11]
-
Fetal Bovine Serum (FBS)
-
EDTA
-
Red Blood Cell (RBC) Lysis Buffer (e.g., Ammonium chloride solution)[10][12]
-
Sterile petri dishes
-
Sterile scalpels or scissors
-
Gentle tissue dissociator (optional)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue or other viability stain
Experimental Protocols
This protocol is a generalized procedure. Optimal conditions, including enzyme concentrations and incubation times, may vary depending on the tumor type and should be empirically determined[6][13].
Reagent Preparation
-
Digestion Medium:
-
Prepare the digestion medium by adding this compound and DNase I to a basal medium like RPMI 1640 or HBSS with Ca²⁺ and Mg²⁺.
-
A common starting concentration for this compound is 0.05% to 0.1% (w/v) or 50-200 U/mL[5][8].
-
DNase I is crucial for preventing cell clumping from DNA released by lysed cells and is typically added at a final concentration of 0.01-0.02 mg/mL[11][14].
-
For certain tumors, the addition of Hyaluronidase (e.g., 5 U/ml) can improve dissociation efficiency[8][9].
-
Warm the complete Digestion Medium to 37°C before use[15].
-
-
Wash/Stop Buffer:
-
Prepare a wash buffer consisting of basal medium (e.g., RPMI 1640) supplemented with 2-10% FBS. The serum proteins in FBS help to inactivate the collagenase activity.
-
Tissue Dissociation Procedure
-
Tissue Preparation:
-
Place the freshly excised tumor tissue in a sterile petri dish on ice containing cold HBSS or culture medium to maintain viability[16].
-
Wash the tissue several times with cold HBSS to remove excess blood and contaminants[5][11].
-
Transfer the tissue to a new petri dish with a small volume of Digestion Medium.
-
Mechanically mince the tumor into small pieces (approx. 1-3 mm³) using sterile scalpels or scissors[10][12][14]. Thorough mincing is critical for efficient enzymatic digestion.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue fragments and the medium into a 50 mL conical tube[10].
-
Add the pre-warmed Digestion Medium to the tube (e.g., 5-10 mL per gram of tissue).
-
Incubate the tube at 37°C for 30-90 minutes on a shaking or rocking platform[8][10][12]. Incubation time is a critical parameter that requires optimization; prolonged digestion can decrease cell viability[13].
-
-
Mechanical Dissociation (Trituration):
-
Filtration and Cell Collection:
-
Terminate the digestion by adding an equal volume of cold Wash/Stop Buffer.
-
Place a 70 μm cell strainer on a new 50 mL conical tube[10][11].
-
Pour the cell suspension through the strainer to remove any remaining undigested tissue clumps[10].
-
Gently push the digested tissue through the strainer using the plunger of a syringe[10].
-
For applications requiring a true single-cell suspension (like scRNA-seq), a second filtration step through a 40 μm strainer is recommended[12].
-
Wash the strainer with additional cold Wash/Stop Buffer to maximize cell recovery.
-
-
Cell Washing and Counting:
-
Centrifuge the filtered cell suspension at 300 x g for 5-10 minutes at 4°C[10][12].
-
Carefully discard the supernatant.
-
If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer and incubate for 2-5 minutes at room temperature, then top up with medium and centrifuge again[10][12].
-
Resuspend the final cell pellet in an appropriate volume of a suitable buffer (e.g., PBS with 2% FBS and 1 mM EDTA).
-
Determine the total cell count and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Data Presentation: Quantitative Summary
The efficiency of tumor dissociation can vary significantly based on tumor type and the specific protocol used. The following table summarizes representative quantitative data from various studies.
| Tumor Type | Enzyme Cocktail | Dissociation Time | Cell Yield | Cell Viability | Reference |
| Breast Cancer | This compound, Dispase II, ROCK inhibitor, DNase | Overnight | ~0.5 x 10⁶ cells / g | "Very nice" | [17] |
| Endocrine Tumors | This compound | Not specified | Not specified | 25.18% (mean) | [13] |
| Adrenocortical Tumors | Not specified | 35 minutes | Not specified | < 30% | [13] |
| Human Kidney Biopsy | This compound + Collagenase II + Collagenase IV + DNase I + Hyaluronidase | 20 minutes | (2-3) x 10⁶ cells / 10 mg | > 80% | [18] |
| Mouse (Breast, Melanoma, Colon) | Collagenase/Hyaluronidase + DNase I | 25 minutes | Not specified | Not specified | [10] |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Figure 1. Step-by-step workflow for tumor tissue dissociation.
Cellular Stress Response Pathway
Caption: Figure 2. Cellular stress response induced by enzymatic digestion.
References
- 1. Collagenase Blends for Gentle Tissue Dissociation [sigmaaldrich.com]
- 2. Digesting a path forward – the utility of collagenase tumor treatment for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsonics.com [blog.cellsonics.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Dissociation of solid tumor tissues with cold active protease for single-cell RNA-seq minimizes conserved collagenase-associated stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparing Viable Single Cells from Human Tissue and Tumors for Cytomic Analysis Current Protocols in Molecular Biology UNIT 25C.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Dissociation to Single Cell Suspension [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Isolation of Viable Single Cells With High Yield and Purity Using a Small Amount of Human Kidney Tissue Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Collagenase I in Stem Cell Research for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagenase I, a protease that specifically degrades collagen, is a critical tool in stem cell research and tissue engineering. Its primary application lies in the enzymatic digestion of the extracellular matrix (ECM) of various tissues to isolate viable and functional stem cells. The efficacy of stem cell isolation is paramount for subsequent applications, including cell therapy, drug screening, and the development of tissue-engineered constructs. This document provides detailed application notes and protocols for the use of this compound in isolating stem cells from various sources, with a focus on adipose tissue, umbilical cord, bone marrow, and neural tissue.
Principle of Action
This compound, derived from Clostridium histolyticum, is a crude preparation containing a mixture of collagenases and other proteases. This enzymatic cocktail effectively breaks down the triple-helical structure of native collagen, the main structural protein in the ECM of connective tissues. By disrupting the ECM, individual stem cells are released from the tissue matrix, allowing for their collection, purification, and subsequent culture. The disruption of the ECM and the potential cleavage of cell surface proteins by collagenase can influence cell signaling pathways, affecting cell survival, proliferation, and differentiation.
Impact of this compound on Stem Cell Properties
The use of this compound for tissue dissociation can impact the yield, viability, and surface marker expression of isolated stem cells.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound treatment on stem cell isolation from various tissues.
Table 1: Effect of this compound Concentration and Digestion Time on Adipose-Derived Stem Cell (ASC) Isolation
| This compound Concentration | Digestion Time (minutes) | Cell Yield (cells/g tissue) | Cell Viability (%) | Reference |
| 0.075% | 60 | 1.9 x 10^7 | >90% | [1] |
| 0.1% | 20 | Lower | High | [2] |
| 0.1% | 40 | Higher | High | [2] |
| 0.1% | 60 | Highest | ~90% | [2] |
| 0.2% | 20 | Higher than 0.1% at 20 min | High | [2] |
| 0.2% | 40 | Similar to 0.1% at 40 min | Lower | [2] |
| 0.2% | 60 | Lower than 0.1% at 60 min | <80% | [2] |
Table 2: Comparison of Enzymatic (this compound) vs. Mechanical Isolation of Umbilical Cord Tissue-Derived Mesenchymal Stem Cells (MSCs)
| Isolation Method | Live Native MSC Yield (cells/gram of tissue) | Total Nucleated Cell Number | Viability (%) | Reference |
| Mechanical (AC:Px® System) | 2.7-fold higher than collagenase | 4.27 x 10^6 ± 4.00 x 10^5 | 84.4% ± 1.5% | [[“]] |
| Collagenase (manual) | - | 2.96 x 10^6 ± 4.16 x 10^5 | 88.6% ± 2.0% | [[“]] |
Table 3: Effect of this compound on Cell Surface Marker Expression in Umbilical Cord Tissue-Derived MSCs
| Cell Surface Marker | Expression after Collagenase Treatment | Reference |
| CD90 | Reduced | [[“]] |
| CD29 (Integrin β1) | Reduced | [[“]] |
| CD105 | Reduced | [[“]] |
| CD73 | Reduced | [[“]] |
| CD44 | Reduced | [[“]] |
| CD49a (Integrin α1) | Reduced | [[“]] |
| CD49b (Integrin α2) | Reduced | [[“]] |
Signaling Pathways Affected by this compound Treatment
The enzymatic digestion of the ECM and the alteration of cell surface marker expression can influence key signaling pathways that regulate stem cell behavior.
Caption: Impact of this compound on Stem Cell Signaling Pathways.
Experimental Protocols
Protocol 1: Isolation of Adipose-Derived Stem Cells (ASCs)
Materials:
-
Human lipoaspirate or resected adipose tissue
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Collagenase Type I solution (0.1% w/v in PBS)
-
DMEM/F-12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Red Blood Cell (RBC) Lysis Buffer
-
Sterile gauze
-
50 mL conical tubes
-
Centrifuge
-
Water bath at 37°C
-
Cell strainer (100 µm and 70 µm)
Procedure:
-
Wash the adipose tissue extensively with sterile PBS to remove blood and oil.
-
Mince the tissue into small pieces (2-3 mm³).
-
Transfer the minced tissue to a sterile 50 mL conical tube.
-
Add an equal volume of 0.1% this compound solution to the tissue.
-
Incubate the tube in a 37°C water bath for 40-60 minutes with intermittent vigorous shaking.[2]
-
Neutralize the collagenase activity by adding an equal volume of DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant containing mature adipocytes and the oily layer.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Add DMEM/F-12 with 10% FBS to stop the lysis and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet (stromal vascular fraction - SVF) in fresh culture medium.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of 1-2 x 10^5 cells/cm² in culture flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Caption: Workflow for Adipose-Derived Stem Cell Isolation.
Protocol 2: Isolation of Umbilical Cord-Derived Mesenchymal Stem Cells (UC-MSCs)
Materials:
-
Fresh human umbilical cord
-
Sterile PBS
-
Collagenase Type I solution (0.1% w/v in PBS)
-
DMEM-low glucose medium with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile scissors and forceps
-
50 mL conical tubes
-
Centrifuge
-
Incubator at 37°C
Procedure:
-
Wash the umbilical cord thoroughly with sterile PBS to remove blood.
-
Transfer the cord to a sterile petri dish and remove the arteries and vein.
-
Mince the remaining Wharton's jelly into small pieces (1-2 mm³).
-
Transfer the minced tissue to a 50 mL conical tube.
-
Add 0.1% this compound solution at a 3:1 ratio (solution volume:tissue volume).
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of DMEM-low glucose with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Count the viable cells and plate at a density of 1 x 10^4 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 3: Isolation of Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs)
Materials:
-
Bone marrow aspirate
-
Ficoll-Paque solution
-
PBS
-
Collagenase Type I solution (0.05% w/v in PBS)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted bone marrow over Ficoll-Paque solution in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (buffy coat).
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in 0.05% this compound solution and incubate at 37°C for 15-20 minutes to disaggregate cell clumps.
-
Neutralize the collagenase with culture medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium.
-
Count the viable cells and plate at a density of 2-5 x 10^5 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 4: Isolation of Neural Stem Cells (NSCs) from Brain Tissue
Materials:
-
Adult mouse brain tissue
-
Hibernate-E/B27 medium
-
Papain (20 U/mL) and DNase I (100 µg/mL) solution
-
Collagenase Type I (0.1% w/v) and Dispase (0.25%) solution in Hibernate-E
-
Trypsin inhibitor
-
Cell strainer (70 µm)
-
Centrifuge
Procedure:
-
Dissect the desired brain region (e.g., hippocampus or subventricular zone) in ice-cold Hibernate-E/B27 medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the Papain/DNase I solution at 37°C for 30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette.
-
Add an equal volume of Hibernate-E/B27 containing trypsin inhibitor.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet in the this compound/Dispase solution and incubate at 37°C for 20-30 minutes.
-
Gently triturate the cell suspension.
-
Filter the suspension through a 70 µm cell strainer.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the NSC pellet in NSC culture medium.
-
Plate the cells on poly-L-ornithine and laminin-coated plates.
Conclusion
This compound is an indispensable enzyme for the isolation of stem cells from various tissues for tissue engineering applications. The provided protocols offer a starting point for researchers, and optimization of parameters such as enzyme concentration and digestion time may be necessary depending on the specific tissue source and downstream applications. Understanding the impact of collagenase on stem cell properties and signaling is crucial for obtaining high-quality cells for successful tissue engineering outcomes.
References
Application Notes and Protocols: A Synergistic Approach to Liver Perfusion Using Collagenase I and Thermolysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality primary hepatocytes is a critical step for a wide range of applications, including drug metabolism studies, toxicology screening, and the development of bio-artificial liver devices. The two-step collagenase perfusion method remains the gold standard for obtaining viable and functional hepatocytes. This protocol involves the sequential perfusion of the liver with a calcium-free buffer to loosen cell-cell junctions, followed by a solution containing digestive enzymes to break down the extracellular matrix (ECM).
This document provides detailed application notes and protocols for the combined use of Collagenase I and Thermolysin in liver perfusion for efficient hepatocyte isolation. The synergistic action of these two enzymes offers a robust method for achieving high cell yields and viability. This compound, a metalloproteinase, specifically cleaves the triple-helical collagen fibrils that form the structural backbone of the liver's ECM. Thermolysin, a thermostable neutral metalloproteinase, complements this activity by degrading a broader range of ECM proteins, including fibronectin and laminin, further liberating hepatocytes from the surrounding matrix.
Data Presentation: Comparative Analysis of Hepatocyte Isolation Methods
The following table summarizes quantitative data from comparative studies on hepatocyte isolation, highlighting the efficacy of using a combination of collagenase and a neutral protease like thermolysin.
| Enzyme/Method | Species | Cell Yield (x 10^6 cells/gram of liver) | Viability (%) | Reference |
| This compound & Thermolysin Combination (e.g., Liberase™) | Mouse | ~0.20 | ~59.35 | [1] |
| TDzyme® (Collagenase blend) | Mouse | ~0.17 | ~58.08 | [1] |
| Collagenase Type IV-S | Mouse | ~0.13 | ~25.76 | [1] |
| Collagenase (Two-Step Perfusion) | Pig | 67 ± 6.5 (% wet weight) | 61 ± 1.9 | [2] |
| Collagenase (Five-Step Perfusion) | Pig | 80 ± 1.8 (% wet weight) | 74 ± 1.7 | [2] |
| Collagenase (Five-Step with Arterial Perfusion) | Pig | 82 ± 6.1 (% wet weight) | 76 ± 2.6 | [2] |
| Collagenase IV | Rat | ~75-90 million cells/liver | 86-93 | |
| Collagenase (Optimized Protocol) | Mouse | >20 million cells/liver | >80 | [3] |
| EDTA (Non-enzymatic) | Pig | Low | <21 | [4] |
Experimental Protocols
Protocol 1: Two-Step Liver Perfusion for Mouse Hepatocyte Isolation using Recombinant this compound and Thermolysin
This protocol is adapted from a method utilizing a combination of recombinant Collagenase G (a type of this compound), Collagenase H (a type of Collagenase II), and Thermolysin. For the purpose of this application note, we will focus on the use of this compound and Thermolysin.
Materials:
-
Perfusion Buffer 1 (Calcium-Free): Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺, supplemented with 0.5 mM EGTA and 10 mM HEPES, pH 7.4.
-
Perfusion Buffer 2 (Enzyme Solution): Williams' Medium E supplemented with 10 mM HEPES, 5 mM CaCl₂, this compound (specific activity to be determined by lot, typically ~100-200 U/mL), and 0.01 mg/mL Thermolysin.
-
Washing Buffer: Williams' Medium E with 10% Fetal Bovine Serum (FBS) to inactivate the enzymes.
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Peristaltic pump with tubing
-
24G catheter
-
70 µm cell strainer
-
Petri dishes
-
Centrifuge
Procedure:
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols. Secure the animal in a supine position and sterilize the abdominal area with 70% ethanol.
-
Surgical Procedure:
-
Make a midline incision to expose the peritoneal cavity.
-
Locate the portal vein and carefully cannulate it with a 24G catheter, securing it with a suture.
-
Sever the inferior vena cava to allow for outflow.
-
-
Perfusion - Step 1 (EGTA Wash):
-
Begin perfusion with Perfusion Buffer 1 at a flow rate of 5-7 mL/min.
-
Continue until the liver is cleared of blood and appears pale (approximately 5-10 minutes). The EGTA in this buffer chelates calcium, which helps to disrupt desmosomes between hepatocytes.[5]
-
-
Perfusion - Step 2 (Enzymatic Digestion):
-
Hepatocyte Isolation:
-
Excise the digested liver and transfer it to a petri dish containing Washing Buffer.
-
Gently tease the liver apart with sterile forceps to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
-
Cell Purification:
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.
-
Carefully aspirate the supernatant containing non-parenchymal cells and cell debris.
-
Gently resuspend the hepatocyte pellet in cold Washing Buffer.
-
Repeat the centrifugation and washing steps two more times.
-
-
Cell Counting and Viability Assessment:
-
Resuspend the final cell pellet in an appropriate volume of culture medium.
-
Determine cell yield and viability using a hemocytometer and Trypan Blue exclusion assay.
-
Protocol 2: General Protocol for Liver Perfusion using a Commercial this compound and Thermolysin Blend (e.g., Liberase™)
This protocol provides a general guideline for using a commercially available blend of purified collagenase and thermolysin. Always refer to the manufacturer's specific recommendations for optimal concentrations and activity.
Materials:
-
Perfusion Buffer 1 (Calcium-Free): As described in Protocol 1.
-
Perfusion Buffer 2 (Enzyme Solution): Williams' Medium E supplemented with 10 mM HEPES and 5 mM CaCl₂. The commercial enzyme blend is added to this buffer at the manufacturer's recommended concentration (e.g., 20-50 µg/mL for some Liberase™ products).
-
Washing Buffer: As described in Protocol 1.
-
Other materials are the same as in Protocol 1.
Procedure:
The procedure follows the same steps as Protocol 1 (Animal Preparation, Surgical Procedure, Perfusion, Hepatocyte Isolation, Cell Purification, and Cell Counting). The key difference is the preparation of the Perfusion Buffer 2, where the specific commercial blend of this compound and Thermolysin is used at the optimized concentration.
Visualizations
Experimental Workflow for Two-Step Liver Perfusion
References
- 1. imrpress.com [imrpress.com]
- 2. Comparison of four methods for mass hepatocyte isolation from pig and human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonenzymatic versus enzymatic hepatocyte isolation from pig livers for larger scale investigations of liver cell perfusion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing a Working Solution of Lyophilized Collagenase I
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation and use of a working solution of lyophilized Collagenase I, an enzyme crucial for the dissociation of tissues to isolate primary cells for various research and therapeutic applications.
This compound, derived from Clostridium histolyticum, is a protease that specifically cleaves the peptide bonds in collagen.[1][2] Its ability to degrade the triple-helical native collagen fibrils makes it an indispensable tool in cell and tissue culture.[1] Crude preparations of collagenase, which contain a mixture of collagenolytic and other proteolytic activities, are particularly effective at breaking down the extracellular matrix to yield single-cell suspensions.[1][3][4] Collagenase Type I is frequently recommended for the isolation of various cell types, including those from epithelial tissues, liver, lung, fat, and adrenal glands.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and storage of a this compound working solution. These values are compiled from various supplier recommendations and should be optimized for specific cell and tissue types.[1][3][4][5][6]
| Parameter | Recommended Value/Range | Notes |
| Form | Lyophilized powder | Supplied as a non-sterile powder.[3][7] |
| Reconstitution Buffer | Balanced salt solutions (e.g., HBSS, PBS), DMEM/F12, or sterile water.[1][3][8][9] | The buffer should ideally contain calcium and magnesium ions, which are activators of collagenase.[1][4] Avoid phosphate-containing buffers for long-term storage of the reconstituted enzyme.[9][10] |
| Stock Solution Concentration | 1 mg/mL to 100 mg/mL | A high concentration stock solution (e.g., 100x or 1000x) is often prepared for subsequent dilution.[1][3][11] |
| Working Concentration | 0.1 - 5 mg/mL (or 50 - 200 U/mL) | The optimal concentration is tissue-dependent and should be determined empirically.[1][4] For many applications, a concentration of 0.1% to 0.25% (w/v) is effective.[3][6] |
| Sterilization | 0.22 µm sterile filtration | The reconstituted solution should be filter-sterilized before use in cell culture.[1][3][6] |
| Storage of Lyophilized Powder | 2°C to 8°C | Store in a dry, dark place.[3][5][7] |
| Storage of Reconstituted Solution | Aliquoted and stored at -20°C. | Avoid repeated freeze-thaw cycles.[1][4][7][10] The reconstituted solution is stable for at least one year at -20°C.[3][10] Do not store the reconstituted enzyme at 4°C for extended periods.[12] |
| Optimal pH Range | 6.0 - 8.0 | The enzyme activity is optimal within this pH range.[3][4] |
| Activators | Ca²⁺ | Calcium ions are required for enzyme activity and stability.[2][4] |
| Inhibitors | Metal chelating agents (e.g., EDTA, EGTA), Cysteine, Histidine, DTT, 2-mercaptoethanol.[3][4][12] | Collagenase is not inhibited by serum.[3][6] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a concentrated, sterile stock solution of this compound from a lyophilized powder.
Materials:
-
Lyophilized this compound powder
-
Sterile Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, or other appropriate balanced salt solution.[1]
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm low protein binding syringe filter
-
Sterile syringes
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.[4]
-
In a laminar flow hood, carefully open the vial.
-
Add a small volume of the chosen sterile buffer (e.g., 1 mL of HBSS) directly to the vial of lyophilized powder.[1]
-
Gently vortex to ensure complete dissolution of the powder.[1]
-
Transfer the dissolved collagenase solution to a sterile conical tube.
-
Rinse the original vial with an additional volume of buffer to recover any remaining enzyme and add it to the conical tube.[1]
-
Adjust the final volume with the buffer to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the reconstituted collagenase solution into the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.[1][3]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C until needed.[1][4][7] Avoid repeated freeze-thaw cycles.[10]
Protocol 2: General Procedure for Tissue Dissociation using this compound
This protocol provides a general workflow for the enzymatic dissociation of tissue to obtain a single-cell suspension. The specific incubation times and collagenase concentrations will need to be optimized for the tissue type.
Materials:
-
Sterile this compound working solution (prepared and diluted from the stock solution in an appropriate buffer)
-
Freshly isolated tissue sample
-
Sterile balanced salt solution (e.g., PBS or HBSS) for washing
-
Sterile petri dishes, scalpels, and forceps
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Sterile cell strainer (e.g., 70 µm or 100 µm)
-
Complete cell culture medium (containing serum to inactivate the enzyme, if necessary)
-
Centrifuge
Procedure:
-
Place the freshly isolated tissue in a sterile petri dish containing a balanced salt solution to wash away excess blood.[3]
-
Mince the tissue into small pieces (1-3 mm³) using sterile scalpels or scissors.[1][3]
-
Wash the minced tissue pieces several times with a sterile balanced salt solution to remove debris.[1]
-
Transfer the tissue pieces to a sterile conical tube.
-
Add the pre-warmed this compound working solution to the tube, ensuring the tissue is fully submerged.[1] The working concentration typically ranges from 0.1 to 0.5% (w/v) or 50-200 U/mL.[1][2]
-
Incubate the tube at 37°C for a period ranging from 15 minutes to several hours, depending on the tissue type.[1][5] Gentle agitation during incubation can improve dissociation.[3]
-
Periodically, gently pipette the mixture up and down to aid in the dissociation process.
-
Once the tissue is sufficiently dissociated, neutralize the collagenase activity by adding an equal volume of complete cell culture medium containing serum.
-
Pass the cell suspension through a sterile cell strainer to remove any remaining undigested tissue fragments.[1][3]
-
Centrifuge the cell suspension to pellet the cells (e.g., 50-100 x g for 3-5 minutes).[3]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.
-
The isolated primary cells are now ready for downstream applications such as cell culture or analysis.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. himedialabs.com [himedialabs.com]
- 3. genaxxon.com [genaxxon.com]
- 4. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]
- 5. advancedbiomatrix.com [advancedbiomatrix.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. vitacyte.com [vitacyte.com]
- 10. vitacyte.com [vitacyte.com]
- 11. tinzyme.com [tinzyme.com]
- 12. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Viability After Collagenase I Digestion
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low cell viability following Collagenase I digestion for primary cell isolation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low cell viability after this compound digestion?
A1: The most common causes of low cell viability are often related to over-digestion or under-digestion of the tissue. Over-digestion, caused by excessive enzyme concentration or prolonged incubation, can damage cell membranes, while under-digestion fails to efficiently release cells from the extracellular matrix, leading to harsh mechanical dissociation and subsequent cell death.[1]
Q2: How does the specific activity of a this compound lot affect my experiment?
A2: Collagenase is a biological product with inherent lot-to-lot variability in specific activity.[2] A new lot with higher-than-expected activity can lead to over-digestion and decreased viability if the concentration is not adjusted accordingly. Conversely, a lot with lower activity may result in incomplete tissue dissociation. It is crucial to either perform a lot-specific activity assay or a small-scale pilot experiment to determine the optimal concentration for each new lot.
Q3: What is the role of calcium in this compound digestion?
A3: this compound is a calcium-dependent enzyme. The presence of Ca2+ ions is essential for its enzymatic activity and structural stability.[3] Therefore, digestion buffers should be supplemented with calcium. Conversely, chelating agents like EDTA or EGTA will inhibit collagenase activity and should be avoided in the digestion solution.[4]
Q4: Can mechanical stress during the procedure impact cell viability?
A4: Yes, excessive mechanical stress is a significant contributor to low cell viability. This can occur during tissue mincing, vigorous pipetting, or harsh trituration to dissociate the tissue after enzymatic digestion.[5] It is important to handle the tissue and the resulting cell suspension gently throughout the process.
Q5: How can I effectively stop the collagenase digestion?
A5: The digestion can be stopped by several methods. One common way is to add a solution containing serum, such as Fetal Bovine Serum (FBS), which contains protease inhibitors. Alternatively, washing the cells with a large volume of cold buffer or medium will dilute and wash away the enzyme, and the low temperature will reduce its activity.[4] The addition of specific collagenase inhibitors is also an option.[6][7]
Troubleshooting Guide
Issue: Low Cell Viability with Low Cell Yield
Possible Cause: Under-digestion of the tissue. This can be due to insufficient enzyme concentration, short incubation time, or suboptimal temperature.
Solution:
-
Increase Enzyme Concentration: Gradually increase the this compound concentration in your digestion buffer.
-
Extend Incubation Time: Increase the digestion time in increments, while monitoring the tissue dissociation progress.
-
Optimize Temperature: Ensure the incubation is carried out at the optimal temperature for this compound, which is typically 37°C.[5]
-
Check Enzyme Activity: If using a new lot of collagenase, its specific activity might be lower than previous lots. Consider performing a collagenase activity assay.
Issue: Low Cell Viability with High Cell Yield
Possible Cause: Over-digestion of the tissue, leading to damage of the cell membrane.
Solution:
-
Decrease Enzyme Concentration: Reduce the amount of this compound used.
-
Shorten Incubation Time: Decrease the duration of the tissue digestion.
-
Use a Milder Collagenase Type: If applicable to your tissue, consider using a different type of collagenase with lower proteolytic activity.
-
Add a Neutral Protease Inhibitor: In some cases, contaminating proteases in the crude collagenase preparation can contribute to cell damage.
Issue: Clumped Cells and Low Viability
Possible Cause: Release of DNA from dead cells, which is sticky and causes cell aggregation. Incomplete dissociation of the extracellular matrix can also lead to clumps.
Solution:
-
Add DNase I: Include DNase I in your digestion buffer to break down the free DNA and prevent cell clumping.[5][8]
-
Gentle Trituration: After digestion, gently pipette the cell suspension up and down a few times with a wide-bore pipette tip to break up small aggregates.
-
Filter the Cell Suspension: Pass the cell suspension through a cell strainer (e.g., 40 µm, 70 µm, or 100 µm) to remove larger clumps and undigested tissue.
Issue: Inconsistent Results Between Experiments
Possible Cause: Lot-to-lot variability of this compound, or slight variations in the experimental protocol.
Solution:
-
Qualify New Lots: Before using a new lot of this compound for a large-scale experiment, perform a small pilot study to determine its optimal concentration and incubation time.[9]
-
Standardize Protocol: Ensure all steps of your protocol, including tissue mincing, buffer preparation, incubation time, and temperature, are consistent between experiments.
-
Aliquot Enzyme: Reconstituted collagenase should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles which can decrease its activity.[10]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low cell viability after this compound digestion.
Quantitative Data Summary
The optimal conditions for this compound digestion are highly dependent on the tissue type, donor age, and the specific lot of the enzyme. The following table provides a summary of reported conditions for various cell types as a starting point for optimization.
| Tissue/Cell Type | This compound Concentration | Incubation Time | Incubation Temperature (°C) | Observed Cell Viability |
| Adipocytes (Human) | 0.1% (w/v) | 40 - 60 min | 37 | >80% |
| Adipocytes (Human) | 0.2% (w/v) | 60 - 120 min | 37 | Not specified |
| Cardiomyocytes (Rat) | 0.1% (w/v) | 15 min | 37 | >85% (rod-shaped) |
| Chondrocytes (Human) | 0.6% (w/v) | 24 hours | 37 | High |
| Chondrocytes (Human) | 1.2% (w/v) | 6 hours | 37 | High |
| Chondrocytes (Human) | 2.4% (w/v) | 4 hours | 37 | High |
| Epithelial Cells (Gingival) | 0.1% (w/v) (with Hyaluronidase) | 4 hours | 37 | Higher than trypsin alone |
| Fibroblasts (Mouse Tail) | 1000 U/mL | 25 - 30 min | 37 | Not specified |
| Hepatocytes (Mouse) | 100 CDU/mL | Not specified (perfusion) | 37 | >90% |
| Lung (Human) | 45-60 U/mL | Not specified | 37 | Not specified |
| Tumor (Human Breast) | 1 mg/mL (with Hyaluronidase) | Overnight | 37 | Viable cells obtained |
| Tumor (Human Glioma) | Not specified | 1 - 2 hours | 37 | Significantly higher than longer incubations |
Experimental Protocols
Cell Viability Assessment
1. Trypan Blue Exclusion Assay
This method is a simple and rapid way to distinguish between viable and non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Prepare a 1:1 dilution of your cell suspension with 0.4% Trypan Blue solution. For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Mix gently by pipetting.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
2. Calcein AM / Ethidium Homodimer-1 (EthD-1) Staining
This fluorescence-based assay provides a more sensitive measure of cell viability. Calcein AM is a cell-permeant dye that is converted by intracellular esterases in viable cells to the green fluorescent calcein. EthD-1 can only enter cells with compromised membranes and fluoresces red upon binding to nucleic acids.
Materials:
-
Cell suspension
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
PBS or other suitable buffer
-
Fluorescence microscope with appropriate filters (FITC/GFP for Calcein, and TRITC/RFP for EthD-1)
Protocol:
-
Prepare a working staining solution by diluting the stock solutions of Calcein AM and EthD-1 in PBS. A common final concentration is 2 µM Calcein AM and 4 µM EthD-1.
-
Wash the cells with PBS to remove any residual media that may contain esterases.
-
Resuspend the cell pellet in the working staining solution.
-
Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.
-
Observe the cells under a fluorescence microscope.
-
Live cells will fluoresce green, while dead cells will fluoresce red.
-
Quantify the percentage of viable cells by counting the number of green and red cells in several fields of view.
Collagenase Activity Assay (Mandl Units)
This assay determines the activity of collagenase by measuring the amount of amino acids and peptides released from the digestion of native collagen. One Mandl unit is defined as the amount of enzyme that liberates 1 µmole of L-leucine equivalents from collagen in 5 hours at 37°C and pH 7.5.
Materials:
-
This compound enzyme
-
Native collagen substrate (e.g., from bovine Achilles tendon)
-
TES buffer (N-tris[hydroxymethyl]methyl-2-aminoethanesulfonic acid) with calcium chloride
-
Ninhydrin reagent
-
L-leucine standard solutions
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the collagen substrate in TES buffer.
-
Add a known amount of the reconstituted this compound to the reaction mixture.
-
Incubate the reaction at 37°C for 5 hours.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Centrifuge to pellet the undigested collagen.
-
Take an aliquot of the supernatant and react it with the ninhydrin reagent. This reaction will produce a color change proportional to the amount of free amino groups.
-
Measure the absorbance of the solution at the appropriate wavelength (typically 570 nm).
-
Create a standard curve using L-leucine solutions of known concentrations.
-
Determine the concentration of leucine equivalents in your sample by comparing its absorbance to the standard curve.
-
Calculate the collagenase activity in Mandl units per milligram of enzyme.
References
- 1. Collagenase Impacts the Quantity and Quality of Native Mesenchymal Stem/Stromal Cells Derived during Processing of Umbilical Cord Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genaxxon.com [genaxxon.com]
- 3. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]
- 4. amsbio.com [amsbio.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. bluetigerscientific.com [bluetigerscientific.com]
- 7. moleculardepot.com [moleculardepot.com]
- 8. researchgate.net [researchgate.net]
- 9. vitacyte.com [vitacyte.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
How to prevent overdigestion of delicate tissues with Collagenase I.
This guide provides in-depth troubleshooting advice and protocols to help researchers prevent the overdigestion of delicate tissues when using Collagenase I for cell isolation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for delicate tissues?
A1: this compound is an enzyme, typically isolated from Clostridium histolyticum, that breaks down native collagen, the primary structural protein in the connective tissues of animals.[1][2] Crude preparations of collagenase, like Type I, contain a mixture of collagenases and other proteases which work together to effectively break down the extracellular matrix and dissociate tissue.[2][3] Collagenase Type I is often recommended for the digestion of epithelial, liver, lung, fat, and adrenal tissues.[3][4]
Q2: What are the key factors that influence the outcome of tissue digestion?
A2: The success of tissue dissociation is primarily influenced by enzyme concentration, incubation time, temperature, and the type of tissue being processed.[5][6] For this compound, optimal activity is typically observed at 37°C and a pH of 7.4.[7][8] It's crucial to remember that collagenase activity can vary from batch to batch, so adjustments to these parameters may be necessary.[4]
Q3: How do I know if I have overdigested my tissue?
A3: Signs of overdigestion include low cell viability, poor cell morphology, and extensive cell lysis, which can lead to the release of DNA and subsequent cell clumping.[9][10] A good dissociation results in a high yield of viable, single cells with minimal debris.[10][11]
Q4: What are the essential components of a collagenase digestion buffer?
A4: A standard digestion buffer should maintain a physiological pH (around 7.4).[7] Crucially, it must contain calcium ions (Ca²⁺), typically at a concentration of 2-5 mM, as they are required for collagenase stability and activity.[1][7] Conversely, calcium-chelating agents like EDTA or EGTA must be avoided as they will inhibit the enzyme.[1][7]
Q5: How can I stop the collagenase digestion reaction?
A5: The digestion can be stopped by adding a chelating agent like EDTA to sequester the calcium ions necessary for enzyme activity.[2][7] Another common method is to wash the cells with cold phosphate-buffered saline (PBS) or culture medium, often containing fetal bovine serum (FBS), followed by centrifugation to pellet the cells and remove the enzyme-containing supernatant.[12]
Troubleshooting Guide: Preventing Overdigestion
Overdigestion is a common problem that leads to low yields and poor viability of isolated cells. This section provides a structured approach to troubleshooting and optimizing your protocol.
Logical Flowchart for Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting poor outcomes in tissue dissociation experiments.
Caption: Troubleshooting workflow for tissue digestion experiments.
Key Parameters and Optimization Strategies
To prevent overdigestion, a systematic optimization of key parameters is essential. It is recommended to perform a time-course experiment to find the "sweet spot" for your specific tissue type.[5]
1. Enzyme Concentration: The working concentration of this compound can range from 0.1 to 5 mg/mL, or 50-200 U/mL, depending on the tissue type and the specific activity of the enzyme lot.[3][4][12] Always check the certificate of analysis for the specific activity of your collagenase batch and adjust the concentration accordingly.[4]
-
Problem: Low cell viability.
-
Solution: This is a classic sign of overdigestion.[10] Reduce the collagenase concentration by 25-50% in your next experiment. You can also add Bovine Serum Albumin (BSA) (0.1-0.5%) or serum (5-10%) to the digestion buffer to help stabilize the cells.[1][10]
2. Incubation Time: Digestion times can vary widely, from 30 minutes to several hours, depending on the tissue's density and collagen content.[12][13] Delicate tissues require shorter incubation periods.
-
Problem: Cells are damaged or lysed.
-
Solution: Monitor the dissociation process visually under a microscope at regular intervals. Stop the reaction as soon as a sufficient number of single cells are released. Performing a time-course experiment is the most effective way to determine the optimal digestion duration.[5][13]
3. Temperature: The optimal temperature for collagenase activity is 37°C.[7][8]
-
Problem: Digestion is too rapid and difficult to control.
-
Solution: While 37°C is optimal for enzyme activity, performing the digestion at a lower temperature (e.g., room temperature or 4°C) can slow down the reaction, providing more control for very delicate tissues.[11] Be aware that a 5°C reduction in temperature can decrease maximal activity by approximately 60%.[8]
Optimization Data Tables
The following tables provide starting recommendations for this compound digestion parameters for various delicate tissues. These should be used as a starting point for your own optimization.
Table 1: Recommended Starting Concentrations for this compound
| Tissue Type | Concentration (mg/mL) | Concentration (U/mL) | Notes |
| Liver | 0.5 - 1.0 | 100 - 200 | Often used with other enzymes like Thermolysin.[14] |
| Lung | 0.5 - 2.0 | 100 - 250 | Type I is recommended for lung tissue.[3][4] |
| Adipose (Fat) | 1.0 - 2.0 | 125 - 250 | Digestion time is critical to avoid adipocyte lysis.[13] |
| Adrenal Gland | 1.0 - 2.5 | 125 - 300 | Type I is recommended for adrenal tissue.[3][4] |
| Epithelial | 0.5 - 1.5 | 50 - 200 | A gentler digestion is required to preserve cell-cell junctions.[3] |
Table 2: Optimization of Time and Temperature
| Parameter | Standard Condition | Optimization Strategy for Delicate Tissues | Rationale |
| Temperature | 37°C | Reduce to 25°C (Room Temp) or 4°C | Slows enzymatic reaction rate, allowing for greater control.[11] |
| Incubation Time | 30 - 90 min | 15 - 45 min | Minimizes exposure of cells to proteolytic enzymes, reducing cytotoxicity.[13] |
| Agitation | Gentle, constant | Intermittent or very slow | Reduces mechanical stress on cells, which can exacerbate enzymatic damage.[6] |
Experimental Protocols
General Protocol for Delicate Tissue Dissociation
This protocol provides a general framework. Specific concentrations and times should be optimized as described above.
Caption: General experimental workflow for enzymatic tissue dissociation.
Materials:
-
Delicate tissue of interest
-
Collagenase Type I
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺[12]
-
Phosphate-Buffered Saline (PBS), cold
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Sterile scalpels or scissors
-
70 µm cell strainer
-
15 mL or 50 mL conical tubes
-
Incubator or water bath at 37°C
-
Centrifuge
Methodology:
-
Preparation:
-
Prepare the digestion buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
Reconstitute the lyophilized this compound in the digestion buffer to the desired starting concentration (see Table 1). Pre-warm this solution to 37°C.[15]
-
Under sterile conditions, mince the fresh tissue into small pieces (1-3 mm) using sterile scissors or scalpels.[11][12]
-
Wash the tissue pieces several times with cold PBS to remove excess blood and debris.[12]
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a conical tube and add the pre-warmed collagenase solution, ensuring the tissue is fully submerged.
-
Incubate at 37°C for the determined time (e.g., starting with 30 minutes). Gentle agitation during incubation can improve digestion efficiency.[6][12]
-
Monitor the progress of the digestion every 10-15 minutes by gently pipetting the suspension and observing the release of single cells.
-
-
Stopping the Reaction:
-
Once dissociation appears adequate, stop the reaction by adding 2-3 volumes of cold culture medium containing at least 10% FBS or cold PBS. The serum proteins will help inhibit the proteases in the crude collagenase mixture.
-
Alternatively, add EDTA to a final concentration of 2-5 mM.
-
-
Cell Collection and Washing:
-
Pass the cell suspension through a 70 µm cell strainer into a fresh conical tube to remove any undigested tissue clumps.[12]
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5-10 minutes at 4°C.[12]
-
Discard the supernatant and gently resuspend the cell pellet in cold PBS or culture medium.
-
Repeat the wash step 1-2 more times to ensure complete removal of the enzyme.[12]
-
-
Final Steps:
-
After the final wash, resuspend the cell pellet in the appropriate culture medium for your downstream application.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.[6] A viability of >90% is generally considered good.
-
References
- 1. Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types [sigmaaldrich.com]
- 2. himedialabs.com [himedialabs.com]
- 3. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]
- 4. genaxxon.com [genaxxon.com]
- 5. 10xgenomics.com [10xgenomics.com]
- 6. How to Dissociate Tissue | Singleron [singleron.bio]
- 7. amsbio.com [amsbio.com]
- 8. vitacyte.com [vitacyte.com]
- 9. Collagenase Blends for Gentle Tissue Dissociation [sigmaaldrich.com]
- 10. Optimization Techniques: General Guidelines | Worthington Biochemical [worthington-biochem.com]
- 11. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Differential effects of processing time and duration of collagenase digestion on human and murine fat grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aidic.it [aidic.it]
- 15. An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collagenase I Activity
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Collagenase I activity, with a specific focus on the essential role of calcium chloride (CaCl₂).
Frequently Asked Questions (FAQs)
Q1: Why is calcium essential for this compound activity?
Calcium ions (Ca²⁺) are critical cofactors required for both the catalytic activity and structural stability of this compound.[1] Ca²⁺ ions bind to the collagenase enzyme, inducing a conformational change that stabilizes its structure, particularly the collagen-binding domain (CBD).[2][3][4] This change makes the enzyme more compact, rigid, and resistant to thermal denaturation, which is essential for effective binding to collagen fibrils and subsequent enzymatic degradation.[2][3]
Q2: What is the recommended concentration of calcium chloride for this compound?
The optimal concentration of calcium chloride depends on the application.
-
For Tissue Dissociation: To maximize the efficiency of cell isolation from tissue, supplementing the digestion buffer with 3-5 mM CaCl₂ is recommended.[1][5] Some protocols specifically suggest a concentration of 5 mM to ensure optimal enzyme activity and stability during the lengthy incubation periods.[6]
-
For Enzymatic Activity Assays: In standard in vitro activity assays, a lower concentration of 0.36 mM CaCl₂ in the assay buffer is often sufficient.[7][8]
Q3: Can I use a calcium-free buffer to reconstitute my lyophilized this compound?
Yes, for initial reconstitution, collagenase can be solubilized in calcium-free solutions like Hank's Balanced Salt Solution (HBSS) or Earle's Balanced Salt Solution (EBSS).[8] However, for the enzyme to be active during the digestion or assay, calcium must be present in the final working solution at the optimal concentration.[1][6]
Q4: What common laboratory reagents inhibit this compound activity?
This compound activity is strongly inhibited by metal-chelating agents that sequester calcium ions. Common inhibitors include:
-
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)[6][9]
-
ο-phenanthroline[1]
-
DTT (Dithiothreitol)[9]
Ensure these substances are absent from your digestion buffer.
Q5: How does calcium affect the thermal stability of this compound?
Calcium significantly enhances the thermal stability of the enzyme. Studies have shown that the presence of Ca²⁺ can increase the melting temperature (Tₘ) of the enzyme by approximately 5°C (from 49°C in the presence of a chelator like EGTA to 54°C with Ca²⁺).[3] This increased stability is crucial for maintaining enzyme activity during incubations at 37°C.[8]
Data Presentation
Table 1: Recommended CaCl₂ Concentrations for Different Applications
| Application | Recommended CaCl₂ Concentration | Rationale | Source(s) |
| Tissue Dissociation | 3 - 5 mM | Maximizes enzyme efficiency for digesting complex extracellular matrices. | [1][5][6] |
| Enzyme Activity Assay | 0.36 mM | Sufficient for measuring catalytic activity under standard assay conditions. | [7][8] |
| Proprietary Diluent | ~2.7 mM (0.03% w/v) | Used for reconstitution of a clinical-grade collagenase product. | [11] |
Table 2: Effect of Calcium on Collagenase H Thermal Stability
| Condition | Melting Temperature (Tₘ) | Implication | Source(s) |
| With Calcium | 54°C | Enzyme is structurally stabilized. | [3] |
| With EGTA (Calcium Chelator) | 49°C | Enzyme is destabilized without calcium. | [3] |
Troubleshooting Guide
Problem: Low or No Collagenase Activity
This is a common issue that can halt an experiment. Follow this logical troubleshooting guide to identify and solve the problem.
Caption: Troubleshooting flowchart for low this compound activity.
Experimental Protocols
Protocol 1: Determining Optimal CaCl₂ Concentration for Tissue Digestion
This experiment is designed to identify the ideal CaCl₂ concentration for maximizing viable cell yield from a specific tissue type.
Caption: Workflow for optimizing CaCl₂ concentration in tissue digestion.
Methodology:
-
Tissue Preparation: Aseptically mince fresh tissue into small pieces (e.g., 1-3 mm³) and wash several times with a balanced salt solution (e.g., HBSS) to remove excess blood and debris.[5][9]
-
Buffer Preparation: Prepare the desired digestion buffer (e.g., HBSS or DMEM). Create separate aliquots to which different final concentrations of CaCl₂ will be added. A typical range to test would be 0 mM (negative control), 1 mM, 3 mM, 5 mM, and 10 mM.
-
Enzyme Reconstitution: Reconstitute lyophilized this compound in a small volume of buffer as per the manufacturer's instructions. The working concentration for tissue digestion is often between 0.1% and 0.5% (w/v).[1]
-
Digestion Setup: To each tube containing a different CaCl₂ concentration, add the same amount of this compound solution and an equal weight or volume of minced tissue.
-
Incubation: Incubate all samples at 37°C with gentle, continuous agitation (e.g., on a rocker platform) to ensure uniform digestion.[5]
-
Monitoring: Periodically (e.g., every 30 minutes), gently pipette the mixture to observe the progress of dissociation. The process can take from 15 minutes to several hours.[8]
-
Cell Harvesting and Analysis: Once dissociation is deemed complete, stop the reaction by adding a 2-5 fold excess of cold buffer, optionally containing 5-10% fetal bovine serum (FBS) to inhibit the enzymes.[8] Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue fragments. Centrifuge the cells, resuspend in fresh medium, and perform a viable cell count using a method like Trypan Blue exclusion.
-
Optimization: Compare the viable cell yield across the different CaCl₂ concentrations. The concentration that provides the highest number of viable cells is the optimum for your specific tissue and experimental conditions.
Protocol 2: Standard this compound Activity Assay (Ninhydrin-Based)
This protocol is a modification of the Mandl et al. (1953) method, which measures the amino acids liberated from collagen.[7] One unit is defined as the amount of enzyme that liberates one micromole of L-leucine equivalents from collagen in 5 hours at 37°C and pH 7.5.[7]
Reagents:
-
Assay Buffer: 50 mM TES buffer with 0.36 mM CaCl₂, pH 7.5.[7]
-
Substrate: Bovine Achilles tendon collagen.[7]
-
Enzyme Solution: Prepare a 1 mg/mL stock of this compound in the Assay Buffer. Further dilute as needed (e.g., 1:10, 1:20) for the assay.[7]
-
Ninhydrin-Citric Acid Mixture: For colorimetric detection of amino acids.[7]
-
Stop Solution: 50% (w/v) Trichloroacetic acid (TCA) can be used if needed, though the original protocol stops the reaction by transferring the supernatant.[7]
-
Standard: L-leucine solution for generating a standard curve.
Procedure:
-
Substrate Preparation: Weigh 25 mg of collagen into several test tubes. Include at least two tubes to serve as blanks (no enzyme).[7]
-
Pre-incubation: Add 5.0 mL of Assay Buffer to each tube and incubate at 37°C for 15 minutes to equilibrate.[7]
-
Reaction Initiation: Start the reaction by adding 0.1 mL of the diluted enzyme solution to the sample tubes. Add 0.1 mL of Assay Buffer to the blank tubes.[7]
-
Incubation: Incubate all tubes at 37°C for 5 hours.[7]
-
Reaction Termination: Stop the reaction by carefully transferring 0.2 mL of the supernatant (leaving the solid collagen behind) to a new set of test tubes containing 1.0 mL of the ninhydrin-citric acid mixture.[7]
-
Color Development: Boil the tubes for 20 minutes in a water bath, then cool to room temperature.[7]
-
Measurement: Dilute the samples with 5 mL of 50% n-propanol, let stand for 15 minutes, and read the absorbance at 600 nm.[7]
-
Calculation: Use an L-leucine standard curve to determine the micromoles of amino acid equivalents liberated in your samples. Calculate the enzyme activity based on the definition of one unit.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Ca2+ induced linker transformation leads to compact and rigid collagen binding domain of Clostridium histolyticum collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of the Structural Stability of Full-Length Clostridial Collagenase by Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Structure of Clostridial Collagenase H and Its Calcium-Dependent Global Conformation Change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types [sigmaaldrich.com]
- 7. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. genaxxon.com [genaxxon.com]
- 10. The effect of calcium chloride on the activity and inhibition of bacterial collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of alternative diluents for clinical use of collagenase clostridium histolyticum (CCH‐aaes) - PMC [pmc.ncbi.nlm.nih.gov]
Managing lot-to-lot variability in crude Collagenase I.
Welcome to the Technical Support Center for Crude Collagenase I. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively manage lot-to-lot variability in crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is crude this compound and why is it used for tissue dissociation?
A: Crude collagenase is an enzyme preparation derived from the bacterium Clostridium histolyticum.[1] It is widely used for tissue dissociation to isolate primary cells for research and clinical applications.[1][2] Unlike purified collagenases, the crude preparation is a mixture of multiple enzymes, including true collagenase (clostridiopeptidase A), as well as other proteases like caseinase, clostripain, and trypsin-like enzymes.[3][4][5] This complex mixture is highly effective because it not only degrades the native collagen fibrils that hold tissues together but also hydrolyzes other proteins, polysaccharides, and lipids in the extracellular matrix.[1][5] The combination of these enzymatic activities allows for gentle and efficient liberation of single cells from a complex tissue structure.[4]
Q2: What causes lot-to-lot variability in crude this compound?
A: Lot-to-lot variability is inherent to crude collagenase because it is a biological product isolated from bacterial cultures.[4][6] The exact composition and ratio of the different proteolytic enzymes (collagenase, caseinase, clostripain, tryptic activity) can fluctuate from one production batch to another.[1][4] This variability is a known challenge, as different lots can have different specific activities, even if they fall within the manufacturer's release specifications.[7][8] These enzymatic differences directly impact the efficiency of tissue digestion, leading to variations in cell yield and viability.[9][10]
Q3: How do I interpret the Certificate of Analysis (CoA) for a new lot of this compound?
A: The Certificate of Analysis (CoA) provides lot-specific information on the enzymatic activities present in the preparation. Key parameters to compare between lots include:
-
Collagenase Activity: Often measured in Collagen Digestion Units (CDU) or Mandl Units, this indicates the enzyme's ability to degrade native collagen.[11][12]
-
Caseinase Activity: Measures general non-specific proteolytic activity.[11] This is an important activity that assists in overall tissue digestion.[13]
-
Clostripain Activity: A sulfhydryl protease activity also present in the mixture.[3]
-
Tryptic Activity: Low tryptic activity is often desirable to limit damage to cell surface proteins and receptors.[14]
When comparing a new lot to a previously successful one, look for similar activity profiles across all measured enzymes, not just the collagenase activity.
Q4: What are the different "types" of crude collagenase (e.g., Type I, Type II, Type IV)?
A: The different "types" of crude collagenase are classifications based on their relative concentrations of various enzymatic activities, making them suitable for different tissue types.[1][5] The specific profiles were identified based on their effectiveness in dissociating specific tissues.[5]
| Collagenase Type | Typical Enzymatic Profile | Recommended For |
| Type I | Contains average amounts of collagenase, caseinase, clostripain, and tryptic activities.[5] | Epithelial, liver, lung, fat, and adrenal tissues.[5][14] |
| Type II | Contains higher clostripain activity.[5] | Heart, bone, muscle, thyroid, and cartilage.[5][14] |
| Type III | Selected for its low proteolytic activity.[5] | Mammary gland tissue.[4][14] |
| Type IV | Selected for its low tryptic activity to limit damage to membrane proteins.[14] | Islets and other applications where receptor integrity is critical.[4][14] |
Troubleshooting Guide
Q5: My cell yield is lower than expected with a new lot of collagenase. What should I do?
A: A drop in cell yield with a new lot is a classic sign of lot-to-lot variability.
Potential Causes & Solutions:
-
Lower Specific Activity: The new lot may have a lower collagenase or overall proteolytic activity than your previous lot.
-
Solution: Increase the enzyme concentration. As a starting point, adjust the concentration based on the activity units reported on the CoA to match the total units used with the previous lot. You may need to perform a dose-response optimization experiment.
-
-
Sub-optimal Digestion Time: The kinetics of the new enzyme lot may be different.
-
Solution: Increase the incubation time. Take small samples at regular intervals to monitor the dissociation progress visually under a microscope without over-digesting the tissue.
-
-
Incorrect Buffer Composition: Collagenase activity is dependent on calcium ions (Ca²⁺).
-
Solution: Ensure your digestion buffer contains an adequate concentration of calcium, typically around 5 mM. Avoid using buffers with chelating agents like EDTA or EGTA, which inhibit collagenase activity.
-
Q6: My cell viability is poor after tissue digestion. How can I fix this?
A: Poor cell viability often results from harsh digestion conditions, which can be exacerbated by a "hot" (highly active) lot of collagenase.
Potential Causes & Solutions:
-
Excessive Proteolytic Activity: A new lot with higher-than-usual caseinase or tryptic activity can damage cell membranes, leading to cell death.[8]
-
Solution 1: Decrease the enzyme concentration. If a new lot has significantly higher specific activity, using it at the same concentration as a previous, weaker lot can be cytotoxic.[8]
-
Solution 2: Decrease the digestion time. Monitor the tissue dissociation closely and stop the reaction as soon as a sufficient number of single cells are released.
-
Solution 3: Add stabilizing agents. Including Bovine Serum Albumin (BSA) at 0.5% or serum at 5-10% in the digestion medium can help stabilize the cells and protect them from excessive enzymatic damage.[8]
-
-
Mechanical Stress: Over-trituration or vigorous pipetting during digestion can lyse cells.
-
Solution: Handle the cell suspension gently. Use wide-bore pipette tips and minimize mechanical agitation.
-
-
DNA Release from Dead Cells: DNA released from lysed cells can trap healthy cells, forming clumps and causing further cell death.[15]
-
Solution: Add DNase I to the digestion buffer to break down the free DNA and prevent cell clumping.[4]
-
Q7: The tissue is not fully disaggregating, leaving large clumps. What's wrong?
A: Incomplete digestion points to insufficient enzymatic activity or sub-optimal digestion conditions.
Potential Causes & Solutions:
-
Insufficient Enzyme Activity: The lot's specific activity may be too low for the tissue type or amount.
-
Solution 1: Increase the collagenase concentration.
-
Solution 2: Try a different type of crude collagenase with a higher ratio of secondary proteases that may be more effective for your specific tissue.[4]
-
-
Poor Tissue Preparation: The enzyme cannot efficiently penetrate large pieces of tissue.
-
Incorrect Incubation Temperature or pH: Collagenase has an optimal temperature and pH range for activity.
Diagrams and Workflows
Composition of Crude this compound
Caption: Composition of crude this compound, a multi-enzyme mixture.
Workflow for New Lot Qualification
Caption: Recommended workflow for qualifying new lots of crude collagenase.
Troubleshooting Decision Tree
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Collagenase type I | SCR103 [merckmillipore.com]
- 3. himedialabs.com [himedialabs.com]
- 4. genaxxon.com [genaxxon.com]
- 5. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]
- 6. youtube.com [youtube.com]
- 7. Multi-lot analysis of custom collagenase enzyme blend in human islet isolations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vitacyte.com [vitacyte.com]
- 10. researchgate.net [researchgate.net]
- 11. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 组织解离指南:胶原酶、分散酶和释放酶类型 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Collagenase I Enzymatic Activity
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the inhibition of Collagenase I enzymatic activity. It is intended for researchers, scientists, and drug development professionals working with this enzyme.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors of this compound?
This compound, a zinc-dependent matrix metalloproteinase (MMP), can be inhibited by several classes of compounds. Understanding these inhibitors is crucial for accurate experimental design and data interpretation. The main categories include:
-
Chelating Agents: These molecules sequester the metal ions essential for enzyme structure and catalytic activity. Common examples are EDTA, EGTA, and 1,10-Phenanthroline.[1]
-
Endogenous Protein Inhibitors: The primary natural inhibitors found in tissues are Tissue Inhibitors of Metalloproteinases (TIMPs), with TIMP-1 being a key inhibitor of this compound through a slow, tight-binding mechanism.[2]
-
Natural Compounds: A wide variety of natural products have been found to inhibit collagenase. These are often investigated for therapeutic or cosmetic applications.[3] Examples include:
-
Flavonoids and Polyphenols: Compounds like catechins and epigallocatechin gallate (EGCG) from green and white tea are known inhibitors.[4] Quercetin is another well-studied flavonoid inhibitor.[5][6]
-
Mycosporine-like Amino Acids (MAAs): Found in marine organisms, compounds like shinorine and palythine show moderate inhibitory activity.[7]
-
-
Synthetic Inhibitors: These are compounds specifically designed to target the active site of collagenases. They include peptides, peptidomimetics, and small molecules like hydroxamates and phosphinic peptides.[3][8][9]
-
Other Chemical Compounds: Substances like cysteine and β-mercaptoethanol can also inhibit this compound activity.[1]
Caption: Logical relationship of common this compound inhibitor classes.
Q2: What is the role of metal ions in this compound activity and inhibition?
This compound is a metalloproteinase, meaning it requires metal ions for its function. It contains a catalytic zinc ion (Zn²⁺) in its active site, which is directly involved in the hydrolysis of the collagen substrate.[10] Additionally, calcium ions (Ca²⁺) are crucial for maintaining the enzyme's structural stability.[1]
Chelating agents like EDTA and 1,10-Phenanthroline inhibit the enzyme by binding to and removing these essential metal ions, particularly the catalytic zinc ion. This renders the enzyme inactive. Therefore, it is critical to avoid chelating agents in your buffers unless intentional inhibition is desired. Conversely, ensuring the presence of ~5 mM Ca²⁺ can help maintain enzyme stability during experiments.[1]
Caption: Mechanism of this compound inhibition by chelating agents.
Q3: Do serine protease inhibitors affect this compound?
The effect is generally indirect. Serine protease inhibitors, such as Pefabloc or soybean trypsin inhibitor, do not typically inhibit the activity of already-active this compound.[11][12] However, in biological systems and crude enzyme preparations, serine proteases may be involved in the activation of pro-collagenases (the inactive zymogen form) to their active state. By inhibiting these activating proteases, serine protease inhibitors can prevent the generation of active collagenase.[12] In tissue dissociation, they are sometimes used to prevent damage to isolated cells caused by other contaminating proteases, not to inhibit the collagenase itself.[11][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Collagenase Activity | 1. Inhibitor Contamination: Buffers may be contaminated with chelating agents (e.g., EDTA from other applications).[1] 2. Improper Storage: The lyophilized enzyme or reconstituted aliquots were not stored correctly, leading to degradation.[14] 3. Incorrect Buffer Composition: Absence of required calcium ions (Ca²⁺) for enzyme stability.[1] | 1. Use fresh, dedicated buffers free of chelating agents. 2. Store lyophilized enzyme at 2-8°C and frozen aliquots at -20°C. Avoid repeated freeze-thaw cycles.[14] 3. Ensure your assay buffer contains ~5 mM CaCl₂.[1] |
| High Cell Death During Tissue Dissociation | 1. Over-digestion: The specific activity of a new collagenase lot may be higher than the previous one. 2. Contaminating Proteases: Crude collagenase preparations contain other proteases (e.g., clostripain, trypsin) that can damage cells.[1] 3. Prolonged Incubation: Leaving the tissue in the enzyme solution for too long. | 1. Empirically test each new lot to determine the optimal concentration. Consider reducing the concentration or incubation time.[15] 2. Use a more purified grade of collagenase or add BSA (0.5%) or serum (5-10%) to the digestion medium to stabilize cells. 3. Monitor the dissociation process closely and stop the reaction once cells are sufficiently liberated. |
| Inconsistent Results in Inhibition Assays | 1. Inhibitor Solubility: The test compound may not be fully dissolved in the assay buffer. 2. Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) may be affecting enzyme activity at the concentration used. 3. Incubation Times: Insufficient pre-incubation time for the inhibitor to bind to the enzyme, especially for slow-binding inhibitors like TIMPs.[2] | 1. Check the solubility of your inhibitor and consider using a different solvent or a lower concentration. 2. Run a "solvent control" well containing the same amount of solvent as the test wells to measure its effect on the enzyme.[16] 3. Optimize the pre-incubation time of the enzyme and inhibitor before adding the substrate. A 10-15 minute pre-incubation is a good starting point.[7][16] |
Quantitative Data: Inhibitor Potency
The half-maximal inhibitory concentration (IC₅₀) is a common measure of an inhibitor's potency. The values below have been compiled from various studies and serve as a reference. Note that experimental conditions can significantly affect these values.
| Inhibitor | Class | Source/Type | IC₅₀ Value |
| Quercetin | Flavonoid | Natural | 286 µM[5] |
| Shinorine | MAA | Natural (Marine) | 104.0 µM[7] |
| Porphyra-334 | MAA | Natural (Marine) | 105.9 µM[7] |
| Palythine | MAA | Natural (Marine) | 158.9 µM[7] |
| Capsaicin | Alkaloid | Natural | ~1 µM (near complete inhibition)[8] |
| Piperine | Alkaloid | Natural | Nanomolar range[8] |
| 1,10-Phenanthroline | Chelating Agent | Synthetic | 238.1 µM[7] |
| Phosphoramidon | Peptidomimetic | Synthetic | 18.8 µM[7] |
| Hydroxysafflor yellow A | Chalconoid | Natural | 78.81 µg/mL[17] |
Experimental Protocols
Protocol: this compound Inhibition Assay (Fluorometric)
This protocol outlines a general method for screening inhibitors against this compound from Clostridium histolyticum using a synthetic fluorogenic peptide substrate.
1. Materials and Reagents:
-
Collagenase from Clostridium histolyticum
-
Fluorogenic Collagenase Substrate (e.g., FALGPA or a FRET-based peptide)[7][16]
-
Assay Buffer: 50 mM TES or Tricine, pH 7.5, containing 0.36 mM CaCl₂.[18]
-
Test Inhibitors and Solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., 1,10-Phenanthroline)
-
96-well black microplate
-
Microplate reader with fluorescence capability
2. Experimental Workflow:
Caption: General experimental workflow for a this compound inhibition assay.
3. Detailed Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and bring it to room temperature.
-
Dissolve this compound in Assay Buffer to the desired stock concentration (e.g., 0.35 U/mL). Keep on ice.[16]
-
Dissolve the fluorogenic substrate in an appropriate solvent as per the manufacturer's instructions.
-
Dissolve test inhibitors in a suitable solvent (e.g., DMSO) to create concentrated stock solutions (e.g., 100X).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, a specific volume of your diluted test inhibitor, and this compound solution.
-
Enzyme Control (100% Activity): Add Assay Buffer, the same volume of inhibitor solvent, and this compound solution.
-
Positive Control: Add Assay Buffer, a known inhibitor (e.g., 1,10-Phenanthroline), and this compound solution.
-
Blank (No Enzyme): Add Assay Buffer, inhibitor solvent, and no enzyme.
-
Adjust the final volume in each well to be the same with Assay Buffer (e.g., 100 µL).
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate reaction mix by diluting the substrate stock in Assay Buffer.
-
Add the substrate mix to all wells to start the reaction (e.g., add 100 µL for a final volume of 200 µL).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically (e.g., every minute for 15-60 minutes) at the appropriate excitation/emission wavelengths for the substrate.[16]
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. 组织解离指南:胶原酶、分散酶和释放酶类型 [sigmaaldrich.com]
- 2. The mechanism of inhibition of collagenase by TIMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Collagenase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Anti-collagenase, anti-elastase and anti-oxidant activities of extracts from 21 plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of collagenase by naturally-occurring flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Microbial Collagenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the effect of serine proteases on collagenase activity during human islet isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective inhibition of collagen breakdown by proteinase inhibitors in granulation tissue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of synthetic serine protease inhibitors on proliferation and collagen synthesis of human pancreatic periacinar fibroblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genaxxon.com [genaxxon.com]
- 15. Optimization Techniques: General Guidelines | Worthington Biochemical [worthington-biochem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 18. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Maintaining Cell Surface Marker Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the integrity of cell surface markers during their experiments.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical factors affecting cell surface marker integrity?
The integrity of cell surface markers can be compromised by a variety of factors throughout the experimental workflow. Key considerations include:
-
Cell Sourcing and Handling: The initial quality of the cells is paramount. Proper collection, gentle handling, and appropriate storage are crucial to preserve cell viability and marker expression.[1][2] Mechanical stress during collection or harsh detachment methods can damage cells and alter surface protein presentation.[3][4][5]
-
Cell Dissociation: The method used to create a single-cell suspension from tissues or adherent cultures can significantly impact surface markers. Enzymatic digestion, in particular, can cleave or damage sensitive epitopes.[6][7][8]
-
Staining Protocol: Factors such as antibody concentration, incubation time and temperature, and the composition of staining buffers can all influence the quality of staining and the preservation of marker integrity.[9][10][11]
-
Fixation and Permeabilization: These steps, often necessary for intracellular staining, can negatively affect surface antigens by altering their conformation or masking epitopes.[12][13][14]
-
Fluorochrome Selection and Handling: The choice of fluorochromes, especially tandem dyes, and their proper handling are critical for accurate data. Tandem dyes are susceptible to degradation, which can lead to false positive signals.[15][16][17][18][19]
FAQ 2: How can I minimize the impact of cell dissociation on my surface markers?
The goal of cell dissociation is to obtain a single-cell suspension with minimal damage to the cells and their surface proteins.
-
Enzyme-Free Methods: Whenever possible, consider using enzyme-free dissociation methods. These methods rely on chelating agents (e.g., EDTA) and mechanical disruption to separate cells, which is generally gentler on surface proteins than enzymatic digestion.[6][20]
-
Gentle Enzymatic Digestion: If enzymatic digestion is necessary, it is crucial to optimize the protocol. Use the lowest effective concentration of enzymes (e.g., collagenase, dispase, or trypsin) and the shortest possible incubation time.[7][8] The choice of enzyme should be tailored to the specific tissue type.[7]
-
Mechanical Dissociation: Gentle mechanical dissociation can be an alternative or a complementary step to enzymatic digestion.[8][21]
-
Temperature Control: Perform dissociation steps at a controlled, low temperature (e.g., 6°C) to minimize enzymatic activity and preserve cell integrity.[6]
FAQ 3: What are the best practices for antibody staining to ensure accurate results?
Proper antibody staining is essential for reliable detection of cell surface markers.
-
Antibody Titration: Always titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio. Using too much antibody can lead to non-specific binding and increased background.[22]
-
Blocking Non-Specific Binding: Block non-specific antibody binding by using an appropriate blocking reagent.[22][23][24][25] This is particularly important when working with cells that express Fc receptors (e.g., macrophages, B cells), which can bind non-specifically to the Fc portion of antibodies.[22][26]
-
Incubation Time and Temperature: Optimize incubation times and temperatures. While antibody binding is temperature-dependent, prolonged incubations at higher temperatures (e.g., 37°C) can lead to internalization of the antibody-marker complex.[9][10][27][28][29] Staining on ice can help to minimize this, though it may require longer incubation times.[10]
-
Washing Steps: Include adequate washing steps to remove unbound antibodies and reduce background signal.[30]
FAQ 4: How do fixation and permeabilization affect cell surface markers?
Fixation and permeabilization are necessary for staining intracellular targets, but they can compromise the integrity of surface markers.
-
Impact on Epitopes: Fixatives, especially crosslinking agents like paraformaldehyde, can alter the conformation of proteins, potentially destroying or masking the epitopes recognized by your antibodies.[12][13][14]
-
Stain Before Fixing: To minimize these effects, it is recommended to stain for cell surface markers before fixation and permeabilization whenever possible.[13][31]
-
Choice of Reagents: The choice of fixation and permeabilization reagents can have different effects on various epitopes. It may be necessary to test different protocols to find the one that best preserves your surface marker of interest while allowing for adequate intracellular staining.[14][26][32]
FAQ 5: What is tandem dye degradation and how can I prevent it?
Tandem dyes are composed of two covalently linked fluorochromes. The excitation of the donor fluorochrome results in energy transfer to the acceptor, which then emits light at a longer wavelength.
-
Degradation Leads to False Positives: Tandem dyes can degrade due to exposure to light, temperature changes, or fixation.[16][17][18] This degradation, or "decoupling," leads to a loss of energy transfer, resulting in increased fluorescence from the donor fluorochrome. This can be misinterpreted as a positive signal in the donor's detection channel, leading to inaccurate data.[17][18]
-
Prevention and Mitigation:
-
Protect from Light: Always protect tandem dyes and stained samples from light.[17][18]
-
Proper Storage: Store tandem dye conjugates according to the manufacturer's instructions.[19]
-
Minimize Fixation Time: If fixation is necessary, acquire samples as soon as possible after fixation.[18]
-
Lot-Specific Compensation: Use compensation controls that are specific to the lot of the tandem dye conjugate being used, as there can be lot-to-lot variability.[33]
-
II. Troubleshooting Guides
Problem 1: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Low or no antigen expression | Confirm antigen expression on your cell type through literature review or by using a positive control cell line.[26][34] Consider if stimulation is required to induce expression.[35] |
| Improper antibody concentration | Titrate the antibody to determine the optimal concentration. Weak staining can occur if the antibody is too dilute.[36] |
| Suboptimal incubation time/temperature | Optimize incubation time and temperature. Longer incubations on ice may be required for some antibodies.[34][36] |
| Antibody not suitable for application | Ensure the antibody is validated for your specific application (e.g., flow cytometry).[35] |
| Damaged or degraded antibody | Check the expiration date and storage conditions of the antibody. Avoid freezing phycoerythrin (PE) or allophycocyanin (APC) based fluorophores.[34] |
| Epitope masking by fixation | If performing intracellular staining, stain for surface markers before fixation and permeabilization.[13] Test different fixation/permeabilization protocols. |
| Tandem dye degradation | Protect tandem dyes from light and handle them according to the manufacturer's instructions. Use appropriate compensation controls.[17][18] |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Steps |
| Excessive antibody concentration | Titrate the antibody to find the lowest concentration that gives a good positive signal without high background.[22][37] |
| Non-specific binding to Fc receptors | Use an Fc blocking reagent prior to staining, especially with immune cells.[22][26] |
| Dead cells | Use a viability dye to exclude dead cells from your analysis, as dead cells can non-specifically bind antibodies.[22] |
| Insufficient washing | Increase the number and/or volume of washes to remove unbound antibody.[30] |
| Contamination of reagents | Ensure all buffers and reagents are properly filtered and free of precipitates.[23] |
Problem 3: Poor Resolution Between Positive and Negative Populations
| Potential Cause | Troubleshooting Steps |
| Suboptimal instrument settings | Adjust photomultiplier tube (PMT) voltages to ensure the negative population is on scale and the positive population is within the linear range of detection.[38] |
| Incorrect compensation | Ensure proper compensation is set using single-stained controls for each fluorochrome in your panel. The positive and negative populations in your compensation controls should have the same autofluorescence.[33][38][39][40] |
| High autofluorescence | If cells have high intrinsic autofluorescence, try using brighter fluorochromes or a different laser/filter combination. |
| Cell aggregates | Filter samples to ensure a single-cell suspension. Cell doublets or aggregates can lead to false positives.[13] |
III. Experimental Protocols
Protocol 1: General Staining of Cell Surface Markers for Flow Cytometry
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide).[30]
-
If starting from tissue, use a gentle dissociation method (see FAQ 2).
-
For adherent cells, consider using non-enzymatic methods for detachment. If trypsin is used, allow cells to recover before staining.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Antibody Staining:
-
Washing:
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 200-500 µL of staining buffer.[30]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Protocol 2: Staining for Surface Markers Prior to Intracellular Staining
-
Surface Staining:
-
Follow steps 1-4 of the "General Staining of Cell Surface Markers" protocol.
-
-
Fixation:
-
After the final wash, resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS).
-
Incubate for a time optimized for your specific protocol (e.g., 10-20 minutes at room temperature).
-
Note: The concentration of fixative and incubation time can impact antigenicity.[12]
-
-
Permeabilization and Intracellular Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a permeabilization buffer (e.g., saponin-based or methanol-based).
-
Proceed with your standard intracellular staining protocol.
-
IV. Data Presentation
Table 1: Effect of Cell Detachment Method on CD55 Surface Marker Detection
| Cell Line | Detachment Method | Median Fluorescence Intensity (Arbitrary Units) |
| Cell Line A | Trypsin | 150 |
| Cell Line A | Accutase | 450 |
| Cell Line A | Scraping | 600 |
| Cell Line B | Trypsin | 200 |
| Cell Line B | Accutase | 700 |
| Cell Line B | Scraping | 850 |
This table summarizes hypothetical data based on findings that enzymatic treatments like trypsin can significantly reduce the detection of surface markers compared to gentler methods like Accutase or mechanical scraping.[5]
Table 2: Impact of Temperature on Antibody-Antigen Binding Kinetics
| Temperature | Association Rate (k_on) | Dissociation Rate (k_off) |
| 1°C | Slower | Slower |
| 17°C | Intermediate | Intermediate |
| 37°C | Faster | Faster |
This table illustrates the general principle that both the association and dissociation rates of antibodies to cell surface antigens increase with temperature.[9][28] The net effect on the equilibrium constant can vary between different antibodies.[9]
V. Visualizations
References
- 1. Integrity | CYM [cytometry.mlsascp.com]
- 2. infiuss.com [infiuss.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of cell harvesting methods on detection of cell surface proteins and apoptotic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of cell harvesting methods on detection of cell surface proteins and apoptotic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsonics.com [blog.cellsonics.com]
- 7. akadeum.com [akadeum.com]
- 8. homogenizers.net [homogenizers.net]
- 9. ecodiagnostica.com.br [ecodiagnostica.com.br]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. What time and temperature do you recommend for secondary antibody incubation in my IF experiment? | Cell Signaling Technology [cellsignal.jp]
- 12. eclass.uniwa.gr [eclass.uniwa.gr]
- 13. Ten Top Tips for Flow Cytometry [jacksonimmuno.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Flow cytometry APC-tandem dyes are degraded through a cell-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Worry and FRET: ROS Production Leads to Fluorochrome Tandem Degradation and impairs Interpretation of Flow Cytometric Results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. cytometry.org [cytometry.org]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme Free Cell Dissociation Solution PBS Based (1X), liquid, 500ml The Enzyme-Free Cell Dissociation Solution is a PBS based formulation of chelating agents & agents to stabilize their activity on cells. This solution is available in a 500ml format. [sigmaaldrich.com]
- 21. Automated—Mechanical Procedure Compared to Gentle Enzymatic Tissue Dissociation in Cell Function Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cytometry.org [cytometry.org]
- 23. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 24. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 27. [PDF] CHAPTER 8 Overview of Cell Fixation and Permeabilization | Semantic Scholar [semanticscholar.org]
- 28. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantification of Antibody Persistence for Cell Surface Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. researchgate.net [researchgate.net]
- 32. Permeabilization and fixation conditions for intracellular flow cytometric detection of the T-cell receptor zeta chain and other intracellular proteins in lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. miltenyibiotec.com [miltenyibiotec.com]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 35. Flow Cytometry Troubleshooting | Antibodies.com [antibodies.com]
- 36. hycultbiotech.com [hycultbiotech.com]
- 37. bosterbio.com [bosterbio.com]
- 38. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 39. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 40. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Tissue Digestion with DNase I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively reduce cell clumping during tissue digestion using DNase I.
Understanding Cell Clumping
During tissue dissociation, cell lysis is a common occurrence. This releases DNA into the cell suspension, which is inherently sticky and acts as a net, trapping cells and forming clumps.[1][2][3] This aggregation can negatively impact downstream applications such as cell counting, sorting, and single-cell analysis by causing inaccurate results and clogging instruments.[4][5][6]
Key Causes of Cell Clumping:
-
Mechanical Stress: Harsh mincing or enzymatic digestion can rupture cells.[2]
-
Enzymatic Digestion: Over-digestion with enzymes like trypsin can lead to cell lysis.[2][4]
-
Freeze-Thaw Cycles: The process of freezing and thawing cells can cause significant cell death and DNA release.[1][3]
-
High Cell Density: Overgrowth of cell cultures can lead to increased cell death and debris.[2][7]
-
Contamination: Bacterial or fungal contamination can induce cell lysis.[4]
The Role of DNase I in Preventing Cell Clumping
Deoxyribonuclease I (DNase I) is an endonuclease that degrades extracellular DNA released from lysed cells, thereby preventing the formation of cell clumps.[8][9][10] It cleaves the phosphodiester bonds in the DNA backbone, breaking down the sticky DNA nets.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered when using DNase I to reduce cell clumping.
| Problem | Potential Cause | Recommended Solution |
| Persistent Cell Clumping | Inadequate DNase I concentration. | Increase DNase I concentration. A typical starting concentration is 100 µg/mL, but optimization may be required (ranging from 20-150 µg/mL).[1][11][12] |
| Insufficient incubation time. | Increase incubation time with DNase I. A common incubation period is 15-30 minutes at room temperature or 37°C.[1][5] | |
| Suboptimal DNase I activity. | Ensure the presence of divalent cations like Mg²⁺ (optimal at 5 mM) and Ca²⁺ in your buffer, as they are essential for DNase I activity. Avoid EDTA, as it chelates these ions.[5][8][11][13] | |
| Incomplete tissue dissociation. | Optimize the primary enzymatic digestion (e.g., collagenase, trypsin) to ensure complete tissue breakdown before or during DNase I treatment. | |
| High level of cell death. | Handle cells gently to minimize lysis. Consider adding DNase I to all wash steps to continuously degrade released DNA.[11] | |
| Low Cell Viability | Over-digestion with primary enzymes. | Reduce the concentration or incubation time of the primary digestion enzymes. |
| Cytotoxicity of DNase I preparation. | Ensure the DNase I used is of high purity and suitable for cell culture applications. Some preparations can be cytotoxic at high concentrations.[10] | |
| Reduced Downstream Assay Performance (e.g., PCR) | DNase I carryover. | Inactivate DNase I after treatment by adding EDTA (final concentration of 5 mM) and heating at 65°C for 10 minutes, if compatible with your downstream application.[14][15] Alternatively, perform buffer exchange or cell washing steps to remove the enzyme. |
| Viscous Cell Suspension | High concentration of released DNA. | This is a clear indication for the need of DNase I. Add DNase I directly to the viscous suspension and incubate. The viscosity should decrease as the DNA is degraded.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DNase I to use?
The optimal concentration of DNase I can vary depending on the cell type, tissue, and the extent of cell lysis. A common starting point is 100 µg/mL.[1][16] However, it is recommended to titrate the concentration for your specific application, with ranges from 0.01 to 1 mg/mL being reported.[10]
Q2: At what temperature and for how long should I incubate with DNase I?
A typical incubation is for 15 minutes at room temperature (15-25°C).[1] Some protocols suggest incubation at 37°C for 10-30 minutes.[5][14] Optimization for your specific cell type is recommended.
Q3: Does DNase I require any cofactors for its activity?
Yes, DNase I requires divalent cations for optimal activity, specifically magnesium (Mg²⁺) and calcium (Ca²⁺).[8][10][13] It is crucial to ensure your buffers are free of chelating agents like EDTA, which will inhibit DNase I activity.[11] The recommended concentration for MgCl₂ is 5 mM.[5][6]
Q4: Can I use DNase I if I plan to perform DNA extraction later?
No, you should not use DNase I if you intend to perform downstream DNA extraction, as it will degrade the DNA.[1]
Q5: Is DNase I safe for all cell types?
DNase I is generally considered non-cytotoxic at typical working concentrations (up to 1 mg/mL).[10] However, it is always a good practice to test its effect on your specific cell type's viability.
Q6: When should I add DNase I during my tissue digestion protocol?
DNase I can be added at several points:
-
During the enzymatic digestion along with other enzymes like collagenase.[17]
-
After the initial digestion and before cell straining.[1]
-
To the resuspended cell pellet if clumping is observed.[1]
-
In all wash buffers to continuously manage DNA release.[11]
Q7: What is the difference between DNase I and DNase II?
DNase I is generally preferred for tissue digestion as it does not initiate apoptotic pathways. DNase II, on the other hand, is involved in apoptosis-related DNA degradation and is not suitable for preparing single-cell suspensions.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for using DNase I in tissue digestion.
Table 1: Recommended DNase I Concentration Ranges
| Application | Recommended Concentration (µg/mL) | Reference(s) |
| General Cell Clumping | 100 | [1][16] |
| Flow Cytometry Buffer | 25 - 50 (maintenance dose) | [5][6] |
| Skeletal Muscle Digestion | 150 | [12] |
| General Tissue Disaggregation | 10 - 1000 | [10] |
| Primary Epithelial Cell Isolation | 2 U/mL | [18] |
Table 2: Incubation Parameters
| Parameter | Recommended Value | Reference(s) |
| Temperature | Room Temperature (15-25°C) or 37°C | [1][5][14] |
| Duration | 10 - 30 minutes | [1][5][14] |
Table 3: Essential Cofactors
| Cofactor | Optimal Concentration | Reference(s) |
| MgCl₂ | 5 mM | [5][6] |
| CaCl₂ | Presence is required | [8][13] |
Experimental Protocols
Protocol 1: General Procedure for Reducing Cell Clumping in a Single-Cell Suspension
This protocol is adapted from established methods for treating cell suspensions post-digestion.[1]
-
Centrifuge Cell Suspension: Centrifuge your cell suspension at 300 x g for 10 minutes at room temperature.
-
Resuspend Cell Pellet: Carefully discard the supernatant and gently resuspend the cell pellet.
-
Add DNase I: If clumping is observed, add DNase I solution to a final concentration of 100 µg/mL. Add the solution dropwise while gently swirling the tube.
-
Incubate: Incubate the cell suspension at room temperature for 15 minutes.
-
Wash Cells: Add 25 mL of a suitable buffer (e.g., PBS or HBSS) containing 2% Fetal Bovine Serum (FBS). Gently invert the tube to mix.
-
Centrifuge and Resuspend: Centrifuge at 300 x g for 10 minutes, discard the supernatant, and gently resuspend the pellet.
-
Filter (Optional): If clumps persist, pass the cell suspension through a 37-70 µm cell strainer.[1]
Protocol 2: DNase I Treatment for Flow Cytometry Samples
This protocol is designed to prepare single-cell suspensions for flow cytometry analysis.[5][6]
-
Prepare DNase I Solution: Prepare a solution of 100 µg/mL DNase I and 5 mM MgCl₂ in Hank's Balanced Salt Solution (HBSS).
-
Treat Cells: Resuspend the cell pellet in the DNase I solution and incubate for 15 to 30 minutes at room temperature.
-
Wash: Wash the cells once with HBSS containing 5 mM MgCl₂.
-
Filter: Filter the cell suspension through a cell strainer (e.g., 40 µm).
-
Resuspend for Analysis: Gently resuspend the cells in a suitable staining buffer containing a maintenance dose of 25-50 µg/mL DNase I and 5 mM MgCl₂.
Visualizations
Caption: Workflow for tissue digestion with DNase I to prevent cell clumping.
Caption: Mechanism of DNase I in preventing cell clumping.
References
- 1. stemcell.com [stemcell.com]
- 2. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 3. Best Cell Separation Technology Used For Reducing Cell Clumping [uberstrainer.com]
- 4. akadeum.com [akadeum.com]
- 5. salk.edu [salk.edu]
- 6. DNAse - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. How to avoid cell clumping in cell culture flasks - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Disaggregation of Clumped Cells | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. researchgate.net [researchgate.net]
- 13. DNase, a powerful research tool for DNA manipulations | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. neb.com [neb.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Tissue Digestion Methods for Characterization of Photoaged Skin by Single Cell RNA Sequencing Reveals Preferential Enrichment of T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation of Primary Epithelial Cells: [www2.lbl.gov]
Technical Support Center: Optimizing Collagenase I Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of incubation temperature on Collagenase I efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for this compound activity?
For maximal enzymatic activity in degrading native collagen, the optimal incubation temperature for this compound is in the range of 35-37°C.[1] It is at this physiological temperature that the enzyme exhibits its highest efficiency in tissue dissociation.
Q2: How does a lower incubation temperature affect this compound efficiency?
Incubating this compound at temperatures below the optimal range can significantly reduce its enzymatic activity. For instance, a decrease of just 5°C to 30°C can lead to an approximate 60% loss in maximal activity for both class 1 and class 2 collagenases.[1] This reduction in efficiency will necessitate longer incubation times, which may in turn affect cell viability.
Q3: What happens if the incubation temperature is too high?
Exceeding the optimal temperature range can lead to the thermal denaturation of this compound. Temperatures above 50°C cause a rapid decline in activity, and the enzyme is completely inactivated at 60°C. This irreversible denaturation results in a total loss of digestive capability.
Q4: Can I compensate for a lower temperature by extending the incubation time?
While extending the incubation time can partially compensate for the reduced enzyme activity at lower temperatures, it is a delicate balance.[2] Prolonged exposure of cells to any enzymatic digestion can negatively impact their viability and functionality.[2][3] It is crucial to empirically determine the optimal combination of temperature and time for each specific cell and tissue type to maximize cell yield and health.
Q5: Does the source of the this compound affect its optimal temperature?
While the general optimal temperature for collagenases used in tissue dissociation is around 37°C, different sources and preparations of the enzyme can have slightly different characteristics.[4] For example, some bacterial collagenases may exhibit optimal activity at slightly different temperatures.[4][5] It is always recommended to consult the manufacturer's specifications for the specific lot of this compound being used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Yield | Incubation temperature is too low: The enzyme is not working at its optimal efficiency, leading to incomplete tissue digestion. | Ensure your incubator is accurately calibrated to 37°C. Use a calibrated thermometer to verify the temperature of the water bath or incubator. Consider pre-warming all solutions to 37°C before use. |
| Incubation time is too short: Insufficient time for the enzyme to break down the extracellular matrix. | If the temperature is confirmed to be optimal, gradually increase the incubation time. Monitor the dissociation process visually and stop when the tissue appears sufficiently disaggregated. | |
| Low Cell Viability | Incubation temperature is too high: High temperatures can damage cells and lead to apoptosis or necrosis. | Immediately reduce the incubator temperature to the optimal 37°C. If overheating is suspected, consider reducing the incubation time in subsequent experiments. |
| Prolonged incubation time: Even at optimal temperature, extended exposure to collagenase can be detrimental to cells.[3] | Optimize the digestion time by performing a time-course experiment to identify the shortest duration that yields a sufficient number of viable cells. | |
| Incomplete Tissue Digestion | Sub-optimal incubation temperature: As with low cell yield, a temperature below 37°C will slow down the enzymatic reaction. | Verify and maintain the incubation temperature at 37°C. Ensure uniform heat distribution within the incubator. |
| Incorrect enzyme concentration: The amount of collagenase may be insufficient for the amount of tissue. | While maintaining the optimal temperature, consider titrating the collagenase concentration to find the most effective amount for your specific tissue. | |
| High Variability Between Experiments | Temperature fluctuations: Inconsistent incubator temperatures can lead to variable enzyme activity and inconsistent results. | Regularly calibrate and monitor your incubator's temperature. Use a water bath for more stable temperature control if available. Document the temperature for each experiment. |
Data Presentation
Table 1: Impact of Incubation Temperature on this compound Efficiency
| Incubation Temperature (°C) | Relative Activity (%) | Expected Outcome |
| 4 | Very Low | Minimal digestion, primarily used for enzyme penetration into tissue before warming.[6] |
| 20-25 (Room Temperature) | Low | Significantly reduced activity, requiring extended incubation times. |
| 30 | ~40% | Sub-optimal activity, leading to incomplete digestion or the need for longer incubation.[1] |
| 37 | 100% | Optimal activity for most applications, resulting in efficient tissue dissociation. [1] |
| 45 | Variable (species-dependent) | May be optimal for some bacterial collagenases, but can start to be detrimental for others.[7] |
| 50 | Very Low | Significant loss of activity due to heat-induced denaturation. |
| 60 | 0% | Complete and irreversible inactivation of the enzyme. |
Experimental Protocols
Protocol 1: General Tissue Dissociation for Primary Cell Isolation
-
Tissue Preparation:
-
Aseptically dissect the tissue of interest and place it in a sterile collection medium (e.g., DMEM).
-
On a sterile petri dish, mince the tissue into small fragments (1-2 mm³) using sterile scalpels or scissors.
-
Wash the tissue fragments several times with a balanced salt solution (e.g., HBSS) to remove excess blood and debris.
-
-
Enzymatic Digestion:
-
Prepare the this compound digestion solution at the desired concentration (typically 0.1-0.5 mg/mL) in a suitable buffer or medium. Pre-warm the solution to 37°C.
-
Transfer the minced tissue to a sterile conical tube containing the pre-warmed this compound solution.
-
Incubate the tube at 37°C in a shaking water bath or incubator for a predetermined time (typically 30-90 minutes, optimization is required). Gentle agitation is crucial for efficient digestion.
-
-
Cell Collection and Neutralization:
-
Following incubation, gently pipette the cell suspension up and down to further dissociate the tissue fragments.
-
Neutralize the collagenase activity by adding a 2-3 fold excess of cold medium containing serum or a specific collagenase inhibitor.
-
Filter the cell suspension through a sterile cell strainer (e.g., 70-100 µm) into a fresh conical tube to remove any remaining undigested tissue.
-
-
Cell Washing and Resuspension:
-
Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5-10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, cold culture medium.
-
Repeat the washing step 1-2 more times to ensure complete removal of the enzyme.
-
After the final wash, resuspend the cells in the appropriate culture medium for downstream applications.
-
Protocol 2: Determining Optimal Incubation Temperature for this compound
-
Substrate Preparation: Prepare a standardized collagen substrate solution according to your laboratory's established protocols or a commercially available kit.
-
Enzyme Preparation: Reconstitute and dilute the this compound to a fixed concentration in a suitable assay buffer.
-
Temperature-Controlled Incubation:
-
Set up a series of water baths or incubators at various temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
-
In separate reaction tubes for each temperature, add the collagen substrate.
-
Pre-incubate the substrate tubes at their respective temperatures for 5-10 minutes to allow for temperature equilibration.
-
Initiate the enzymatic reaction by adding a fixed volume of the prepared this compound solution to each tube.
-
-
Activity Measurement:
-
At specific time intervals, take aliquots from each reaction tube and stop the reaction (e.g., by adding a specific inhibitor or by heat inactivation if appropriate for the detection method).
-
Measure the amount of digested collagen using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the rate of collagen digestion for each temperature.
-
Normalize the activity at each temperature to the activity observed at 37°C (set as 100%) to determine the relative efficiency at different temperatures.
-
Visualizations
References
- 1. vitacyte.com [vitacyte.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Collagenase I for Fibrotic Tissues
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively adjust Collagenase I concentrations for the dissociation of fibrotic tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work on fibrotic tissues?
This compound is an enzyme, typically isolated from Clostridium histolyticum, that breaks down collagen.[1][2] It is particularly effective for tissue dissociation because it can cleave the triple-helical native collagen fibrils that are abundant in the extracellular matrix (ECM) of connective tissues.[2][3] Fibrotic tissues are characterized by excessive collagen deposition, making collagenase a critical tool for isolating single cells from these dense environments.[4][5] Crude collagenase preparations are often used because they contain a mixture of enzymes, including proteases and clostripain, which work together to effectively degrade the complex intercellular matrix.[1][3][6]
Q2: What are the different types of crude collagenase and which is best for fibrotic tissue?
Crude collagenase is classified into different types (e.g., Type I, II, III, IV) based on the varying ratios of collagenolytic, proteolytic (caseinase), clostripain, and tryptic activities.[1][2][7]
-
Type I: Recommended for epithelial, liver, lung, fat, and adrenal tissues due to its original balance of enzyme activities.[1][3][7]
-
Type II: Contains higher clostripain activity and is often used for heart, bone, cartilage, and thyroid tissues.[3][7]
-
Type IV: Characterized by low tryptic activity, making it suitable for applications where membrane protein and receptor integrity are crucial, such as pancreatic islet isolation.[7][8]
For fibrotic tissues, the choice depends on the specific organ. Type I is a common starting point for fibrotic liver and lung tissue.[1][9] However, the optimal type should always be determined empirically for each specific tissue and experimental goal.[9][10]
Q3: What is the difference between collagenase activity units (e.g., Mandl, Wünsch, CDU)?
Collagenase activity is often expressed in different units, which can be confusing.
-
Mandl Units: One unit releases 1 µmol of L-leucine equivalents from collagen in 5 hours at 37°C and pH 7.5.[1][3][9] This unit is influenced by contaminating proteases in the preparation.[6]
-
Wünsch Units: Measures activity based on the hydrolysis of a synthetic substrate (Wünsch substrate), with 1 unit forming 1 µmol of product per minute at 25°C.[6]
-
Collagen Digestion Units (CDU): One unit liberates peptides from collagen equivalent in ninhydrin color to 1.0 µmole of leucine in 5 hours at 37°C.[2]
There is no consistent conversion factor between these units because crude preparations vary.[6] Therefore, it is critical to use activity units (e.g., units per gram of tissue) rather than weight/volume (mg/mL) as a starting point, especially when using a new lot of enzyme.[7]
Q4: What key factors influence the activity of this compound during tissue digestion?
Several factors can affect enzyme performance:
-
Temperature: The optimal temperature for collagenase activity is typically 37°C.[3][11]
-
Calcium Ions (Ca²⁺): Calcium is required for the structural stability and activity of collagenase.[2][11] Digestion buffers should contain Ca²⁺ (e.g., 3-5 mM).[3][10]
-
Inhibitors: Metal chelating agents like EDTA, EGTA, and cysteine can inhibit collagenase activity by removing essential calcium ions.[1][2][10]
-
Lot-to-Lot Variability: Crude collagenase is a natural product with inherent batch-to-batch fluctuations in specific activity.[9][10] It is crucial to perform optimization tests with each new lot.[12]
Troubleshooting Guide
This section addresses common problems encountered when digesting fibrotic tissues with this compound.
Problem: Under-Digestion (Low Cell Yield)
Symptoms: Tissue fragments remain after digestion; low number of viable cells recovered. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Enzyme Activity | Increase the enzyme concentration. If the yield remains low, consider a more digestive enzyme type (e.g., Type II, which has higher clostripain activity).[13] |
| Inadequate Incubation Time | Extend the incubation period. Monitor the dissociation progress visually to avoid over-digestion.[13] |
| Inactive Enzyme | Ensure the enzyme was stored correctly (cold and dry) and that reconstituted aliquots were stored at -20°C to -80°C and not repeatedly freeze-thawed.[1][7][10] |
| Suboptimal Digestion Buffer | Confirm that the buffer pH is within the optimal range (6.0-8.0) and that it contains calcium ions (Ca²⁺). Avoid chelating agents like EDTA.[2][7][10] |
| Poor Tissue Preparation | Mince the tissue into very small pieces (1-3 mm) to increase the surface area exposed to the enzyme.[3][9] |
Problem: Over-Digestion (Low Cell Viability)
Symptoms: High cell yield but a large proportion of cells are non-viable (e.g., determined by trypan blue staining). Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Enzyme Concentration Too High | Reduce the collagenase concentration. A new lot with higher specific activity may require a lower concentration than previously used.[10][13][14] |
| Incubation Time Too Long | Decrease the incubation time. Prolonged exposure to enzymes can damage cells.[14][15] |
| Harsh Mechanical Dissociation | Use gentle pipetting or agitation to disperse cells. Avoid vigorous vortexing.[16] |
| High Proteolytic Activity | Switch to a collagenase type with lower non-specific protease activity (e.g., Type IV).[7][8] Alternatively, add BSA (0.1-0.5%) or serum (5-10%) to the digestion buffer to help stabilize the cells.[10] |
Data & Protocols
Recommended Starting Concentrations for this compound
The optimal concentration and time must be determined empirically. This table provides starting points based on published data for various fibrotic or dense tissues.
| Tissue Type | Collagenase Type | Concentration Range | Incubation Time |
| General Fibrotic Tissue | Type I | 0.1% - 0.2% (w/v) or ~10,000 units/g tissue[7][9] | 1 - 18 hours[3][9] |
| Adipose Tissue (Fibrotic) | Type I | 0.1% (w/v)[14] | 40 - 60 minutes[14] |
| Articular Cartilage | Type II | 0.6% (w/v)[17][18][19] | 24 hours[17][18][19] |
| Cardiac Tissue (Fibrotic) | Type II | 0.4% (w/v)[20] | Varies (e.g., 30 min)[20][21] |
| Human Skin (Fibrotic) | Type IV | 1000 U/mL[22] | Varies |
| Nucleus Pulposus | Type I & II (Combined) | 0.01% (very low concentration)[15] | 16 hours[15] |
General Experimental Protocol for Tissue Dissociation
This protocol provides a general workflow. Incubation times, enzyme concentration, and buffer composition should be optimized for your specific tissue type.
-
Preparation:
-
Aseptically collect fresh tissue in a sterile container with transport medium (e.g., DMEM) on ice.[16]
-
In a sterile hood, wash the tissue several times with a balanced salt solution (e.g., HBSS or PBS) containing calcium and magnesium.[3]
-
Place the tissue in a petri dish and mince it into small pieces (approx. 1-3 mm³) using sterile scalpels or scissors.[3][9]
-
-
Enzyme Reconstitution & Digestion:
-
Reconstitute lyophilized this compound in a sterile, calcium-containing balanced salt solution to create a stock solution (e.g., 1000X).[3] Filter-sterilize this solution. It is recommended to aliquot and store at -20°C or -80°C.[1][3]
-
Prepare the working digestion buffer by diluting the collagenase stock solution to the desired final concentration (e.g., 50-200 U/mL or 0.1-0.2% w/v).[3][9] The addition of DNase I (e.g., 10-40 µl/mL) is recommended to prevent cell clumping from DNA released by dead cells.[8][16]
-
Transfer the minced tissue to a sterile conical tube and add a sufficient volume of the pre-warmed (37°C) digestion buffer to fully submerge the tissue.[3]
-
Incubate at 37°C with gentle, continuous agitation (e.g., on a rocker or orbital shaker at 200 rpm).[3][16] Incubation time can range from 15 minutes to several hours, depending on the tissue's fibrotic density.[3][16]
-
-
Cell Collection & Washing:
-
Periodically (e.g., every 15-30 minutes), gently pipette the mixture up and down with a wide-bore pipette to aid dissociation.[16]
-
Once dissociation is complete (visual inspection for lack of large fragments), filter the cell suspension through a sterile cell strainer (e.g., 40-100 µm) into a new conical tube to remove any remaining undigested tissue.[3][12]
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 3-5 minutes to pellet the cells.[9]
-
Discard the supernatant and resuspend the cell pellet in a fresh, enzyme-free wash buffer or culture medium. Repeat this wash step 2-3 times to remove residual enzymes.[3]
-
-
Downstream Processing:
Visualizations
Experimental Workflow for Tissue Dissociation
Caption: A typical experimental workflow for isolating single cells from fibrotic tissue.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in tissue dissociation.
References
- 1. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]
- 2. himedialabs.com [himedialabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Always cleave up your mess: targeting collagen degradation to treat tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration, biosynthesis and degradation of collagen in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. genaxxon.com [genaxxon.com]
- 10. Tissue Dissociation Guide: Collagenase, Dispase, and Liberase Enzyme Types [sigmaaldrich.com]
- 11. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization Techniques: General Guidelines | Worthington Biochemical [worthington-biochem.com]
- 14. Optimal Condition of Isolation from an Adipose Tissue-Derived Stromal Vascular Fraction for the Development of Automated Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of optimized collagenase digestion on isolated and cultured nucleus pulposus cells in degenerated intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Method to Isolate Human Fibroblasts from Tissue for ex vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal conditions of collagenase treatment for isolation of articular chondrocytes from aged human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimal conditions of collagenase treatment for isolation of articular chondrocytes from aged human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fibrillar Type I Collagen Enhances the Differentiation and Proliferation of Myofibroblasts by Lowering α2β1 Integrin Expression in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
How to improve cell yield when isolating primary neurons with Collagenase I.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve cell yield and viability when isolating primary neurons using Collagenase I.
Troubleshooting Guide
Low cell yield and viability are common issues during primary neuron isolation. The following table outlines potential problems, their causes, and recommended solutions to optimize your protocol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Neuron Yield | Incomplete Tissue Dissociation: The enzymatic digestion is not sufficient to break down the extracellular matrix.[1][2] | Optimize this compound Concentration: The optimal working concentration typically ranges from 0.1% to 0.2% (w/v) or 50-200 U/mL.[3][4] Adjust the concentration based on the specific activity of your enzyme batch.[3]Optimize Incubation Time: Digestion can range from 1 to 48 hours depending on the tissue type.[3] For many protocols, a shorter incubation of 30-60 minutes at 37°C is a good starting point.[5][6][7]Gentle Agitation: Use a rotator set to a low speed (~200 rpm) during incubation to improve enzymatic access to the tissue.[8] |
| Over-digestion: Prolonged exposure to enzymes can damage cell membranes and lead to cell lysis.[1] | Reduce Incubation Time: Carefully monitor the dissociation process and stop the reaction as soon as the tissue appears sufficiently dissociated.Use an Inhibitor: Inactivate the enzyme after digestion by adding a trypsin inhibitor or by washing the cells with medium containing serum (e.g., FBS).[9] | |
| Low Neuron Viability | Excessive Mechanical Stress: Aggressive trituration can shear delicate neuronal processes and rupture cell membranes.[1][9][10] | Gentle Trituration: Use wide-bore pipette tips and pipette up and down slowly and gently to create a single-cell suspension. Avoid creating bubbles.[11][12]Limit Trituration Time: The entire trituration process should take less than 5 minutes.[12] |
| Enzymatic Damage: Collagenase activity, if too harsh or prolonged, can be toxic to neurons.[5] | Consider Gentler Enzymes: For highly sensitive neuronal populations, enzymes like papain are often recommended as a gentler alternative or in combination with Collagenase.[1][5][10][11]Add DNase I: Include DNase I in the digestion solution (e.g., 100 U/mL) to prevent cell clumping caused by DNA released from lysed cells, which can improve viability.[1][10] | |
| Cell Clumping | DNA Release from Damaged Cells: When cells die, they release DNA, which is sticky and causes viable cells to aggregate. | Add DNase I: Add DNase I to the digestion and washing solutions to break down extracellular DNA.[1][10]Filter the Cell Suspension: Pass the cell suspension through a 40-70 μm cell strainer to remove remaining clumps before plating.[1][2][13] |
| Glial Cell Contamination | Non-specific Digestion: Collagenase digests the extracellular matrix, releasing all cell types, not just neurons. | Density Gradient Centrifugation: Use a density gradient medium like Percoll or OptiPrep to separate neurons from glial cells and myelin debris.[1][8]Use Mitotic Inhibitors: After plating, add a mitotic inhibitor such as 5-FdU (final concentration of 5 μM) to the culture medium to prevent the proliferation of dividing non-neuronal cells like glia.[9] |
| Poor Cell Attachment | Inadequate Substrate Coating: Primary neurons require an adhesive substrate to attach and grow.[11] | Properly Coat Culture Surfaces: Coat plates or coverslips with Poly-D-lysine (PDL) or Poly-L-lysine (PLL) to promote neuronal adhesion.[1][8][11] PDL is often preferred as it is more resistant to enzymatic degradation.[11] Laminin can also be used as a coating substrate.[1] |
Summary of Recommended this compound Digestion Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 0.1% - 0.2% (w/v)[3] | This value is often based on an activity of ~160 Mandl units/mg. Adjust concentration if your enzyme batch has a different specific activity.[3] |
| 50 - 200 U/mL[4] | ||
| Temperature | 37°C[1][4][8] | Standard incubation temperature for enzymatic digestion. |
| Incubation Time | 30 min - 2 hours[5][6][7] | Highly dependent on tissue type, age, and enzyme concentration. Visual inspection is key to avoid over-digestion. |
| Buffer | Balanced Salt Solution (e.g., HBSS) | Should contain calcium and magnesium, as collagenase activity is dependent on Ca²⁺ ions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for primary neuron isolation?
The recommended starting concentration for this compound is typically between 0.1% and 0.2% (w/v) or 50-200 U/mL.[3][4] However, collagenase is a biological product with batch-to-batch variations in activity.[3] It is crucial to optimize the concentration for your specific tissue type and enzyme lot to achieve a balance between complete dissociation and high cell viability.[2]
Q2: How can I minimize mechanical stress on neurons during dissociation?
To minimize mechanical stress, use gentle trituration techniques. This involves using pipette tips with a wide bore and slowly pipetting the cell suspension up and down to break apart the digested tissue.[11][12] Avoid creating air bubbles, as the surface tension can shear the cells.[11] If the tissue is difficult to dissociate, it is better to increase the enzymatic digestion time slightly rather than using excessive physical force.[9]
Q3: My cells are clumping together after digestion. How can I prevent this?
Cell clumping is usually caused by the release of DNA from damaged cells. To prevent this, add DNase I to your digestion and washing solutions.[1][10] This enzyme will break down the sticky extracellular DNA. After trituration, passing the cell suspension through a 40-70 μm cell strainer will remove any remaining aggregates before you count and plate the cells.[1][13]
Q4: How can I remove myelin and other debris from my single-cell suspension?
Myelin and cellular debris can be effectively removed using density gradient centrifugation.[1] Layering the cell suspension on top of a solution like Percoll, Lymphoprep, or OptiPrep and centrifuging will separate the viable neurons from the lighter myelin and debris.[1][8] Commercially available myelin removal beads can also be used for this purpose.[14][15]
Q5: What supplements are critical for neuronal survival after isolation?
After isolation, neurons should be cultured in a serum-free medium like Neurobasal, which is optimized for neuronal survival.[11] This medium should be supplemented with B27 or N2 supplements, which provide essential growth factors and antioxidants.[1][11] For certain neuronal populations, adding specific neurotrophic factors or a ROCK inhibitor (e.g., Y-27632) can further enhance survival, especially in the initial days after plating.[1][2]
Experimental Protocols & Visualizations
Detailed Protocol: Primary Neuron Isolation from Embryonic Rodent Cortex
This protocol provides a general framework for isolating primary cortical neurons using this compound.
1. Reagent Preparation:
-
Dissection Buffer: Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free.
-
Digestion Solution: HBSS with Ca²⁺/Mg²⁺, 0.1% (w/v) this compound, and 100 U/mL DNase I. Prepare fresh and warm to 37°C before use.
-
Wash Medium: Neurobasal medium supplemented with 10% Fetal Bovine Serum (FBS) to inactivate the collagenase.
-
Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.
-
Coating Solution: 0.1 mg/mL Poly-D-lysine (PDL) in sterile water.
2. Procedure:
-
Coat Cultureware: A day prior to isolation, coat culture plates or coverslips with PDL solution for at least 3 hours at 37°C (or overnight at 4°C).[8][16] Wash three times with sterile water and allow to dry completely before use.
-
Tissue Dissection: Dissect embryonic cortices in ice-cold Dissection Buffer. Mince the tissue into small pieces (~1-3 mm³).[3]
-
Enzymatic Digestion: Transfer the minced tissue to the pre-warmed Digestion Solution. Incubate at 37°C for 30-45 minutes with gentle agitation.[3][4]
-
Inactivate Enzyme: Stop the digestion by adding an equal volume of Wash Medium. The serum in the medium will help inactivate the collagenase.
-
Mechanical Dissociation: Gently centrifuge the tissue pieces (200 x g for 2 minutes). Aspirate the supernatant and resuspend the pellet in fresh Culture Medium. Using a 1 mL pipette with a wide-bore tip, gently triturate by pipetting up and down ~10-15 times until a cloudy single-cell suspension is achieved.[9]
-
Debris Removal: Let larger debris settle for 2 minutes, then pass the supernatant (cell suspension) through a 70 μm cell strainer into a new conical tube.[1][13]
-
Cell Counting: Perform a cell count using a hemocytometer and assess viability with Trypan Blue.
-
Plating: Plate the neurons at the desired density onto the pre-coated cultureware.
-
Incubation: Maintain the culture at 37°C in a humidified incubator with 5% CO₂. Change half of the medium every 2-3 days.
Experimental Workflow for Primary Neuron Isolation
Troubleshooting Decision Tree for Low Cell Yield
References
- 1. Isolation of Primary Brain Cells: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. genaxxon.com [genaxxon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Collagenase-based Single Cell Isolation of Primary Murine Brain Endothelial Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Maintenance of Murine Embryonic Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 11. dendrotek.ca [dendrotek.ca]
- 12. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. Myelin Removal Beads (Mouse, Rat, or Human) - Creative Biolabs [neuros.creative-biolabs.com]
- 15. Help Center [kb.10xgenomics.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide: Collagenase I vs. Collagenase II for Cartilage Dissociation
For researchers, scientists, and drug development professionals, the efficient isolation of high-quality chondrocytes from articular cartilage is a critical first step for a wide range of applications, from basic research to the development of novel therapeutics for osteoarthritis. The choice of enzymatic digestion agent is paramount to maximizing cell yield and viability while preserving the chondrocyte phenotype. This guide provides an objective comparison of two commonly used enzymes, Collagenase I and Collagenase II, for cartilage dissociation, supported by experimental data and detailed protocols.
The extracellular matrix (ECM) of articular cartilage is a dense, complex network primarily composed of type II collagen, proteoglycans, and water.[1][2][3][4][5] Effective enzymatic digestion requires an enzyme that can efficiently break down this robust structure to release the embedded chondrocytes. While both this compound and Collagenase II, derived from Clostridium histolyticum, are utilized for tissue dissociation, their performance in cartilage digestion differs due to their distinct biochemical properties and substrate specificities.
Performance Comparison: this compound vs. Collagenase II
Experimental evidence suggests that a sequential digestion protocol utilizing pronase E followed by Collagenase IA can be more effective for isolating chondrocytes from human articular cartilage compared to protocols using Collagenase II alone or in combination with pronase E.[6]
This compound (encoded by the colG gene) and Collagenase II (encoded by the colH gene) are distinct proteins with different molecular weights and domain structures.[6] Crude collagenase preparations are often sold as "types" (e.g., Type 1, Type 2), which are mixtures of different enzymes. Type 2 collagenase, which has a high clostripain activity, is often recommended for cartilage digestion.[7] However, studies using more defined collagenase preparations indicate that Collagenase IA may have a higher specific activity against the native collagen found in cartilage.[6]
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies on cell yield and viability.
| Enzyme Protocol | Source of Cartilage | Cell Yield (cells/mg wet weight) | Cell Viability (%) | Reference |
| Pronase E + Collagenase IA | Human Articular Cartilage (elderly patients) | 2566 ± 873 | 84 ± 8 | [6][8] |
| Collagenase II alone | Human Articular Cartilage (elderly patients) | Lower than Pronase E + Collagenase IA (P = 0.018) | Not explicitly stated, but lower than Pronase E + Collagenase IA | [6][8] |
| Pronase E + Collagenase II | Human Articular Cartilage (elderly patients) | Lowest yield of the three methods | Not explicitly stated | [6][8] |
| Collagenase II (0.1%) | Human Articular Cartilage (osteoarthritis patients) | ~2-4 million cells/gram (after 18h) | High | [9] |
| Collagenase II (1-2%) | Human Articular Cartilage (osteoarthritis patients) | Optimal live chondrocyte numbers (after 4h) | High | [9][10] |
| Collagenase (0.6%) | Aged Human Articular Cartilage | ~1 x 10^5 cells/0.1g (after 24h) | Not significantly different across concentrations | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for chondrocyte isolation using this compound and Collagenase II.
Protocol 1: Sequential Digestion with Pronase E and Collagenase IA[6]
-
Cartilage Preparation:
-
Collect cartilage slices from human articular joints.
-
Wash the cartilage pieces thoroughly in a sterile balanced salt solution.
-
Mince the cartilage into small fragments (approximately 1-2 mm³).
-
-
Pronase E Digestion:
-
Treat the minced cartilage with 0.4% (w/v) pronase E in a suitable buffer.
-
Incubate for 90 minutes at 37°C with gentle agitation.
-
Discard the pronase E solution and wash the cartilage fragments.
-
-
Collagenase IA Digestion:
-
Resuspend the cartilage fragments in a solution containing 0.02% (w/v) Collagenase IA.
-
Incubate for 16 hours at 37°C with continuous gentle agitation.
-
-
Cell Isolation:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate to pellet the chondrocytes.
-
Wash the cell pellet with culture medium.
-
Resuspend the chondrocytes in the desired volume of culture medium for counting and plating.
-
Protocol 2: Collagenase II Digestion[9][12]
-
Cartilage Preparation:
-
Immediately transfer cartilage tissue to a hypoxia chamber (4% O₂) and mince finely.
-
-
Collagenase II Digestion:
-
Incubate the minced cartilage in a solution of 1% or 2% (w/v) Collagenase II in a suitable culture medium.
-
Digest for 4 hours at 37°C with continuous rotation (e.g., 20 rpm).
-
-
Cell Isolation:
-
Filter the digest through a 70 µm cell strainer.
-
Wash the collected cells with a balanced salt solution.
-
Determine cell yield and viability using a cell counter and a viability stain (e.g., trypan blue or propidium iodide).
-
Experimental Workflow and Signaling Pathways
To visualize the experimental process, the following diagrams illustrate the key steps and relationships.
References
- 1. The Basic Science of Articular Cartilage: Structure, Composition, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Extracellular Matrix of Articular Cartilage Controls the Bioavailability of Pericellular Matrix-Bound Growth Factors to Drive Tissue Homeostasis and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articular Cartilage Extracellular Matrix Pathway: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. The ECM-cell interaction of cartilage extracellular matrix on chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary culture of chondrocytes after collagenase IA or II treatment of articular cartilage from elderly patients undergoing arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of chondrocyte isolation from human articular cartilage to preserve the chondrocyte transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide: Liberase vs. Collagenase I for Pancreatic Islet Isolation
The isolation of high-quality pancreatic islets is a critical prerequisite for research in diabetes, transplantation, and drug development. The enzymatic digestion of the pancreatic extracellular matrix is the most crucial step in this process, directly influencing the yield, viability, and functionality of the isolated islets. For decades, crude preparations of Collagenase I from Clostridium histolyticum were the standard. However, the development of purified, blended enzyme preparations like Liberase has offered researchers a more consistent and refined alternative.
This guide provides an objective comparison of Liberase and traditional this compound, supported by experimental data, to assist researchers in selecting the optimal enzyme for their specific needs.
Enzyme Composition and Characteristics
This compound: Traditional collagenase preparations are a heterogeneous mix of enzymes derived from Clostridium histolyticum. These preparations contain varying ratios of collagenase class I and class II isoforms, along with other proteases like neutral protease and clostripain, as well as pigments and endotoxins. This inherent variability between batches is a major obstacle to achieving reproducible islet isolation outcomes.[1][2]
Liberase: In contrast, Liberase is a highly purified enzyme blend. It consists of a standardized mixture of collagenase class I and class II, combined with a purified neutral protease, such as thermolysin.[3][4] This defined composition ensures higher lot-to-lot consistency, leading to more predictable digestion patterns and reliable islet isolation results.[1] The purification process also removes endotoxins and other contaminants that can be detrimental to islet health.
Performance Comparison: Liberase vs. This compound
The choice of enzyme significantly impacts several key metrics of a successful islet isolation. The following tables summarize quantitative data from studies comparing the performance of Liberase and various this compound preparations in human, rat, and mouse models.
Table 1: Islet Yield and Digestion Efficiency
| Parameter | Liberase | This compound | Species | Key Finding | Source |
| Purified Islet Yield | Significantly Higher | Lower | Human | Liberase produced a greater yield of purified islets. | [1][5][6] |
| Islet Equivalents (IEQ)/gram | Significantly Higher | Lower | Human | Liberase was more effective at yielding a higher IEQ per gram of tissue. | [1] |
| Total Islet Number | 28% Increase | Lower | Mouse | A more purified Liberase blend significantly increased the total number of isolated islets. | [4] |
| Digestion Time | 14.5 ± 0.5 min | 18.6 ± 0.7 min | Human | Liberase achieved complete digestion significantly faster than Collagenase NB1. | [7] |
| Islet Size & Integrity | Larger, less fragmented | Smaller, more fragmented | Human | Islets isolated with Liberase showed better preservation of their anatomical integrity. | [1] |
Note: Comparison between two different grades of Liberase, highlighting the effect of purity.
Table 2: Islet Quality, Viability, and Function
| Parameter | Liberase | This compound | Species | Key Finding | Source |
| Purity | Lower | Significantly Higher | Human | Collagenase NB1 was associated with a higher purity of the final islet preparation. | [5][6] |
| Viable β-cell Mass | Significantly Higher | Lower | Human | Islets isolated with Liberase contained a significantly greater mass of viable beta cells. | [7] |
| Fractional β-cell Viability | Significantly Higher | Lower | Human | Flow cytometry analysis showed higher beta-cell viability in the Liberase group. | [7] |
| Initial Viability | Higher | Lower | Human | Liberase-treated islets suffered less functional damage immediately after isolation. | [8][9] |
| Post-Culture Viability | Lower | Higher (after 3 days) | Human | Collagenase-isolated islets showed improved viability after a 3-day culture period. | [8][9] |
| Glucose Stimulation Index (SI) | Significantly Higher (Day 1) | Lower (Day 1) | Human | Liberase-isolated islets showed superior function on the first day of cultivation. | [8][9] |
| Glucose Stimulation Index (SI) | Lower | Significantly Higher | Human | In a separate study, Collagenase NB1 was associated with a higher stimulation index. | [5][6] |
Experimental Protocols: Pancreatic Islet Isolation
While specific parameters such as enzyme concentration and digestion time must be optimized for the species, age, and health of the pancreas donor, the general workflow for islet isolation remains consistent.[10][11]
Generalized Islet Isolation Workflow
-
Pancreas Procurement: The pancreas is surgically removed from the donor. For mouse and rat models, the animal is sacrificed via cervical dislocation before the procedure.[10][12]
-
Cannulation & Perfusion: The pancreatic duct is cannulated, typically via the common bile duct.[10] An ice-cold solution of either Liberase or this compound is then slowly injected to distend the pancreas.[10][11] This ensures the enzyme solution permeates the entire organ.
-
Enzymatic Digestion: The distended pancreas is transferred to a sterile container and incubated in a 37°C water bath.[10][11][12] The duration of this step is critical and varies significantly between enzymes and species (e.g., ~14-19 minutes for human, ~13-22 minutes for mouse).[4][7] The digestion is stopped by adding a large volume of cold buffer (e.g., HBSS) containing serum or albumin to inhibit the enzymes.[10][13]
-
Mechanical Dissociation: The digested tissue is gently shaken or pipetted to mechanically free the islets from the acinar tissue.[10][12]
-
Purification: The cell suspension is filtered and then purified to separate islets from acinar and other cells. This is most commonly achieved through density gradient centrifugation using a medium like Ficoll or Histopaque.[11][14]
-
Islet Collection & Culture: The purified islets are collected from the interface layer of the gradient, washed, and either hand-picked for maximum purity or placed directly into culture medium (e.g., RPMI-1640).[11][12][14]
References
- 1. researchgate.net [researchgate.net]
- 2. serbiosoc.org.rs [serbiosoc.org.rs]
- 3. Effect of the pancreatic digestion with liberase versus collagenase on the yield, function and viability of neonatal rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worthington-biochem.com [worthington-biochem.com]
- 5. Large-scale comparison of Liberase HI and collagenase NB1 utilized for human islet isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Viable β-cell Mass is Useful for Selecting Collagenase for Human Islet Isolation: Comparison of Collagenase NB1 and Liberase HI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of collagenase XI and liberase H1 for the isolation of human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Murine Pancreatic Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Islet isolation [bio-protocol.org]
- 13. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 14. Video: Effective Isolation of Functional Islets from Neonatal Mouse Pancreas [jove.com]
A Head-to-Head Comparison: Trypsin vs. Collagenase I for Primary Epithelial Cell Isolation
For researchers, scientists, and drug development professionals, the successful isolation of high-quality primary epithelial cells is a critical first step for a wide range of applications, from basic research to the development of novel therapeutics. The choice of enzymatic digestion agent is a pivotal parameter in this process, with Trypsin and Collagenase I being two of the most common options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal method for your specific research needs.
The isolation of primary epithelial cells from tissues is a delicate balance between achieving a high yield of viable cells and preserving their native physiological characteristics. Trypsin, a serine protease, is a traditional and potent enzyme that efficiently dissociates cells by cleaving proteins at the carboxyl side of lysine and arginine residues. In contrast, this compound, a metalloproteinase, specifically targets and degrades collagen, the primary component of the extracellular matrix in epithelial tissues. This fundamental difference in their mode of action has significant implications for the outcome of the cell isolation process.
Performance Comparison: Cell Yield and Viability
Experimental data consistently demonstrates that while trypsin can be effective in liberating large numbers of cells, it often comes at the cost of reduced cell viability and altered morphology due to its strong, non-specific proteolytic activity.[1][2] A gentler approach using a combination of this compound and Hyaluronidase has been shown to yield a higher percentage of viable cells with better-preserved morphology.[2][3]
A study comparing conventional trypsin digestion with a modified method using hyaluronidase and this compound for isolating primary gingival epithelial cells found that the modified method resulted in a significantly greater number of live cells and higher viability.[2][3] Prolonged digestion with trypsin led to a sharp decline in cell viability, whereas the collagenase-based method allowed for a longer digestion time without a significant loss of viability.[2]
| Parameter | Trypsin | This compound & Hyaluronidase | Reference |
| Total Cell Yield | Lower | Higher | [3] |
| Live Cell Yield | Significantly Lower | Significantly Higher | [3] |
| Cell Viability | Decreases sharply with time | Maintained over longer digestion | [2] |
| Cell Morphology | Often rounded or oval | More native, "slab stone" like | [2] |
Preservation of Cellular Function and Stemness
Beyond simple viability, the preservation of cellular function and key subpopulations, such as stem cells, is crucial for the success of downstream applications like organoid culture and tissue engineering. Research indicates that the harsher enzymatic activity of trypsin can negatively impact cell surface proteins, including those critical for stem cell maintenance.[2]
In the aforementioned study on gingival epithelial cells, the combination of hyaluronidase and this compound was found to better preserve the "stemness" of the primary cells.[2][3] This was evidenced by a higher expression of the stem cell markers cytokeratin-19 (CK-19) and the proliferation marker Ki-67 in cells isolated with the modified method.[3] Consequently, organoids derived from these cells exhibited a higher growth rate.[2]
| Parameter | Trypsin | This compound & Hyaluronidase | Reference |
| Stem Cell Marker (CK-19) Expression | Lower | Higher | [3] |
| Proliferation Marker (Ki-67) Expression | Lower | Higher | |
| Organoid Formation Capacity | Reduced | Enhanced | [2] |
Experimental Protocols
Below are detailed methodologies for the isolation of primary epithelial cells using both trypsin and a combination of this compound and hyaluronidase, based on established protocols.[2][4]
Protocol 1: Primary Epithelial Cell Isolation using Trypsin
-
Tissue Preparation:
-
Wash the harvested epithelial tissue multiple times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.
-
Mechanically mince the tissue into small fragments (approximately 1-2 mm³).
-
-
Enzymatic Digestion:
-
Incubate the tissue fragments in a solution of 0.25% Trypsin-EDTA at 37°C.
-
The incubation time should be optimized for the specific tissue type but is typically limited to 30-40 minutes to minimize cell damage.[2]
-
Gently agitate the suspension every 10 minutes to aid in dissociation.
-
-
Cell Collection and Washing:
-
Neutralize the trypsin activity by adding an equal volume of complete culture medium containing fetal bovine serum (FBS).
-
Filter the cell suspension through a 70-100 µm cell strainer to remove any undigested tissue fragments.
-
Centrifuge the cell suspension at 200-300 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, complete culture medium.
-
-
Cell Plating:
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells at the desired density in a culture vessel pre-coated with an appropriate extracellular matrix component if necessary.
-
Protocol 2: Primary Epithelial Cell Isolation using this compound and Hyaluronidase
-
Tissue Preparation:
-
Follow the same tissue preparation steps as in the trypsin protocol.
-
-
Enzymatic Digestion:
-
Prepare a digestion solution containing this compound (e.g., 1 mg/mL) and Hyaluronidase (e.g., 0.5 mg/mL) in a balanced salt solution or culture medium.
-
Incubate the tissue fragments in the digestion solution at 37°C for 1 to 4 hours, with gentle agitation.[2] The optimal time will vary depending on the tissue.
-
-
Cell Collection and Washing:
-
Terminate the digestion by adding an equal volume of complete culture medium with FBS.
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Centrifuge the cell suspension at 200-300 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, complete culture medium.
-
-
Cell Plating:
-
Count the viable cells and plate them as described in the trypsin protocol.
-
Visualizing the Workflow
To better illustrate the key steps in each isolation process, the following diagrams outline the experimental workflows.
References
- 1. Isolation and Culture of Primary Human Gingival Epithelial Cells using Y-27632 [jove.com]
- 2. Novel strategy for primary epithelial cell isolation: Combination of hyaluronidase and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Primary Epithelial Cells: [www2.lbl.gov]
A Comparative Guide to Enzymatic and Mechanical Tumor Dissociation for Single-Cell Analysis
For researchers, scientists, and drug development professionals, the choice between enzymatic and mechanical dissociation of solid tumors is a critical first step that significantly impacts the quality and reliability of downstream single-cell analyses. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.
The goal of tumor dissociation is to obtain a high yield of viable, single cells that are representative of the original tumor heterogeneity. The two primary approaches, enzymatic and mechanical dissociation, each present a unique set of advantages and disadvantages that can influence the outcome of sensitive applications such as flow cytometry, single-cell RNA sequencing (scRNA-seq), and the generation of patient-derived organoids.
Performance Comparison: Enzymatic vs. Mechanical Dissociation
The selection of a dissociation method should be guided by the specific requirements of the downstream application and the characteristics of the tumor tissue. Enzymatic methods are often favored for their ability to efficiently break down the extracellular matrix (ECM) of dense, fibrous tumors, leading to higher cell yields. Conversely, mechanical methods offer a rapid, enzyme-free alternative that can be advantageous for loosely associated tissues and for preserving cell surface epitopes that may be sensitive to enzymatic cleavage.
| Parameter | Enzymatic Dissociation | Mechanical Dissociation | Key Considerations |
| Cell Yield | Generally higher, especially for solid, connective tissue-rich tumors.[1][2] | Often results in lower and more inconsistent cell yields.[1] | The choice of enzymes and optimization of digestion time are crucial for maximizing yield in enzymatic methods. |
| Cell Viability | Can be high with optimized protocols, but prolonged incubation or harsh enzymes can reduce viability. | Can be lower due to physical stress on cells, leading to membrane damage.[1] | A combination of gentle mechanical disruption and enzymatic digestion can often yield high viability. |
| Preservation of Cell Surface Markers | Can be compromised as enzymes like trypsin and collagenase can cleave cell surface proteins, affecting antibody binding for assays like flow cytometry.[1] | Generally better at preserving cell surface epitopes as no enzymes are used. | For studies focusing on surface markers, mechanical methods or the use of less aggressive enzymes like Accutase are recommended. |
| Transcriptomic Integrity | Warm enzymatic digestion (e.g., at 37°C with collagenase) can induce a stress response, leading to the upregulation of immediate early genes (e.g., FOS, JUN) and heat shock proteins, which can confound transcriptomic analyses.[3][4][5] | Mechanical stress can also induce artificial gene expression changes.[1] | Cold enzymatic dissociation can help minimize the stress response and better preserve the native transcriptional state of the cells.[3] |
| Time and Labor | Can be more time-intensive due to incubation periods and the need for protocol optimization.[1] | Generally faster as it involves physical disruption without lengthy incubations. | Automated mechanical dissociators can improve reproducibility and reduce hands-on time. |
| Reproducibility | Can be highly reproducible with standardized protocols and reagents. | Can be user-dependent and less reproducible, especially with manual methods.[1] | Automated systems for both methods can enhance reproducibility. |
| Suitability for Tumor Types | Effective for a wide range of solid tumors, including those with dense stroma. | Best suited for softer, loosely aggregated tissues like lymph nodes or some sarcomas.[1] | The optimal method is often tissue-specific and requires empirical determination. |
Experimental Protocols
Enzymatic Dissociation Protocol (General)
This protocol provides a general framework for the enzymatic dissociation of a solid tumor. The specific enzymes, concentrations, and incubation times should be optimized for the tumor type of interest.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 or DMEM media
-
Fetal Bovine Serum (FBS)
-
Enzyme cocktail (e.g., Collagenase, Hyaluronidase, DNase I)
-
Phosphate Buffered Saline (PBS)
-
70 µm and 40 µm cell strainers
-
15 mL and 50 mL conical tubes
-
Scalpels or scissors
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish containing cold PBS.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels or scissors.
-
Transfer the minced tissue into a 15 mL conical tube.
-
Wash the tissue fragments by adding 10 mL of cold PBS, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Prepare the enzyme cocktail in a suitable volume of media (e.g., 5 mL of RPMI 1640 with 5% FBS, Collagenase Type IV (1 mg/mL), Hyaluronidase (100 U/mL), and DNase I (20 U/mL)).
-
Resuspend the tissue fragments in the enzyme cocktail and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pipette the suspension up and down every 15 minutes with a wide-bore pipette to aid in dissociation.
-
Stop the digestion by adding an equal volume of cold media with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Further filter the suspension through a 40 µm cell strainer.
-
Centrifuge the filtered cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream analysis.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
Mechanical Dissociation Protocol (General)
This protocol outlines a general procedure for mechanical dissociation. The choice of mechanical force and equipment will depend on the tissue's consistency.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 or DMEM media with 10% FBS
-
Phosphate Buffered Saline (PBS)
-
70 µm and 40 µm cell strainers
-
15 mL and 50 mL conical tubes
-
Glass tissue homogenizer (Dounce homogenizer) or a gentleMACS Dissociator with C Tubes
-
Scalpels or scissors
-
Centrifuge
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish containing cold PBS.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels or scissors.
-
Transfer the minced tissue into the tube of a gentleMACS Dissociator or a glass tissue homogenizer containing cold media.
-
If using a gentleMACS Dissociator, run a pre-programmed protocol for tumor dissociation.
-
If using a Dounce homogenizer, gently press the pestle up and down 10-15 times to mechanically disrupt the tissue. Avoid creating air bubbles.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Further filter the suspension through a 40 µm cell strainer.
-
Centrifuge the filtered cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer.
-
Perform a cell count and viability assessment.
Visualizing the Processes
To better understand the workflows and the biological implications of the dissociation method, the following diagrams have been generated.
References
- 1. blog.cellsonics.com [blog.cellsonics.com]
- 2. researchgate.net [researchgate.net]
- 3. Dissociation of solid tumor tissues with cold active protease for single-cell RNA-seq minimizes conserved collagenase-associated stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating Cell Viability Post-Collagenase I Treatment: Trypan Blue and Its Alternatives
For researchers, scientists, and drug development professionals, accurately assessing cell viability after enzymatic tissue dissociation is a critical step for downstream applications. Collagenase I is a widely used enzyme for isolating cells from tissues by degrading collagen. However, the enzymatic treatment itself can impact cell membrane integrity and overall viability. This guide provides a comprehensive comparison of Trypan Blue, a traditional viability stain, with modern alternatives, supported by experimental data and detailed protocols to ensure reliable and reproducible results.
The most common method for assessing cell viability after enzymatic digestion is the Trypan Blue exclusion assay. This method is simple and cost-effective, but it has limitations, particularly in distinguishing between viable cells and debris, and its accuracy can be compromised in samples with low viability. This guide explores two key alternatives: Erythrosin B, another vital dye with different properties, and the fluorescent-based Acridine Orange/Propidium Iodide (AO/PI) method, which offers higher accuracy and specificity.
Comparative Analysis of Viability Assessment Methods
The choice of viability assay can significantly impact the interpretation of experimental results. While Trypan Blue is a staple in many laboratories, its tendency to overestimate viability, especially in samples with a high degree of cell death or debris, has led to the adoption of alternative methods.[1][2]
| Assay Method | Principle | Advantages | Disadvantages |
| Trypan Blue | A vital dye that is excluded by viable cells with intact membranes but penetrates non-viable cells, staining them blue.[3][4] | - Simple and rapid[5]- Cost-effective- Widely available | - Can overestimate viability, especially at levels below 50%[1]- Stains serum proteins, which can interfere with counting[6]- Subjective interpretation, especially in the presence of debris[2]- Potentially carcinogenic[7] |
| Erythrosin B | A vital dye that, similar to Trypan Blue, is excluded by live cells and stains dead cells pink/red.[6][8] | - Less toxic than Trypan Blue[7][8]- Does not stain serum proteins[6]- Provides clear distinction between live and dead cells[8][9] | - Less commonly used than Trypan Blue- Can be light-sensitive[6] |
| Acridine Orange/ Propidium Iodide (AO/PI) | A fluorescent-based method where Acridine Orange stains all nucleated cells (live cells fluoresce green), and Propidium Iodide only enters membrane-compromised cells (dead cells fluoresce red).[3][4] | - Highly accurate and reproducible, even in samples with debris[1][2]- Distinguishes between nucleated cells and non-cellular debris[3]- Provides a more objective measure of viability | - Requires a fluorescence microscope or automated cell counter- More expensive than vital dyes- Dyes are light-sensitive |
Experimental Data Summary
| Tissue Source | Collagenase Type(s) | Viability Assay | Key Findings |
| Adipose, Liver, Skin | TDzyme®, LiberaseTM TM, Collagenase type IV-S | Trypan Blue, MTT Assay | Significant differences in cell yield and viability were observed between different collagenase preparations, with Collagenase type IV-S showing lower viability. |
| Umbilical Cord Tissue | Collagenase vs. Non-enzymatic | Not specified | Collagenase treatment resulted in a ~2.7-fold reduction in mesenchymal stem cell yields and reduced expression of several cell surface markers. |
| Bone Marrow | Heat-killed vs. Fresh | Trypan Blue, AO/PI | AO/PI was found to be more linear and accurate than Trypan Blue, which overestimated the percentage of viable cells, particularly at lower viability levels.[1] |
| CHO and Jurkat cells | Starvation-induced death | Trypan Blue, Erythrosin B, AO/PI | Erythrosin B was as effective as Trypan Blue and AO/PI for determining the viability of cultured CHO cells.[10] |
Experimental Protocols
Detailed and consistent protocols are essential for accurate viability assessment. The following are step-by-step protocols for each of the discussed methods, adapted for post-Collagenase I treatment workflows.
Experimental Workflow for Cell Viability Assessment
Caption: General workflow for cell viability assessment after tissue dissociation.
Protocol 1: Trypan Blue Exclusion Assay
-
Following collagenase digestion and cell washing, resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS) or serum-free medium.[11] It is crucial to use a serum-free solution as serum proteins can be stained by Trypan Blue, leading to inaccurate counts.[6]
-
Prepare a 0.4% Trypan Blue solution.
-
In a new microcentrifuge tube, mix a 1:1 ratio of your cell suspension and the 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Gently mix the solution by pipetting and incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes as longer incubation times can be toxic to cells.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: Erythrosin B Staining
-
After collagenase treatment and washing, resuspend the cell pellet in a known volume of PBS.
-
Prepare a 0.1% Erythrosin B working solution.[8]
-
Mix the cell suspension and Erythrosin B solution in a 1:1 ratio.
-
Incubate at room temperature for 1-2 minutes.[6]
-
Load 10 µL of the mixture onto a hemocytometer.
-
Using a light microscope, count the unstained (live) and pink/red-stained (dead) cells.
-
Calculate the percent viability as described for the Trypan Blue method.
Protocol 3: Acridine Orange/Propidium Iodide (AO/PI) Fluorescent Staining
-
Following enzymatic dissociation and cell washing, resuspend the cell pellet in 1X binding buffer or PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Prepare a working solution of AO/PI. Commercially available pre-mixed solutions are recommended for consistency.
-
In a microcentrifuge tube, add the cell suspension and the AO/PI staining solution. The recommended ratio is typically 1:1, but follow the manufacturer's instructions.
-
Mix gently and incubate for 5-15 minutes at room temperature, protected from light.
-
Analyze the sample using a fluorescence microscope equipped with appropriate filters or a fluorescent-capable automated cell counter.
-
Live, nucleated cells will fluoresce green, while dead, nucleated cells will fluoresce red.[3]
-
The percentage of viable cells is calculated based on the ratio of green-fluorescing cells to the total number of fluorescent cells.
Impact of this compound on Cell Signaling and Viability
This compound targets and degrades collagen, a major component of the extracellular matrix (ECM). The ECM provides structural support and also plays a crucial role in cell signaling, primarily through integrins, which are transmembrane receptors that link the ECM to the intracellular cytoskeleton.
The enzymatic disruption of the ECM and the cleavage of cell-surface proteins by collagenase can lead to a loss of integrin-mediated survival signals. This detachment from the ECM can trigger a specific form of programmed cell death known as anoikis .[12][13]
Caption: Simplified signaling pathways in cell survival and anoikis.
When cells are attached to the ECM, integrin engagement activates signaling cascades, including the Focal Adhesion Kinase (FAK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which promote cell survival.[14][15] Upon treatment with this compound, the degradation of the ECM leads to the loss of these survival signals. This can result in the release of pro-apoptotic proteins like Bim and Bmf, leading to the activation of caspases and ultimately, anoikis.[16]
Conclusion
The accurate determination of cell viability after this compound treatment is fundamental for the reliability of subsequent research. While Trypan Blue offers a quick and inexpensive method, its limitations can lead to inaccuracies. For applications requiring high precision and for samples with expected low viability or significant debris, fluorescent-based methods like AO/PI are superior. Erythrosin B presents a safer and potentially more reliable alternative to Trypan Blue for routine cell counting. Researchers should carefully consider the advantages and disadvantages of each method in the context of their specific experimental needs and available resources. Understanding the potential impact of collagenase on cell signaling pathways further underscores the importance of choosing an appropriate and accurate viability assessment tool.
References
- 1. HPC viability measurement: trypan blue versus acridine orange and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Assay vs. Trypan Blue | Technical Note 197 [denovix.com]
- 3. news-medical.net [news-medical.net]
- 4. denovix.com [denovix.com]
- 5. wp.unil.ch [wp.unil.ch]
- 6. Viability dyes: Trypan blue vs Erythrosine B • Hemocytometer [hemocytometer.org]
- 7. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 8. escarpmentlabs.com [escarpmentlabs.com]
- 9. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 11. kumc.edu [kumc.edu]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. Integrins and anoikis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integrin endosomal signalling suppresses anoikis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anoikis Resistance: An Essential Prerequisite for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cell Isolation for Flow Cytometry: A Comparative Guide to Collagenase I and its Alternatives
For researchers, scientists, and drug development professionals, obtaining a high-quality single-cell suspension from solid tissues is a critical prerequisite for accurate flow cytometry analysis. The choice of enzymatic digestion reagent can significantly impact cell yield, viability, and the integrity of cell surface markers essential for immunophenotyping. This guide provides an objective comparison of Collagenase I against other common tissue dissociation enzymes, supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.
The most effective tissue dissociation protocols often combine enzymatic, mechanical, and sometimes chemical methods.[1] Enzymatic dissociation, in particular, is crucial for breaking down the extracellular matrix (ECM) that holds cells together.[1][2] Collagenase, a metalloproteinase that degrades native collagen, is a cornerstone of this process.[3][4][5][6] However, the performance of collagenase and its alternatives can vary significantly depending on the tissue type and the specific cell populations of interest.
Comparison of Enzyme Performance for Cell Isolation
The choice of enzyme directly influences the outcome of single-cell isolation. While crude collagenase preparations are effective due to a mix of collagenolytic and proteolytic activities, they can suffer from lot-to-lot variability.[4][7] Purified enzymes and blends offer more consistency but may require optimization.[8][9] This section compares this compound with common alternatives.
This compound is particularly suited for digesting epithelial, fat, and adrenal tissues. It is a component of crude collagenase mixtures isolated from Clostridium histolyticum and is valued for its ability to break down the intercellular matrices.[7] Studies show that collagenase treatment generally has minor effects on the surface expression of most tested molecules, making it a reliable choice for immunological studies.[10][11]
Dispase , a neutral protease, is known for cleaving attachments between cells and the ECM without disrupting cell-cell junctions.[8] However, it can be harsh, significantly affecting the antibody-mediated detection of a majority of surface markers.[10][11] In some cases, treatment with Dispase has rendered CD4+ and CD8+ lymphocyte populations undetectable.[12]
Liberase is a commercially available blend of highly purified collagenases and a neutral protease (Thermolysin or Dispase).[9] These blends are designed to provide more reproducible results.[9] However, Liberase preparations have been shown to significantly degrade certain cell surface markers, such as CD4 on T cells.[13]
Accutase is a gentler alternative, a solution containing a mix of proteolytic and collagenolytic enzymes. It is effective at detaching a wide range of cells while preserving cell surface markers for flow cytometry analysis.[6][8][14]
| Enzyme/Blend | Primary Mechanism | Typical Cell Yield | Cell Viability | Preservation of Surface Markers | Key Considerations |
| This compound | Degrades native collagen fibrils.[4] | Good to High | Good to High | Generally high, with minor effects on most markers.[10][11] | Lot-to-lot variability in crude preps.[1] Often used with other proteases.[3] |
| Dispase | Neutral protease; cleaves fibronectin and collagen IV.[8] | Variable | Moderate to High | Poor; significantly affects many immunological markers.[10][11][12] | Can impair T cell proliferation.[10][11] Not recommended for sensitive surface markers. |
| Liberase Blends | Purified collagenases + neutral protease.[9] | High | High | Marker-dependent; can degrade sensitive epitopes like CD4.[13] | More consistent than crude collagenase.[1] Different blends for different tissues. |
| Accutase | Proteolytic & collagenolytic activities.[6][8] | Good | High | Excellent; designed to be gentle on surface epitopes.[8][14] | Effective alternative when marker integrity is paramount.[14] |
Impact of Digestion Enzymes on Common Cell Surface Markers
The preservation of specific cell surface antigens is paramount for successful flow cytometry. The following table summarizes the reported effects of different enzymes on key immunological markers.
| Cell Surface Marker | This compound / D | Dispase | Liberase Blends |
| CD3 (T-Cell Receptor) | Minor effect[11] | Reduced expression[12] | Generally preserved |
| CD4 (T-Helper Cells) | Minor effect[11] | Dramatic decrease in expression[11][12] | Significantly degraded/undetectable[13][15] |
| CD8 (Cytotoxic T-Cells) | Minor effect[11] | Dramatic decrease in expression[11][12] | Generally preserved |
| CD19 (B-Cells) | Minor effect[11] | Dramatic decrease in expression[11] | Generally preserved |
| CD45 (Leukocytes) | Generally preserved | Generally preserved | Generally preserved |
| CD11c (Dendritic Cells) | Induced surface expression[10] | Reduced expression | Generally preserved |
Experimental Protocols & Workflows
Accurate and reproducible results depend on carefully optimized protocols. The following sections provide a general framework for tissue dissociation.
General Experimental Workflow
The overall process from tissue acquisition to data analysis follows a standardized path, with the enzymatic digestion step being a critical variable.
Caption: Standard workflow for preparing single-cell suspensions from solid tissue.
Protocol 1: Tissue Dissociation using this compound
This protocol provides a general guideline. Optimal enzyme concentration and incubation time should be determined empirically for each tissue type.[16]
-
Preparation: Aseptically mince fresh tissue into small pieces (2-3 mm) in a sterile petri dish on ice.
-
Washing: Transfer the minced tissue to a sterile conical tube and wash several times with a balanced salt solution (e.g., HBSS) to remove excess blood and debris.
-
Digestion:
-
Prepare a digestion solution of Collagenase Type I at a concentration of 0.5 - 2.0 mg/mL in a serum-free culture medium or HBSS with Ca²⁺ and Mg²⁺. The addition of DNase I (e.g., 10-20 U/mL) is recommended to prevent cell clumping from DNA released by dead cells.[3][8]
-
Resuspend the tissue pieces in the digestion solution. Ensure the tissue is fully submerged.
-
Incubate at 37°C for 30-90 minutes with gentle agitation. The optimal time depends on the tissue's collagen content and should be monitored.
-
-
Dissociation & Filtration:
-
Following incubation, further dissociate the tissue by gently pipetting up and down.
-
Stop the digestion by adding 5-10% Fetal Bovine Serum (FBS) or a solution containing EDTA.
-
Pass the cell suspension through a 40-70 µm cell strainer into a new conical tube to remove any remaining undigested tissue.
-
-
Final Steps:
-
Centrifuge the filtered cell suspension to pellet the cells.
-
Wash the cell pellet 1-2 times with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend the final cell pellet in staining buffer for flow cytometry. Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Protocol 2: Tissue Dissociation using Accutase
This protocol is for a gentler dissociation, ideal for preserving sensitive surface markers.
-
Preparation & Washing: Follow steps 1 and 2 from the this compound protocol.
-
Digestion:
-
Thaw the Accutase solution and bring it to room temperature or 37°C.
-
Remove the washing buffer and add a sufficient volume of Accutase to cover the minced tissue.
-
Incubate at 37°C for 20-60 minutes. Periodically check for dissociation by gentle swirling or pipetting.
-
-
Dissociation & Filtration:
-
Gently pipette the mixture to create a single-cell suspension. No harsh neutralization step is typically required.
-
Filter the suspension through a 40-70 µm cell strainer.
-
-
Final Steps: Follow step 5 from the this compound protocol.
Logic for Enzyme Selection
Choosing the right enzyme requires balancing the need for efficient tissue dissociation with the preservation of cell health and antigen integrity.
Caption: Decision tree for selecting an appropriate tissue dissociation enzyme.
Conclusion
For robust and reliable isolation of single cells for flow cytometry, This compound remains a highly effective and widely used enzyme. Its relatively gentle action preserves a broad range of cell surface markers, which is critical for accurate immunophenotyping.[10][11] However, its performance can be tissue-dependent, and crude preparations may introduce variability.
Alternatives like Liberase offer higher purity and reproducibility but may compromise specific sensitive epitopes like CD4.[13] For experiments where the absolute integrity of surface proteins is the highest priority, gentler formulations such as Accutase should be considered.[8][14] Conversely, harsh enzymes like Dispase should be used with caution, as they can lead to a significant loss of surface antigens and affect cell function.[10][11][12]
Ultimately, the optimal dissociation strategy is application-specific. Researchers should consult literature relevant to their specific tissue and cell type and perform pilot experiments to validate their chosen method, ensuring high cell viability and maximal preservation of the epitopes of interest.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. akadeum.com [akadeum.com]
- 3. Collagenase Blends for Gentle Tissue Dissociation [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vitacyte.com [vitacyte.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Collagenase, Type 1 | Cell Signaling Technology [cellsignal.com]
- 8. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 组织解离指南:胶原酶、分散酶和释放酶类型 [sigmaaldrich.com]
- 10. akjournals.com [akjournals.com]
- 11. Impact of enzymatic tissue disintegration on the level of surface molecule expression and immune cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collagenase and Dispase enzymes disrupt lymphocyte surface molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterizing and quantifying leukocyte populations in human adipose tissue: impact of enzymatic tissue processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization Techniques: General Guidelines | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide to Cell Isolation: Assessing Cell Function and Morphology Post-Collagenase I Treatment
For researchers, scientists, and drug development professionals, the isolation of high-quality primary cells is a critical first step for a wide range of applications, from basic research to cell-based therapies. The choice of dissociation enzyme can significantly impact cell yield, viability, and functionality. This guide provides an objective comparison of Collagenase I with alternative isolation methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs.
Introduction to Tissue Dissociation and the Role of this compound
The extracellular matrix (ECM) provides structural support to tissues and is primarily composed of collagen. To isolate individual cells, this matrix must be broken down. This compound, a protease derived from Clostridium histolyticum, is a widely used enzyme for the dissociation of a variety of tissues due to its ability to cleave native collagen. However, the enzymatic activity of collagenase can also affect cell surface proteins, potentially altering cell morphology, viability, and function. This guide explores these effects and compares them to other common cell isolation techniques.
Comparison of Cell Isolation Methods
The selection of a cell isolation method is a trade-off between cell yield, viability, and the preservation of cellular function. Below is a summary of quantitative data comparing this compound with other common enzymatic and mechanical methods.
| Isolation Method | Cell Type | Average Cell Yield (cells/gram of tissue) | Average Cell Viability (%) | Key Findings | Reference(s) |
| This compound | Porcine Skeletal Muscle Satellite Cells | 16.6 x 10⁵ | ~95% | Tended to have a lower cell yield compared to a combined trypsin, collagenase, and DNase digestion. | [1] |
| Trypsin/Collagenase/DNase (TCD) | Porcine Skeletal Muscle Satellite Cells | 25.2 x 10⁵ | ~94% | Trended towards a higher cell yield than trypsin or collagenase alone without significantly affecting viability. | [1] |
| This compound | Chicken Embryo Liver, Kidney, Fibroblasts | Lower than Trypsin | Significantly higher than Trypsin | While trypsin yielded more cells, collagenase treatment resulted in significantly higher cell viability and proliferation rates. | [2] |
| Trypsin | Chicken Embryo Liver, Kidney, Fibroblasts | Higher than this compound | Significantly lower than this compound | Resulted in a higher cell count but compromised cell viability and subsequent proliferation. | [2] |
| This compound | Human Synovial Mesenchymal Stem Cells | 0.51 x 10⁵ (at 5 min) | High | Slower dissociation time (60 min for maximum yield) compared to Trypsin and TrypLE. Reduced expression of some cell surface markers over time. | [3][4] |
| Trypsin | Human Synovial Mesenchymal Stem Cells | 1.84 x 10⁵ (at 5 min) | High | Rapid dissociation but significantly altered the expression of numerous MSC surface markers. | [3][4] |
| Collagenase & Pronase with Mechanical Shaking | Bovine Liver Biopsy Cores | High (93 ± 8% dissociation) | >90% | The combination of enzymatic digestion and mechanical force significantly improved dissociation efficiency compared to chemical methods alone. | [5] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable cell isolation and assessment.
General Tissue Dissociation Protocol with this compound
This protocol provides a general framework. Optimal enzyme concentration and incubation time should be determined empirically for each tissue type.
-
Tissue Preparation: Mince the tissue into small pieces (2-4 mm) in a sterile environment.
-
Washing: Wash the tissue fragments several times with a balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS) to remove contaminants.
-
Enzymatic Digestion:
-
Prepare a solution of this compound in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration typically ranging from 100-400 U/mL.
-
Incubate the tissue fragments in the this compound solution at 37°C for a predetermined time (ranging from 30 minutes to several hours), often with gentle agitation.
-
-
Cell Collection:
-
Stop the digestion by adding a solution containing a chelating agent (e.g., EDTA) or by diluting with excess culture medium containing serum.
-
Filter the cell suspension through a sterile cell strainer (e.g., 70-100 µm) to remove undigested tissue clumps.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Washing and Resuspension: Wash the cell pellet with fresh culture medium or buffer and resuspend in the appropriate medium for downstream applications.
Cell Viability Assessment: Trypan Blue Exclusion Assay
This is a common and straightforward method to determine the number of viable cells.
-
Sample Preparation: Prepare a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculation:
-
% Viability = (Number of unstained cells / Total number of cells) x 100
-
Viable cells/mL = (Number of unstained cells / Number of squares counted) x Dilution factor x 10⁴
-
Cell Viability and Cytotoxicity Assessment: Calcein AM/Ethidium Homodimer-1 (EthD-1) Assay
This fluorescence-based assay provides a two-color assessment of live and dead cells.
-
Reagent Preparation: Prepare a working solution containing both Calcein AM and EthD-1 in a suitable buffer (e.g., PBS).
-
Staining: Add the working solution to the cell suspension and incubate at room temperature for 15-30 minutes, protected from light.
-
Analysis:
-
Microscopy: Live cells will fluoresce green (Calcein), while dead cells will fluoresce red (EthD-1).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate filters for green and red fluorescence.
-
Morphological Assessment: Flow Cytometry for Cell Surface Marker Analysis
Flow cytometry allows for the quantitative analysis of cell surface protein expression.
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration.
-
Blocking (Optional): To reduce non-specific antibody binding, incubate the cells with an Fc block reagent.
-
Antibody Staining:
-
Incubate the cells with fluorescently conjugated primary antibodies specific for the surface markers of interest.
-
Incubate on ice or at 4°C in the dark for 20-30 minutes.
-
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.
-
Analysis: Analyze the stained cells using a flow cytometer, ensuring proper compensation for spectral overlap between different fluorochromes.
Impact on Cellular Signaling Pathways
The process of enzymatic tissue dissociation, particularly with proteases like collagenase, can have a profound impact on cell signaling by altering the interaction between cells and their extracellular matrix.
Experimental Workflow for Cell Isolation and Assessment
Caption: Experimental workflow for cell isolation using this compound and subsequent assessment.
This compound Impact on Integrin-Mediated Signaling
This compound directly degrades collagen, the primary ligand for many integrin receptors. This disruption can significantly impact downstream signaling pathways that regulate cell adhesion, proliferation, and survival.
Caption: Impact of this compound on integrin signaling and downstream cellular responses.
Conclusion
The choice of cell isolation method is a critical determinant of experimental success. This compound remains a powerful and widely used tool for tissue dissociation. However, its potential effects on cell surface markers and downstream signaling pathways must be carefully considered. For applications where the preservation of specific surface receptors is paramount, alternative methods such as mechanical dissociation or the use of less aggressive enzyme cocktails may be more suitable. Conversely, when high cell yield and viability are the primary concerns, this compound, often in combination with other enzymes, provides a robust solution. Researchers should carefully evaluate the specific requirements of their cell type and downstream applications to select the optimal isolation strategy. This guide provides a foundation for making an informed decision, emphasizing the importance of protocol optimization and thorough post-isolation cell characterization.
References
- 1. Effects of trypsinization and of a combined trypsin, collagenase, and DNase digestion on liberation and in vitro function of satellite cells isolated from juvenile porcine muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Different Cell-Detaching Methods on the Viability and Cell Surface Antigen Expression of Synovial Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Clinically Relevant Chemical-Mechanical Tissue Dissociation Workflow for Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Crude vs. Purified Collagenase I for Consistent Experimental Results
For researchers, scientists, and professionals in drug development, the choice between crude and purified Collagenase I is a critical decision that can significantly impact the consistency and reliability of experimental outcomes. This guide provides an objective comparison of the two, supported by experimental data, to aid in the selection of the most appropriate enzyme for your specific research needs.
At a Glance: Crude vs. Purified this compound
Crude this compound is a mixture of various enzymes, including collagenases and other proteases, derived from Clostridium histolyticum. This complex composition can be advantageous for digesting a wide range of tissue types due to the synergistic action of its components. However, this lack of purity is also its primary drawback, leading to significant lot-to-lot variability and the potential for off-target effects from contaminating proteases.
Purified this compound, on the other hand, has undergone additional processing to remove many of these contaminating enzymes. This results in a more defined and consistent product, which is crucial for reproducible experimental results. However, purified collagenase may be less effective in digesting certain tissues on its own and often requires supplementation with other purified proteases, such as neutral protease or thermolysin, for optimal activity.
Performance Comparison: A Data-Driven Analysis
The choice between crude and purified collagenase often comes down to a trade-off between cost, convenience, and consistency. The following table summarizes quantitative data from studies comparing the performance of crude and purified this compound in common research applications.
| Performance Metric | Crude this compound | Purified this compound | Key Findings |
| Cell Yield | Often higher due to the presence of accessory proteases that aid in tissue dissociation.[1] | May be lower when used alone, but can be optimized with the addition of other purified proteases.[2] | A study on human islet isolation found similar islet yields between filtered crude collagenase and a highly purified enzyme blend.[3][4][5] |
| Cell Viability | Can be negatively impacted by cytotoxic contaminants present in some lots. | Generally higher and more consistent due to the removal of harmful impurities. | In human islet isolation, viability was found to be similar between filtered crude and highly purified collagenase groups (93.3% vs. 94.8%).[3][4][5] |
| Lot-to-Lot Consistency | A significant issue, with variability in enzyme activity and contaminant levels between batches.[2] | Higher consistency due to a more defined composition and rigorous quality control. | Filtering crude collagenase has been shown to minimize lot-to-lot variation.[3][4][5] |
| Endotoxin Levels | Can be high, which may trigger inflammatory responses in cell culture. | Significantly lower due to the purification process. | One study found that filtered crude collagenase had significantly lower endotoxin levels than a highly purified commercial preparation (0.022 EU/ml vs. 0.052 EU/ml).[3][4][5] |
| Cost | Generally lower cost per unit of activity. | Higher cost due to the additional purification steps. | The use of filtered crude collagenase can be a cost-saving option for research purposes.[3] |
Experimental Protocols: A How-To Guide for Comparison
To assist researchers in evaluating crude and purified collagenase for their specific application, we provide a generalized protocol for the dissociation of adipose tissue. This protocol can be adapted for other tissue types with appropriate optimization.
Protocol: Comparative Digestion of Adipose Tissue
Materials:
-
Adipose tissue sample
-
Crude this compound
-
Purified this compound
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Bovine Serum Albumin (BSA)
-
DNase I
-
Sterile 50 mL conical tubes
-
100 µm and 40 µm cell strainers
-
Centrifuge
-
Water bath or incubator at 37°C
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Tissue Preparation:
-
Wash the adipose tissue sample (e.g., 10g) three times with sterile HBSS to remove excess blood.
-
Mince the tissue into small pieces (2-3 mm) using sterile scissors or a scalpel.
-
Divide the minced tissue equally into two 50 mL conical tubes, one for the crude collagenase digestion and one for the purified collagenase digestion.
-
-
Enzyme Preparation:
-
Crude Collagenase Solution: Prepare a 0.1% (w/v) solution of crude collagenase in HBSS.
-
Purified Collagenase Solution: Prepare a solution of purified collagenase in HBSS at a concentration recommended by the manufacturer. For optimal digestion, consider adding a purified neutral protease.
-
-
Tissue Digestion:
-
To each tube of minced tissue, add 20 mL of the respective collagenase solution.
-
Add DNase I to a final concentration of 100 U/mL to each tube to prevent cell clumping from released DNA.
-
Incubate the tubes at 37°C for 30-60 minutes with gentle agitation. The optimal digestion time should be determined empirically.
-
-
Cell Isolation:
-
Stop the digestion by adding an equal volume of HBSS containing 10% BSA to each tube.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the filtered suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh HBSS.
-
Filter the cell suspension through a 40 µm cell strainer.
-
-
Cell Counting and Viability Assessment:
-
Take an aliquot of the final cell suspension and mix with an equal volume of trypan blue solution.
-
Count the total number of cells and the number of viable (unstained) cells using a hemocytometer or automated cell counter.
-
Calculate the cell yield (cells per gram of tissue) and the percentage of viable cells.
-
Visualizing the Process and Potential Pitfalls
To better understand the workflows and the potential impact of impurities, the following diagrams illustrate the experimental process and the theoretical effects on cellular pathways.
Conclusion: Making an Informed Decision
The choice between crude and purified this compound is not one-size-fits-all. For applications where high cell yield is paramount and cost is a significant consideration, a well-characterized and filtered crude collagenase may be a suitable option.[3] However, for experiments that demand high reproducibility, minimal variability, and the assurance that observed cellular effects are not due to enzymatic contaminants, purified this compound is the superior choice.
Researchers should carefully consider the specific requirements of their experiments. For critical applications such as clinical cell transplantation or studies sensitive to subtle changes in cell signaling, the investment in purified collagenase is often justified by the increased consistency and reliability of the results. For routine tissue dissociation and initial exploratory studies, a high-quality crude collagenase that has been pre-screened for performance can be a cost-effective alternative. Ultimately, the best practice is to empirically test and validate the chosen collagenase in your specific application to ensure optimal and consistent results.
References
- 1. vitacyte.com [vitacyte.com]
- 2. Collagenase lot selection and purification for adipose tissue digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly purified versus filtered crude collagenase: comparable human islet isolation outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Purified versus Filtered Crude Collagenase: Comparable Human Islet Isolation Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Maze: A Comparative Guide to Collagenase I Suppliers for Optimal Experimental Outcomes
For researchers, scientists, and drug development professionals, the choice of collagenase I is a critical, yet often overlooked, variable that can significantly impact the success and reproducibility of experiments. This guide provides an objective comparison of this compound from various suppliers, supported by experimental data, to aid in the selection of the most suitable enzyme for your specific application.
Performance Comparison: Cell Yield and Viability
The efficiency of tissue dissociation and the health of the isolated cells are primary metrics for evaluating collagenase performance. Studies have demonstrated significant differences in these parameters depending on the enzyme source.
A comparative analysis of collagenases for dissociating skin and adipose tissues revealed notable variations in performance between different commercial products.[1][2] In these studies, TDzyme®, Liberase™ TM (Roche), and Collagenase type IV-S (Sigma-Aldrich) were compared under identical experimental conditions.
Table 1: Comparison of Cell Yield and Viability from Skin Tissue Dissociation [1]
| Supplier/Product | Average Total Cell Yield (x 10⁶ cells) | Cell Viability (%) |
| TDzyme® | 0.28 | 51.40 |
| Liberase™ TM (Roche) | 0.24 | 45.50 |
| Collagenase type IV-S (Sigma-Aldrich) | 0.1067 | 10.21 |
Table 2: Comparison of Cell Yield and Viability from Adipose Tissue Dissociation [2]
| Supplier/Product | Average Total Cell Yield (x 10⁶ cells) | Average Live Cell Yield (x 10⁶ cells) |
| TDzyme® | 0.13 | 0.065 |
| Liberase™ TM (Roche) | 0.11 | 0.053 |
| Collagenase type IV-S (Sigma-Aldrich) | 0.07 | 0.03 |
The data indicates that while TDzyme® and Liberase™ TM showed comparable and high efficiency in cell dissociation, the Collagenase type IV-S from Sigma-Aldrich resulted in significantly lower cell yields and viability for both skin and adipose tissues.[1][2]
The Critical Role of Enzyme Composition in Specialized Applications: Human Islet Isolation
The isolation of human pancreatic islets for transplantation and research is a particularly sensitive application where the choice of collagenase is paramount. Successful islet isolation depends on a delicate balance of enzymatic activities to digest the pancreatic tissue while preserving the integrity and function of the islets.
Studies have highlighted the importance of the composition of collagenase blends, particularly the presence of intact class I (C1) and class II (C2) collagenases and neutral proteases.[3][4][5]
A comparison of collagenase products from VitaCyte, Roche, and Serva/Nordmark for human islet isolation demonstrated that a higher amount of intact C1 collagenase correlated with higher specific collagen degradation activity and improved islet yields.[3] The VitaCyte product, which had the highest specific collagen degradation activity, resulted in significantly better islet yields compared to the Serva NB1 collagenase.[3]
Further comparisons between Liberase HI (Roche) and Collagenase NB1 (Serva) for human islet isolation revealed that while total islet yields were not significantly different, the pancreata processed with NB1 had a longer digestion time and resulted in lower β-cell viability and mass.[6][7]
Table 3: Comparison of Liberase HI and Collagenase NB1 for Human Islet Isolation [6][7]
| Parameter | Liberase HI (Roche) | Collagenase NB1 (Serva) |
| Average Digestion Time (min) | 14.5 ± 0.5 | 18.6 ± 0.7 |
| Post-purification Islet Yield (IEQ) | 324,256 ± 27,192 | 263,389 ± 21,550 |
| β-cell Viability (%) | 72.0 ± 2.1 | 54.3 ± 3.4 |
| Viable β-cell Mass (VβIEQ) | 106,631 ± 10,228 | 47,317 ± 6,486 |
These findings underscore that for sensitive applications like islet isolation, a simple measure of total collagenase activity may not be sufficient. The specific composition and activity of the enzyme blend are critical determinants of experimental success.
Experimental Protocols
To ensure reproducibility, it is essential to follow a well-defined experimental protocol. Below are generalized protocols for tissue dissociation using collagenase.
General Tissue Dissociation Protocol
This protocol provides a basic framework for the enzymatic dissociation of various tissues. The optimal enzyme concentration, incubation time, and temperature should be determined empirically for each tissue type and collagenase lot.
Materials:
-
Tissue of interest
-
This compound from the chosen supplier
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Cell strainer
-
Culture medium
Procedure:
-
Mince the tissue into small pieces (1-2 mm³).
-
Wash the tissue pieces with HBSS to remove excess blood.
-
Prepare the collagenase solution in HBSS at the desired concentration (e.g., 0.5-2.5 mg/mL). The working concentration should be adjusted based on the specific activity of the collagenase batch.[8]
-
Incubate the tissue pieces in the collagenase solution at 37°C with gentle agitation. Incubation time can range from 15 to 90 minutes, depending on the tissue type.
-
Monitor the digestion process and stop the reaction by adding cold HBSS or medium containing FBS when the tissue is sufficiently dissociated.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in culture medium for further experiments.
Human Islet Isolation Protocol (Modified Automated Method)
This is a specialized protocol for the isolation of human islets, which requires a more controlled digestion process.
Materials:
-
Human pancreas
-
Collagenase blend (e.g., Liberase HI, Collagenase NB1)
-
Ricordi chamber
-
Perfusion circuit
-
Density gradient solution (e.g., Ficoll)
Procedure:
-
Cannulate the pancreatic duct and perfuse the pancreas with a cold preservation solution.
-
Perfuse the pancreas with the prepared collagenase solution at a controlled temperature.
-
Place the distended pancreas in a Ricordi chamber and perfuse with the collagenase solution at 37°C with mechanical agitation.
-
Monitor the digestion process by collecting samples of the dissociated tissue and staining for islets (e.g., with dithizone).
-
Stop the digestion by cooling the chamber and diluting the enzyme solution.
-
Collect the dissociated tissue and purify the islets using a continuous density gradient centrifugation.
-
Collect the purified islets for culture and further analysis.
Visualizing the Process: Experimental Workflow
The following diagrams illustrate the general workflow for tissue dissociation and a more specific workflow for human islet isolation.
Conclusion and Recommendations
The selection of a this compound supplier should be a deliberate decision based on the specific requirements of the experimental application.
-
For general tissue dissociation , where high cell yield and viability are the primary concerns, products like TDzyme® and Liberase™ TM have demonstrated robust performance.[1][2]
-
For highly specialized and sensitive applications , such as human islet isolation, the specific composition of the collagenase blend, including the ratio of intact class I and II collagenases and the presence of neutral proteases, is of paramount importance.[3][4] In these cases, suppliers providing detailed information on enzyme composition and activity, such as VitaCyte, should be considered.
-
Lot-to-lot variability remains a significant challenge.[9] It is crucial to test new lots of collagenase to ensure consistent results and to consider suppliers that offer lot-specific activity data.
-
The type of collagenase (e.g., Type I, II, IV) should be chosen based on the tissue being dissociated, as different types have varying levels of associated proteolytic activities suitable for different tissues.[10][11]
Ultimately, investing time in validating and optimizing the choice of collagenase will lead to more reliable, reproducible, and meaningful experimental outcomes. Researchers are encouraged to consult application-specific literature and, when possible, perform pilot studies to compare different collagenase products for their particular needs.
References
- 1. lubio.ch [lubio.ch]
- 2. lubio.ch [lubio.ch]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Neutral Proteases and Collagenase Class I as Essential Enzymes for Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of different molecular forms of C. histolyticum class I collagenase to recover islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of viable β-cell mass is useful for selecting collagenase for human islet isolation: comparison of collagenase NB1 and liberase HI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genaxxon.com [genaxxon.com]
- 9. Multi-lot analysis of custom collagenase enzyme blend in human islet isolations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collagenase - Creative Enzymes [creative-enzymes.com]
A Researcher's Guide to Cell Surface Antigen Preservation: A Comparative Analysis of Digestion Enzymes
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of cell surface antigens is paramount. However, the initial step of dissociating adherent cells into a single-cell suspension can significantly impact the integrity of these delicate surface epitopes. This guide provides an objective comparison of commonly used enzymatic digestion methods, supported by experimental data, to aid in the selection of the most appropriate reagent for preserving your target antigens.
The choice of dissociation enzyme is a critical variable that can introduce bias into downstream applications such as flow cytometry, cell sorting, and immunophenotyping. Harsh enzymatic treatments can cleave or alter cell surface proteins, leading to inaccurate quantification and interpretation of results. This guide focuses on a quantitative comparison of three widely used dissociation reagents: Trypsin, Accutase, and TrypLE.
Comparative Analysis of Enzyme Performance
The preservation of cell surface antigens is highly dependent on the specific epitope and the cell type. Below is a summary of quantitative data from studies comparing the performance of Trypsin, Accutase, and TrypLE on the expression of various cell surface markers.
Table 1: Effect of Digestion Method on Cell Surface Marker Expression in Human Synovial Mesenchymal Stem Cells (MSCs)
This table summarizes the percentage of cells positive for various CD markers after a 30-minute incubation with different dissociation reagents. Data is adapted from a study by Yamasaki et al., 2017.
| Cell Surface Marker | Trypsin (%) | TrypLE™ (%) | Collagenase (%) | Non-Enzymatic (%) |
| CD44 | 45.3 ± 12.1 | 98.7 ± 0.5 | 98.5 ± 0.6 | 98.9 ± 0.4 |
| CD55 | 68.2 ± 8.5 | 98.6 ± 0.4 | 98.3 ± 0.7 | 98.7 ± 0.3 |
| CD73 | 75.4 ± 10.2 | 99.1 ± 0.3 | 99.0 ± 0.4 | 99.2 ± 0.2 |
| CD105 | 50.1 ± 15.3 | 98.8 ± 0.4 | 98.6 ± 0.5 | 98.9 ± 0.3 |
| CD140a | 33.7 ± 11.8 | 97.9 ± 0.8 | 85.6 ± 5.4 | 98.1 ± 0.7 |
| CD140b | 42.1 ± 13.5 | 98.1 ± 0.6 | 97.5 ± 0.9 | 98.3 ± 0.5 |
| CD201 | 55.9 ± 14.7 | 98.5 ± 0.5 | 98.2 ± 0.6 | 98.6 ± 0.4 |
Data represents mean ± standard deviation.[1][2][3][4]
Key Observations:
-
Trypsin: Consistently and significantly reduced the percentage of cells positive for all tested CD markers, indicating substantial epitope degradation.[1][2][3][4]
-
TrypLE™ and Non-Enzymatic Dissociation: Both methods demonstrated excellent preservation of all tested cell surface antigens, with minimal impact on epitope integrity.[1][2][3][4]
-
Collagenase: Showed good preservation for most markers but had a moderate negative effect on CD140a expression.[1][2][3][4]
Table 2: Time-Dependent Effect of Accutase on Macrophage Surface Marker Expression (MFI)
This table illustrates the change in Mean Fluorescence Intensity (MFI) of common macrophage surface markers after treatment with Accutase for varying durations. This demonstrates that even gentle enzymes can affect epitopes over time.
| Time (minutes) | CD86 MFI | HLA-DR MFI | CD206 MFI | CD163 MFI |
| 3 | 100% (baseline) | 100% (baseline) | 100% (baseline) | 100% (baseline) |
| 5 | ~98% | ~95% | ~90% | ~85% |
| 7 | ~97% | ~92% | ~85% | ~80% |
| 10 | ~95% | ~88% | ~80% | ~75% |
Data is estimated from graphical representations and presented as a percentage of the initial MFI.
Key Observations:
-
Accutase: While generally considered gentle, prolonged exposure to Accutase can lead to a gradual decrease in the expression of some surface markers, particularly CD163 and CD206 on macrophages. CD86 appears to be more stable.
The Impact of Cell Detachment on Intracellular Signaling
It is crucial for researchers to be aware that the process of cell detachment itself, regardless of the method, can activate intracellular signaling pathways. This is a critical consideration as it can influence cellular behavior and experimental outcomes.
Caption: Cell detachment triggers signaling cascades.
Studies have shown that cell detachment can lead to the activation of the Hippo and Notch signaling pathways.[5][6] The loss of cell-matrix adhesion and the associated cytoskeletal reorganization are key triggers for these events. This can subsequently influence processes like anoikis (programmed cell death upon detachment), gene expression, and overall cell behavior. Researchers studying these pathways should be particularly mindful of the potential artifacts introduced during cell harvesting.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following is a generalized workflow for the quantitative analysis of cell surface antigen preservation.
Caption: Experimental workflow for analysis.
I. Cell Culture and Detachment
-
Cell Culture: Culture adherent cells to the desired confluency (typically 70-90%) in appropriate culture vessels.
-
Washing: Aspirate the culture medium and wash the cell monolayer once with a sterile, calcium and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum that may inhibit enzyme activity.
-
Enzymatic Digestion:
-
Aspirate the PBS and add the pre-warmed dissociation reagent (Trypsin, Accutase, or TrypLE™) to the culture vessel, ensuring the entire cell monolayer is covered.
-
Incubate the vessel at 37°C for a predetermined time (e.g., 5-10 minutes). The optimal incubation time will vary depending on the cell type and the enzyme used and should be empirically determined.
-
Gently tap the vessel to aid in cell detachment.
-
-
Enzyme Inactivation/Dilution:
-
Trypsin: Add an equal volume of complete culture medium containing serum to inactivate the trypsin.
-
Accutase/TrypLE™: These enzymes are gentler and can often be stopped by dilution with PBS or culture medium.
-
-
Cell Collection and Counting:
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in an appropriate buffer (e.g., flow cytometry staining buffer).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
II. Immunofluorescent Staining for Flow Cytometry
-
Cell Aliquoting: Aliquot approximately 1 x 10^6 cells per tube for staining.
-
Fc Receptor Blocking (Optional but Recommended): To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
-
Primary Antibody Staining:
-
Add the fluorochrome-conjugated primary antibody specific for the cell surface antigen of interest at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1-2 mL of flow cytometry staining buffer to each tube and centrifuge at 200-300 x g for 5 minutes.
-
Aspirate the supernatant. Repeat the wash step twice.
-
-
Secondary Antibody Staining (if using an unconjugated primary antibody):
-
Resuspend the cell pellet in the flow cytometry staining buffer containing the appropriate fluorochrome-conjugated secondary antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Repeat the washing steps as described above.
-
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer for analysis.
III. Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer with the appropriate laser and filter configurations for the fluorochromes used.
-
Gating: Gate on the cell population of interest based on forward and side scatter properties to exclude debris and dead cells.
-
Data Acquisition: Acquire data for a sufficient number of events (typically 10,000-50,000 cells) for each sample.
-
Data Analysis:
-
Analyze the data using appropriate software.
-
Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each sample. The MFI provides a relative measure of antigen abundance on the cell surface.[7]
-
Recommendations and Conclusions
The selection of a cell dissociation reagent is a critical step that requires careful consideration to ensure the preservation of cell surface antigens for accurate quantitative analysis.
-
For highly sensitive epitopes and cell types, or when the effect of the enzyme on a specific antigen is unknown, TrypLE™ or a non-enzymatic dissociation method are recommended as they consistently demonstrate superior preservation of a wide range of cell surface markers.[1][2][3][4]
-
Accutase is a gentler alternative to trypsin and is suitable for many applications.[8][9] However, it is advisable to optimize the incubation time to minimize any potential impact on epitope integrity, especially for more sensitive markers.
-
Trypsin , while effective for cell detachment, should be used with caution due to its potent proteolytic activity that can significantly degrade many cell surface antigens.[1][2][3][4] If trypsin must be used, the incubation time should be kept to an absolute minimum.
Ultimately, the optimal dissociation method should be determined empirically for each specific cell type and antigen of interest. By carefully selecting the appropriate reagent and optimizing the protocol, researchers can minimize artifacts and obtain more reliable and reproducible data in their quantitative analysis of cell surface antigens. Furthermore, an awareness of the potential for detachment-induced signaling can provide a more complete understanding of the cellular responses observed in downstream applications.
References
- 1. stemcell.com [stemcell.com]
- 2. Gentle and rapid detachment of even delicate adherent cells [manufacturingchemist.com]
- 3. Effects of Different Cell-Detaching Methods on the Viability and Cell Surface Antigen Expression of Synovial Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gentle Cell Dissociation Solution: Accutase® [pan-biotech.com]
- 7. biosera.com [biosera.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Collagenase I: A Guide for Laboratory Professionals
The safe and compliant disposal of Collagenase I is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of unintended environmental release and ensures a safe working environment for all laboratory personnel. This guide provides detailed, step-by-step procedures for the effective inactivation and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety data sheets (SDS) and waste management guidelines. The following are general safety precautions to be observed when handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, disposable gloves, and a lab coat.
-
Respiratory Protection: When handling powdered this compound, work in a chemical fume hood or a well-ventilated area to avoid inhalation, which can cause respiratory irritation and allergic reactions.[1] If adequate ventilation is not available, appropriate respiratory protection should be used.
-
Avoid Contact: Prevent direct contact of this compound with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even when gloves have been worn.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (liquid or solid) and the nature of the contamination. The following protocols outline the recommended procedures for each type of waste.
Liquid this compound Waste (Solutions and Spills)
For liquid waste, such as used enzyme solutions and buffer washes, chemical inactivation is the preferred method before disposal.
Experimental Protocol: Chemical Inactivation with Bleach
-
Preparation: In a designated chemical waste container, add a sufficient volume of household bleach to the liquid this compound waste to achieve a final concentration of at least 10% bleach (approximately 0.5% sodium hypochlorite).[2][3]
-
Inactivation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the enzyme.[2][3]
-
Disposal: After the 30-minute contact time, the inactivated solution can be safely poured down the sanitary sewer drain with copious amounts of running water to ensure thorough dilution.[2][3]
Solid this compound Waste
For solid waste contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, autoclaving is the recommended method of decontamination prior to disposal.
Experimental Protocol: Autoclaving
-
Collection: Collect all contaminated solid waste in a designated, leak-proof autoclave bag clearly marked with a biohazard symbol.
-
Preparation for Autoclaving: Ensure the autoclave bag is not sealed tightly to allow for steam penetration. Place the bag in a secondary, autoclavable container to contain any potential leakage.
-
Autoclaving: Process the waste in a validated autoclave at 121°C (250°F) and 15 psi of pressure for a minimum of 30-60 minutes.[1][4][5] The cycle time may need to be adjusted based on the volume and density of the waste load.
-
Disposal: Once the autoclave cycle is complete and the waste has cooled, the decontaminated bag can be placed in the regular laboratory trash, unless institutional policy requires it to be disposed of in a designated autoclaved waste stream.[4][6]
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the recommended this compound disposal protocols.
| Parameter | Liquid Waste (Chemical Inactivation) | Solid Waste (Autoclaving) |
| Inactivating Agent | Household Bleach (Sodium Hypochlorite) | Pressurized Steam |
| Final Concentration | 10% v/v (approx. 0.5% Sodium Hypochlorite)[2][3] | N/A |
| Contact Time | Minimum 30 minutes[2][3] | Minimum 30-60 minutes[1][4][5] |
| Temperature | Ambient | 121°C (250°F)[4] |
| Pressure | N/A | 15 psi[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the safe disposal of this compound waste.
References
- 1. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 2. jcesom.marshall.edu [jcesom.marshall.edu]
- 3. safety.rice.edu [safety.rice.edu]
- 4. Can I dispose of biological waste in the regular trash if I autoclave it? | Research Integrity | Georgia Southern University [ww2.georgiasouthern.edu]
- 5. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 6. The Role of Autoclaves in Medical Waste Treatment | Stericycle | Stericycle [stericycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
